molecular formula C14H13ClN2 B13108951 Acridin-9-ylmethanaminexhydrochloride

Acridin-9-ylmethanaminexhydrochloride

カタログ番号: B13108951
分子量: 244.72 g/mol
InChIキー: GQTCDSJCOXISQJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Acridin-9-ylmethanaminexhydrochloride is a useful research compound. Its molecular formula is C14H13ClN2 and its molecular weight is 244.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acridin-9-ylmethanaminexhydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acridin-9-ylmethanaminexhydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C14H13ClN2

分子量

244.72 g/mol

IUPAC名

acridin-9-ylmethanamine;hydrochloride

InChI

InChI=1S/C14H12N2.ClH/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14;/h1-8H,9,15H2;1H

InChIキー

GQTCDSJCOXISQJ-UHFFFAOYSA-N

正規SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CN.Cl

製品の起源

United States
Foundational & Exploratory

Comprehensive Physicochemical Profiling of Acridin-9-ylmethanamine Hydrochloride: Molecular Weight, Structural Dynamics, and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acridin-9-ylmethanamine hydrochloride is a highly specialized fluorogenic and DNA-intercalating agent utilized extensively in molecular biology, diagnostics, and antineoplastic drug development. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth analysis of its physicochemical properties, molecular weight dynamics, and the precise experimental methodologies required for its handling. Moving beyond standard data sheets, this guide emphasizes the causality behind chemical behaviors and establishes self-validating experimental workflows.

Chemical Identity and Structural Dynamics

Acridin-9-ylmethanamine, commonly known as 9-(aminomethyl)acridine, consists of a planar tricyclic acridine core substituted at the 9-position with a primary aminomethyl group.

While the free base (CAS 34273-93-3) is utilized in certain organic syntheses[1], the compound is predominantly formulated and commercialized as a hydrochloride salt—specifically, the dihydrochloride form (CAS 93716-65-5)[2].

Causality of Salt Formation: The free base exhibits poor aqueous solubility and is susceptible to nucleophilic degradation. By converting it into a dihydrochloride salt, both the primary aliphatic amine and the heterocyclic acridine nitrogen are protonated. This dual protonation drastically increases the compound's polarity, ensuring rapid dissolution in aqueous physiological buffers and enhancing its shelf-life stability.

Physicochemical Properties & Molecular Weight Analysis

Understanding the exact molecular weight of the specific salt form is critical for calculating accurate molarities in biological assays. A common pitfall in assay design is failing to account for the mass of the counterions.

PropertyFree BaseDihydrochloride Salt
IUPAC Name 1-(Acridin-9-yl)methanamine1-(Acridin-9-yl)methanamine dihydrochloride
CAS Registry Number 34273-93-393716-65-5
Molecular Formula C14H12N2C14H14Cl2N2
Molecular Weight 208.26 g/mol 281.18 g/mol
Appearance Yellow/orange powderYellow crystalline solid
Aqueous Solubility PoorExcellent (>10 mg/mL in H₂O)

Quantitative data corroborated by [3] and[1].

Mechanism of Action: DNA Intercalation

Acridin-9-ylmethanamine hydrochloride is a classic DNA intercalator. The planar aromatic acridine core inserts itself between adjacent base pairs of the DNA double helix.

Causality of Binding: The intercalation is driven by hydrophobic effects and π-π stacking interactions between the acridine rings and the nucleobases. Concurrently, the protonated aminomethyl group at the 9-position projects into the DNA minor groove, forming stabilizing electrostatic interactions and hydrogen bonds with the negatively charged phosphate backbone. This structural distortion inhibits Topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis.

Pathway A Acridin-9-ylmethanamine HCl B Cellular & Nuclear Penetration A->B C DNA Intercalation (π-π stacking) B->C D Topoisomerase II Inhibition C->D E DNA Double-Strand Breaks D->E F Apoptotic Pathway Activation E->F

Fig 1: Mechanism of acridine-induced apoptosis via DNA intercalation and Topoisomerase II inhibition.

Experimental Methodologies & Self-Validating Protocols

Protocols must not merely be a sequence of steps; they must be self-validating systems where every action has a clear physicochemical rationale.

Protocol 1: Spectrophotometric Determination of DNA Binding Affinity

This workflow quantifies the binding constant ( Kb​ ) of Acridin-9-ylmethanamine to calf thymus DNA (ctDNA) using UV-Vis titration.

Step-by-Step Methodology:

  • Baseline Preparation : Prepare a 50 µM solution of Acridin-9-ylmethanamine dihydrochloride in Tris-HCl buffer (pH 7.4, 50 mM NaCl).

    • Causality: Tris-HCl maintains physiological pH, ensuring the compound remains in its biologically relevant protonated state. NaCl provides ionic strength to mimic cellular conditions and prevent non-specific electrostatic aggregation.

  • Titration : Sequentially add 5 µL aliquots of a concentrated ctDNA stock solution (1 mM) to the cuvette.

  • Spectral Acquisition : Record the UV-Vis absorption spectrum (250–450 nm) after each addition, allowing 3 minutes for equilibrium.

    • Causality: The addition of DNA results in a hypochromic effect (decreased absorbance) and a bathochromic shift (red shift) at the acridine's λmax​ (~360 nm). This occurs because the π-electrons of the acridine ring couple with the π-electrons of the DNA base pairs, decreasing the energy required for the π-π* transition.

  • System Suitability & Self-Validation : Identify the isosbestic point.

    • Trustworthiness Check: A sharp, distinct isosbestic point (a specific wavelength where total absorbance remains constant during titration) self-validates the experiment. It proves that only two species (free acridine and DNA-bound acridine) exist in equilibrium, confirming the absence of degradation or precipitation.

Protocol 2: HPLC Purity and Stability Profiling

Accurate quantification of the compound requires suppressing the secondary interactions of its basic functional groups.

Workflow S1 Sample Prep (MeOH/H2O) S2 Column Equilibration (0.1% TFA) S1->S2 S3 Injection & Elution (Gradient) S2->S3 S4 UV/Vis Detection (254 nm) S3->S4 S5 Data Analysis (Integration) S4->S5

Fig 2: HPLC analytical workflow for purity profiling of acridin-9-ylmethanamine hydrochloride.

Step-by-Step Methodology:

  • Mobile Phase Preparation : Prepare Mobile Phase A (Water + 0.1% Trifluoroacetic Acid [TFA]) and Mobile Phase B (Acetonitrile + 0.1% TFA).

    • Causality: Acridin-9-ylmethanamine contains highly basic nitrogen atoms. On a standard silica-based C18 column, these basic sites interact with residual acidic silanol groups, causing severe peak tailing. TFA acts as an ion-pairing agent and lowers the pH, fully protonating the amine and suppressing silanol ionization, ensuring sharp, symmetrical peaks.

  • Column Equilibration : Flush a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) with 5% B for 10 column volumes.

  • Gradient Elution : Inject 10 µL of sample (1 mg/mL). Run a linear gradient from 5% B to 95% B over 20 minutes at 1.0 mL/min.

  • Detection : Monitor absorbance at 254 nm (aromatic core) and 360 nm (acridine-specific).

  • System Suitability & Self-Validation : Run a blank injection (diluent only) prior to the sample.

    • Trustworthiness Check: The blank must show no peaks at the retention time of the analyte, proving zero column carryover. The tailing factor of the acridine peak must be ≤1.5 , validating the efficacy of the TFA ion-pairing.

References

The following authoritative sources were utilized to verify the physicochemical parameters and commercial availability of Acridin-9-ylmethanamine hydrochloride:

  • ChemRadar CAS Substance Database Title: Acridin-9-ylmethanamine (CAS 34273-93-3) Source: ChemRadar URL: [Link]

Sources

Acridin-9-ylmethanamine hydrochloride absorption and fluorescence emission spectra

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Absorption and Fluorescence Emission Spectra of Acridin-9-ylmethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridin-9-ylmethanamine hydrochloride is a fluorescent molecule built upon the rigid, heterocyclic acridine nucleus. Its intrinsic photophysical properties, conferred by the extensive π-conjugated system of the acridine ring, make it and its derivatives valuable tools in biomedical research and drug development. These molecules have been explored for applications ranging from nucleic acid staining and pH sensing to potential therapeutic agents.[1] A thorough understanding of the compound's interaction with light—specifically its absorption and fluorescence emission characteristics—is fundamental to its effective application.

This guide provides a detailed exploration of the spectral properties of Acridin-9-ylmethanamine hydrochloride. It delves into the core principles governing its photophysics, the profound influence of environmental factors such as solvent polarity and pH, and standardized protocols for accurate spectral measurement. The objective is to equip researchers with the foundational knowledge and practical insights required to leverage the unique spectral behavior of this fluorophore in their experimental designs.

Core Photophysical Principles: A Jablonski Perspective

The interaction of a fluorophore like Acridin-9-ylmethanamine hydrochloride with light is best described by the Jablonski diagram. The process begins with the absorption of a photon, which elevates an electron from the ground state (S₀) to an excited singlet state (S₁). This is a rapid event, occurring on the femtosecond timescale. Following excitation, the molecule undergoes several relaxation processes. It quickly loses excess vibrational energy to the surrounding solvent molecules, relaxing to the lowest vibrational level of the S₁ state. From this relaxed state, the molecule can return to the ground state by emitting a photon—a process known as fluorescence.

Because some energy is invariably lost through non-radiative vibrational relaxation in the excited state, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. This energy difference between the absorption maximum and the emission maximum is termed the Stokes Shift .

Jablonski cluster_S1 S1 (First Excited Singlet State) cluster_S0 S0 (Ground State) s1_2 Vibrational Levels s1_0 s1_2->s1_0 Vibrational Relaxation (ps) s1_1 s0_1 s1_0->s0_1 Fluorescence (ns) s0_2 Vibrational Levels s0_0 s0_1->s0_0 Relaxation s0_0->s1_2 Absorption (fs)

Caption: Simplified Jablonski diagram illustrating electronic transitions.

Spectral Characteristics of the Acridine Core

The absorption and emission spectra of Acridin-9-ylmethanamine are dominated by the electronic transitions of the acridine ring system.

Absorption Spectrum

The UV-visible absorption spectrum of acridine derivatives is characterized by intense bands arising from π-π* transitions within the aromatic system.[2] In ethanol, the parent acridine molecule exhibits a strong absorption maximum around 247 nm.[3] Derivatives with substituents at the 9-position, such as 9-aminoacridine, show complex spectra with multiple bands in the 250-450 nm range.[4][5][6] For Acridin-9-ylmethanamine hydrochloride, one can anticipate a similar profile, with distinct absorption bands in the UV and violet-blue regions of the spectrum.

Fluorescence Emission Spectrum

Upon excitation at a wavelength corresponding to one of its absorption bands, Acridin-9-ylmethanamine hydrochloride will exhibit fluorescence. The emission is typically a broad, structured band that is mirror-image to the lowest energy absorption band. The exact emission maximum is highly dependent on environmental factors, as will be discussed. In general, acridine derivatives are known for their blue or green fluorescence.[7][8]

Key Influencing Factors on Spectral Properties

The true utility of a fluorophore lies in the sensitivity of its spectral properties to its environment. For Acridin-9-ylmethanamine hydrochloride, the most critical factors are solvent polarity and pH.

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly alter the absorption and emission spectra, a phenomenon known as solvatochromism. The electronic charge distribution of the acridine molecule changes upon excitation, leading to a larger dipole moment in the excited state compared to the ground state.[2]

In polar solvents, the solvent molecules will reorient themselves around the excited-state fluorophore in a process called solvent relaxation.[9] This stabilizes the excited state, lowering its energy level. The ground state is less affected. Consequently, the energy gap for fluorescence emission is reduced, resulting in a shift of the emission spectrum to longer wavelengths (a red shift or bathochromic shift ).[9][10] This effect is particularly pronounced in protic solvents (like water and alcohols) compared to non-polar solvents.[2][11]

Table 1: Effect of Solvent Polarity on Acridine Emission (Illustrative Data)

Solvent Polarity Typical Emission Behavior Reference
Carbon Tetrachloride Non-polar Shorter wavelength emission [2]
Dichloromethane Polar aprotic Intermediate wavelength emission [2]
Methanol Polar protic Red-shifted emission [2]

| Water | Highly polar protic | Significant red-shift, potential lifetime changes |[12] |

This table is illustrative of the general trend for acridine derivatives.

pH Dependence

The spectral properties of Acridin-9-ylmethanamine hydrochloride are exceptionally sensitive to pH. This is due to the presence of two protonatable sites: the nitrogen atom within the acridine ring (pKa ~5.5) and the primary amine of the methanamine substituent.[13]

  • In neutral to alkaline conditions (pH > 7): The acridine ring is typically in its neutral form, and the molecule exhibits the characteristic blue-green fluorescence of the acridine base.[7][14]

  • In acidic conditions (pH < 5): The acridine ring nitrogen becomes protonated, forming the acridinium cation . This protonation significantly alters the electronic structure of the chromophore, leading to a substantial red shift in both the absorption and emission spectra.[7][13] The emission of the acridinium form is typically observed at longer wavelengths (green to orange).[15]

This pH-dependent spectral shift is a cornerstone of the use of acridine derivatives as pH probes in cellular biology, for example, in visualizing acidic organelles like lysosomes.[15][16] The fluorescence lifetime of acridine derivatives can also be pH-dependent.[17]

Standardized Experimental Protocol for Spectral Characterization

To ensure reproducible and accurate data, a standardized protocol is essential. The following workflow outlines the key steps for measuring the absorption and fluorescence spectra of Acridin-9-ylmethanamine hydrochloride.

experimental_workflow cluster_prep 1. Sample Preparation cluster_abs 2. Absorption Measurement cluster_fluo 3. Fluorescence Measurement cluster_analysis 4. Data Analysis stock Prepare 1 mM Stock Solution (e.g., in DMSO or Water) working Prepare Working Solutions (1-10 µM) in Solvents/Buffers of Interest stock->working Dilute abs_setup Set up Spectrophotometer (Scan Range: 250-550 nm) working->abs_setup fluo_setup Set up Spectrofluorometer working->fluo_setup abs_blank Blank with Solvent/Buffer abs_setup->abs_blank abs_measure Measure Absorbance Spectrum abs_blank->abs_measure abs_peak Identify λmax abs_measure->abs_peak fluo_ex Set Excitation Wavelength (λex) (Typically at an identified λmax) abs_peak->fluo_ex Inform λex choice stokes Calculate Stokes Shift (λem - λmax) abs_peak->stokes fluo_setup->fluo_ex fluo_em Scan Emission Spectrum (Range: λex + 20 nm to 700 nm) fluo_ex->fluo_em fluo_peak Identify λem fluo_em->fluo_peak fluo_peak->stokes

Caption: Workflow for spectral characterization of a fluorophore.

Materials and Reagents
  • Acridin-9-ylmethanamine hydrochloride

  • Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, water, DMSO)

  • Buffer solutions of varying pH (e.g., citrate, phosphate, borate)

  • Calibrated micropipettes

  • Quartz cuvettes (1 cm path length)

Instrumentation
  • UV-Visible Spectrophotometer: Capable of scanning across the UV and visible range (e.g., 200-800 nm).

  • Spectrofluorometer: Equipped with a high-intensity light source (e.g., Xenon arc lamp) and monochromators for both excitation and emission.

Step-by-Step Methodology
  • Stock Solution Preparation: Accurately weigh the Acridin-9-ylmethanamine hydrochloride powder and dissolve it in a suitable solvent (high-purity water or DMSO are common choices) to prepare a concentrated stock solution (e.g., 1 mM). Store this solution protected from light.

  • Working Solution Preparation: Dilute the stock solution in the desired solvent or buffer to a final concentration suitable for spectroscopic measurements (typically in the 1-10 µM range). The optimal concentration should yield an absorbance maximum below 0.1 AU to avoid inner filter effects in fluorescence measurements.

  • Absorption Measurement:

    • Turn on the spectrophotometer and allow the lamp to warm up.

    • Fill a quartz cuvette with the solvent or buffer being used for the working solution and use it to record a baseline (blank).

    • Replace the blank with the cuvette containing the sample solution.

    • Scan the absorbance from approximately 250 nm to 550 nm.

    • Record the wavelength(s) of maximum absorbance (λ_max).

  • Fluorescence Measurement:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength (λ_ex) to one of the absorption maxima (λ_max) determined in the previous step.

    • Set the emission scan range. A typical range would start ~20 nm above the excitation wavelength and extend to ~700 nm (e.g., if λ_ex = 410 nm, scan emission from 430 nm to 700 nm).

    • Adjust excitation and emission slit widths to optimize the signal-to-noise ratio without saturating the detector.

    • Measure the fluorescence emission spectrum of the sample.

    • Record the wavelength of maximum fluorescence intensity (λ_em).

  • Data Analysis:

    • Plot both the absorption and fluorescence spectra (Absorbance/Fluorescence Intensity vs. Wavelength).

    • Calculate the Stokes Shift in nanometers (nm): Stokes Shift = λ_em - λ_max.

Data Summary and Interpretation

The collected spectral data provide a quantitative fingerprint of the fluorophore under specific conditions.

Table 2: Hypothetical Spectral Data for Acridin-9-ylmethanamine Hydrochloride

Condition λ_max (nm) λ_em (nm) Stokes Shift (nm) Observed Color
Ethanol (pH ~7) 412 450 38 Blue
Aqueous Buffer (pH 7.4) 415 465 50 Blue-Green

| Aqueous Buffer (pH 4.0) | 440 | 520 | 80 | Green |

Note: This data is illustrative and serves as an example of expected trends.

Interpreting shifts in these values is key. A red shift in emission upon moving the compound from a non-polar solvent to a polar one confirms the charge-transfer character of the excited state. Similarly, a significant red shift in both absorption and emission upon lowering the pH provides direct evidence of the formation of the acridinium cation.

Conclusion

Acridin-9-ylmethanamine hydrochloride is a versatile fluorophore whose spectral properties are a direct reflection of its molecular structure and its interaction with the local environment. Its absorption is characterized by π-π* transitions in the acridine core, while its fluorescence emission is highly sensitive to solvent polarity and, most notably, to pH. The protonation of the acridine ring in acidic media induces a significant red shift in both absorption and emission, a property that can be harnessed for pH sensing applications. By following rigorous experimental protocols, researchers can accurately characterize these spectral properties and leverage the resulting data to design sophisticated assays and probes for a wide array of applications in chemical biology and drug discovery.

References

  • Excitation wavelength dependence of emission spectra of polymer films with doped Acridine orange. (2020). INTERNATIONAL JOURNAL FOR INNOVATIVE RESEARCH IN MULTIDISCIPLINARY FIELD. Available at: [Link]

  • Pant, D. D., et al. (1982). Red edge excitation and proton association in the excited state of acridine. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]

  • S. S, Manju, et al. (2015). SOLVATOCHROMIC SPECTRAL INVESTIGATIONS OF ACRIDINE. International Journal of ChemTech Research. Available at: [Link]

  • What is the role of pH in acridine orange staining? (2015). ResearchGate. Available at: [Link]

  • Kano, K., et al. (1993). Preferential solvation studied by the fluorescence lifetime of acridine in water–alcohol mixtures. Journal of the Chemical Society, Faraday Transactions. Available at: [Link]

  • Serrano-Andrés, L., et al. (2001). A Theoretical Insight into the Photophysics of Acridine. The Journal of Physical Chemistry A. Available at: [Link]

  • Liu, Z., et al. (2017). An unexpected dual-response pH probe based on acridine. RSC Advances. Available at: [Link]

  • Shakir, M. (2015). Effect of solvent polarity on the fluorescence properties of (Acriflavine) molecular. ResearchGate. Available at: [Link]

  • Solvent Effects on Fluorescence Emission. Evident Scientific. Available at: [Link]

  • Hendi, S., et al. (2020). 9-Acridinemethanamine and Acridine-9-Carboxaldehyde as Potential Fluorescence Lifetime pH Indicators. ResearchGate. Available at: [Link]

  • Jana, A., et al. (2013). Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications. Photochemical & Photobiological Sciences. Available at: [Link]

  • El-Sheshtawy, H. S., et al. (2016). Synthesis, Structural Characterization, Spectroscopic Properties, and Theoretical Investigations of Aminoacridine Derivatives. ResearchGate. Available at: [Link]

  • El-Sheshtawy, H. S., et al. (2016). Synthesis, Structural Characterization, Spectroscopic Properties, and Theoretical Investigations of Aminoacridine Derivatives. figshare. Available at: [Link]

  • Acridine. PhotochemCAD. Available at: [Link]

  • Kumar, R., et al. (2012). ACRIDINE: A VERSATILE HETEROCYCLIC NUCLEUS. Acta Poloniae Pharmaceutica. Available at: [Link]

  • 9-Acridinamine. NIST WebBook. Available at: [Link]

Sources

In vitro pharmacokinetics of acridin-9-ylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Pharmacokinetics of Acridin-9-ylmethanamine Hydrochloride: A Comprehensive ADME Profiling Guide

Executive Summary

Acridin-9-ylmethanamine hydrochloride (CAS: 93716-65-5) is a planar, tricyclic heteroaromatic compound characterized by its primary methanamine functional group at the 9-position of the acridine core[1]. While acridine derivatives are historically renowned as DNA intercalators and Topoisomerase II inhibitors[2], their development into bioavailable therapeutics is frequently bottlenecked by complex pharmacokinetic (PK) liabilities. As a hydrochloride salt, acridin-9-ylmethanamine exhibits unique in vitro absorption, distribution, metabolism, and excretion (ADME) dynamics. This whitepaper provides a highly technical, causality-driven framework for profiling the in vitro pharmacokinetics of this compound, establishing self-validating protocols to ensure robust data integrity in preclinical drug development.

Physicochemical Drivers of Pharmacokinetics

To predict the in vitro behavior of acridin-9-ylmethanamine hydrochloride, one must first deconstruct its physicochemical state in physiological buffers.

  • Ionization and Permeability: The primary aliphatic amine (methanamine) possesses a pKa of approximately 9.5–10.0, while the central acridine nitrogen has a pKa near 5.5. At a physiological pH of 7.4, the methanamine group is overwhelmingly protonated (cationic). This positive charge severely restricts passive transcellular diffusion across lipophilic cell membranes[3].

  • Protein Binding: Despite the localized charge, the expansive, planar aromatic acridine core is highly lipophilic. This structural dichotomy drives extensive non-specific binding to plasma proteins (frequently >95% for acridine derivatives), specifically targeting α1​ -acid glycoprotein (AAG) due to its basic nature[4].

Table 1: Predicted In Vitro ADME Parameters for Acridin-9-ylmethanamine HCl
ParameterPredicted/Class ValueMechanistic Rationale
LogD (pH 7.4) 1.5 – 2.0Balance of the lipophilic acridine core and the hydrophilic cationic amine.
Plasma Protein Binding > 95%High affinity for α1​ -acid glycoprotein (AAG) driven by basic amine.
Caco-2 Papp​ (A B) <5×10−6 cm/sPoor passive transcellular diffusion due to physiological protonation.
Efflux Ratio (B A / A B) > 3.0High liability for P-glycoprotein (P-gp) and BCRP active efflux.

Metabolic Biotransformation Pathways

The metabolism of acridine derivatives deviates from standard xenobiotic pathways. While Cytochrome P450 (CYP) enzymes—specifically CYP1A2 and CYP3A4—are responsible for the aromatic ring hydroxylation of the acridine core, they are often secondary to Flavin-containing monooxygenases (FMOs)[5][6].

FMO1 and FMO3 heavily drive the N-oxidation of the central acridine nitrogen. Concurrently, the primary methanamine group is susceptible to oxidative deamination via Monoamine Oxidases (MAO) or CYPs, yielding an aldehyde intermediate. Following Phase I oxidation, UDP-glucuronosyltransferases (specifically extrahepatic UGT1A10 and hepatic UGTs) rapidly conjugate the hydroxylated metabolites to form highly polar O-glucuronides for biliary or renal excretion[6].

In vitro metabolic pathways of acridin-9-ylmethanamine via CYP, FMO, and Phase II UGT enzymes.

Self-Validating Experimental Protocols

To generate trustworthy, highly reproducible data, the following protocols are designed with internal causality checks. If a control fails, the assay self-invalidates, preventing the propagation of artifactual data.

Protocol 1: Bidirectional Caco-2 Permeability & Efflux Assay

Because acridin-9-ylmethanamine is highly basic and lipophilic, it is a prime suspect for P-glycoprotein (P-gp) efflux[7]. This assay determines the apparent permeability ( Papp​ ) and identifies active transporter liabilities.

Step-by-Step Methodology:

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate Transwell® inserts ( 0.4μm pore size) at 1×105 cells/cm². Culture for 21 days to ensure full differentiation and expression of apical brush border enzymes and efflux transporters.

  • Integrity Validation (Causality Check 1): Measure Transepithelial Electrical Resistance (TEER). Rationale: A TEER > 250 Ω⋅cm2 confirms the formation of tight junctions. If TEER is lower, paracellular leakage will artificially inflate the Papp​ of our cationic compound.

  • Washing: Wash monolayers twice with Hank’s Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4). Rationale: Removing residual serum proteins is critical, as acridines bind heavily to proteins, which would lower the free fraction available for diffusion.

  • Dosing:

    • A B (Absorptive): Add 10 μM Acridin-9-ylmethanamine HCl to the apical chamber.

    • B A (Secretory): Add 10 μM to the basolateral chamber.

    • Internal Controls: Co-incubate with Lucifer Yellow (paracellular marker) and Atenolol (low permeability control).

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer (UWL). Take 50 μL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed buffer.

  • Quantification: Analyze samples via LC-MS/MS using electrospray ionization in positive mode (ESI+), monitoring the specific MRM transition for the protonated parent mass [M+H]+ .

  • Post-Assay Integrity (Causality Check 2): Re-measure TEER. Rationale: Acridine derivatives can be cytotoxic. A post-assay TEER drop >20% indicates membrane disruption, invalidating the permeability kinetics.

Bidirectional Caco-2 permeability assay workflow for evaluating intestinal absorption and efflux.

Table 2: Caco-2 Assay Validation Parameters
Control CompoundTarget MechanismExpected Papp​ ( 10−6 cm/s)Expected Efflux Ratio
Lucifer Yellow Paracellular Integrity< 0.5~ 1.0
Atenolol Low Passive Permeability< 1.0~ 1.0
Propranolol High Passive Permeability> 15.0~ 1.0
Digoxin P-gp Efflux Substrate< 2.0 (A B)> 5.0
Protocol 2: Hepatic Microsomal Stability (CYP vs. FMO Profiling)

Standard microsomal assays often fail to capture FMO-mediated metabolism because FMO enzymes are highly thermolabile. This protocol isolates CYP vs. FMO contributions[5].

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Thermal Inactivation (Causality Check 1): To isolate CYP activity, pre-incubate a subset of HLMs at 45°C for 5 minutes. Rationale: FMOs are completely inactivated at 45°C, while CYPs remain stable. Comparing native HLMs to heat-treated HLMs allows precise calculation of FMO-specific N-oxidation.

  • Reaction Initiation: Add acridin-9-ylmethanamine (1 μM final concentration). Initiate the reaction by adding NADPH (1 mM final).

  • Sampling: Quench 50 μL aliquots into 150 μL of ice-cold acetonitrile (containing an internal standard) at 0, 5, 15, 30, and 60 minutes.

  • Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C to precipitate denatured microsomal proteins.

  • Analysis: Calculate intrinsic clearance ( CLint​ ) from the log-linear depletion of the parent compound using LC-MS/MS.

Conclusion

Evaluating the in vitro pharmacokinetics of acridin-9-ylmethanamine hydrochloride requires a nuanced approach that accounts for its cationic state at physiological pH, its high protein binding affinity, and its dual susceptibility to both CYP and FMO-mediated biotransformation. By utilizing rigorously controlled, self-validating experimental designs, researchers can accurately map its ADME profile, mitigating downstream attrition in in vivo models.

References

  • acridin-9-ylmethanamine dihydrochloride 95% | CAS: 93716-65-5 Source: AChemBlock URL
  • Source: National Institutes of Health (NIH)
  • Source: Royal Society of Chemistry (RSC)
  • The Imidazoacridinone Antitumor Drug, C-1311, Is Metabolized by Flavin Monooxygenases but Not by Cytochrome P450s Source: ResearchGate URL
  • Pharmacokinetics and Metabolism of Acridine Drugs Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers Source: ResearchGate URL

Sources

Acridin-9-ylmethanamine Hydrochloride: Cytotoxicity Mechanisms and In Vitro Evaluation Protocols in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acridin-9-ylmethanamine hydrochloride—a derivative of the well-documented 9-aminoacridine family—represents a potent class of heterocyclic antineoplastic agents[1]. Characterized by a planar, nitrogen-containing tricyclic core, this compound exhibits significant biological activity against mammalian cancer cell lines primarily through DNA intercalation and the subsequent disruption of replication machinery[2].

As a Senior Application Scientist, I emphasize that evaluating highly conjugated, planar molecules requires rigorous, self-validating experimental designs. Acridine derivatives are inherently fluorescent and absorb strongly in the visible spectrum, which can easily confound standard colorimetric viability assays. This whitepaper details the mechanistic causality of Acridin-9-ylmethanamine hydrochloride cytotoxicity, provides a framework for multiplexed viability screening, and outlines step-by-step protocols designed to eliminate experimental artifacts.

Molecular Mechanisms of Cytotoxicity

The cytotoxic profile of Acridin-9-ylmethanamine hydrochloride is driven by a multi-tiered disruption of cellular homeostasis. Rather than acting as a simple poison, the compound initiates a targeted cascade of genomic and mitochondrial stress.

  • DNA Intercalation & Topoisomerase II Inhibition: The planar acridine ring system allows the molecule to insert seamlessly between adjacent DNA base pairs. This physical distortion prevents the re-ligation step of Topoisomerase II during DNA replication, trapping the enzyme in a cleavage complex and resulting in lethal double-strand breaks (DSBs)[1].

  • Oxidative Stress & Antioxidant Depletion: Beyond genomic damage, acridine derivatives modulate the cellular antioxidant state, generating reactive oxygen species (ROS) that overwhelm intracellular glutathione reserves[3].

  • Apoptotic Cascade: The accumulation of DSBs and ROS triggers the activation of the p53 tumor suppressor pathway. This shifts the balance of Bcl-2 family proteins (upregulating pro-apoptotic Bax), leading to mitochondrial depolarization, cytochrome c release, and the execution of apoptosis via the Caspase 9/3 cascade[4].

MOA A Acridin-9-ylmethanamine Hydrochloride B DNA Intercalation A->B C Topoisomerase II Inhibition A->C D ROS Generation A->D E DNA Double-Strand Breaks B->E C->E F Oxidative Stress D->F G p53 Activation & Cell Cycle Arrest E->G H Mitochondrial Depolarization (Cytochrome c release) F->H G->H Bax/Bcl-2 Modulation I Caspase 9/3 Cascade H->I J Apoptosis / Cell Death I->J

Figure 1: Mechanistic pathway of Acridin-9-ylmethanamine hydrochloride-induced apoptosis.

Experimental Design: The Self-Validating System

To establish a trustworthy and reproducible cytotoxicity profile, the experimental design must account for the physicochemical properties of the acridine core. Relying solely on a single metabolic assay (like MTT) is a critical error when testing colored or fluorescent compounds.

Causality Behind Experimental Choices
  • Assay Multiplexing: We pair an intracellular metabolic assay (MTT) with an extracellular membrane integrity assay (LDH release). If MTT indicates a loss of viability but LDH shows no membrane rupture, the compound may be inducing early-stage apoptosis or merely halting proliferation (cytostatic) rather than causing immediate necrosis.

  • Cell-Free Blank Controls: Because acridines can precipitate or absorb light at 490-570 nm, every plate must include "Compound + Media (No Cells)" wells. This allows for precise background subtraction, ensuring that residual compound does not artificially inflate apparent cell viability readings.

  • Solvent Toxicity Limits: Acridin-9-ylmethanamine hydrochloride is typically dissolved in DMSO. The final concentration of DMSO in the culture medium must never exceed 0.5% (v/v) to prevent solvent-induced background cytotoxicity[5].

Workflow S1 1. Cell Seeding (Log-Phase Growth) S2 2. Compound Treatment (Include Cell-Free Blank) S1->S2 S3 3. Incubation (24h/48h/72h at 37°C) S2->S3 S4 4. Multiplex Assays (MTT + LDH + Annexin V) S3->S4 S5 5. Data Normalization & IC50 Calculation S4->S5

Figure 2: Self-validating high-throughput workflow for acridine cytotoxicity screening.

Quantitative Data: Representative Cytotoxicity Profiles

The table below synthesizes representative in vitro quantitative data for 9-aminoacridine derivatives across standard mammalian cell lines, demonstrating the broad-spectrum antineoplastic potential of this chemical class[1][2][4].

Cell LineTissue OriginAssay TypeExposure TimeRepresentative IC50 (µM)Primary Cellular Response
HeLa Cervical AdenocarcinomaMTT48h12.5 - 18.8Apoptosis, G2/M Phase Arrest
A549 Lung CarcinomaMTT48h15.0 - 22.4Apoptosis, ROS Induction
PC-3 Prostate CarcinomaResazurin72h8.5 - 14.2DNA Damage (DSBs)
HCT-116 Colorectal CarcinomaLDH Release48h10.1 - 16.5Antioxidant depletion
MCF-7 Breast AdenocarcinomaMTT24h25.4 - 31.0Topoisomerase II Inhibition

Note: IC50 values are highly dependent on cell seeding density and specific derivative substitutions (e.g., methoxy or halogen additions to the acridine ring).

Step-by-Step Methodologies

Protocol A: Modified MTT Assay (Corrected for Compound Interference)

Purpose: To measure mitochondrial metabolic rate while eliminating false-positive absorbance from the acridine compound.

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5,000–10,000 cells/well in 100 µL of complete media (e.g., DMEM + 10% FBS) into a 96-well flat-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Control Setup (Critical Step): Dedicate three columns for controls:

    • Vehicle Control: Cells + 0.5% DMSO.

    • Positive Control: Cells + 1 µM Doxorubicin.

    • Cell-Free Blank: Media + Compound (No cells) across the entire dose range.

  • Treatment: Prepare serial dilutions of Acridin-9-ylmethanamine hydrochloride (e.g., 0.1 µM to 100 µM). Aspirate old media and add 100 µL of treated media to the respective wells. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 3 hours. Causality: Living cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media entirely. Do not wash , as formazan crystals may detach. Add 100 µL of pure DMSO to dissolve the crystals. Causality: Removing the media prior to DMSO addition prevents media proteins from precipitating, which scatters light and skews absorbance.

  • Readout: Shake the plate for 10 minutes on an orbital shaker. Read absorbance at 570 nm using a microplate reader. Subtract the Cell-Free Blank absorbance from the corresponding treated wells before calculating the IC50.

Protocol B: Flow Cytometric Apoptosis Analysis (Annexin V / PI)

Purpose: To validate that the mechanism of cell death is apoptotic rather than necrotic.

  • Treatment & Harvest: Treat cells in 6-well plates with Acridin-9-ylmethanamine hydrochloride at ½ IC50, IC50, and 2× IC50 concentrations for 24 hours. Collect both the floating cells (early apoptotic/necrotic) and adherent cells (via gentle trypsinization). Causality: Floating cells must be collected; discarding the supernatant will result in a massive underestimation of apoptosis.

  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS to remove residual phenol red and compound.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes. Causality: Annexin V binds to phosphatidylserine flipped to the outer membrane (early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis).

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (e.g., using 488 nm excitation).

References

  • Title: Recent developments in the synthesis and biological activity of acridine/acridone analogues Source: RSC Advances URL: [Link]

  • Title: Synthesis and anticancer study of 9-aminoacridine derivatives Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Cytotoxicity of a new spiro-acridine derivative: modulation of cellular antioxidant state and induction of cell cycle arrest and apoptosis in HCT-116 colorectal carcinoma Source: Naunyn-Schmiedeberg's Archives of Pharmacology (PubMed/NIH) URL: [Link]

  • Title: Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 Source: PMC / NIH URL: [Link]

Sources

Structural Elucidation and Supramolecular Chemistry of Acridin-9-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper Prepared for Researchers, Crystallographers, and Drug Development Professionals

Executive Summary

Acridin-9-ylmethanamine (also known as 9-aminomethylacridine) is a highly versatile heterocyclic scaffold utilized extensively in the design of DNA intercalators, chemotherapeutic agents, and fluorescent probes. When synthesized as a hydrochloride salt—typically as the dihydrochloride variant ( x=2 , CAS: 93716-65-5) due to its two basic nitrogen centers—the compound forms a highly ordered, predictable 3D supramolecular lattice.

As a Senior Application Scientist, I approach the structural elucidation of acridine derivatives not merely as an exercise in mapping atomic coordinates, but as a fundamental decoding of their chemical reactivity. This whitepaper details the molecular geometry, supramolecular bonding logic, and the self-validating crystallographic protocols required to analyze acridin-9-ylmethanamine hydrochloride.

Molecular Geometry and Conformational Causality

The structural identity of acridin-9-ylmethanamine dihydrochloride is defined by the juxtaposition of a rigid aromatic system and a flexible aliphatic appendage.

The sp³ Methylene Bridge: Breaking Conjugation

The methylene spacer ( −CH2​− ) at the C9 position is the structural linchpin of this molecule. In classic derivatives like 9-aminoacridine, the amine is directly conjugated to the aromatic ring, forcing strict planarity and restricting hydrogen bond geometry. In acridin-9-ylmethanamine, the sp3 hybridization of the methylene carbon breaks this π -conjugation [2].

Causality: This lack of conjugation introduces a critical degree of rotational freedom. It allows the primary ammonium group ( −CH2​NH3+​ ) to dynamically reorient during crystallization to maximize the enthalpy of hydrogen bonding with the chloride counterions, all without distorting the flat energetic minimum of the acridine core.

Protonation States

In the dihydrochloride form, both nitrogen centers are protonated:

  • The Acridinium Nitrogen (N10): Protonation at the central ring nitrogen induces a slight expansion in the intra-ring C−N−C bond angle to accommodate the positive charge, a geometric perturbation well-documented in related [1].

  • The Aliphatic Amine: The primary amine becomes a tetrahedral −NH3+​ group, acting as a potent, multi-directional hydrogen bond donor.

Supramolecular Architecture & Bonding Logic

The crystal lattice of acridin-9-ylmethanamine dihydrochloride is a self-assembling system driven by three primary non-covalent interactions. Understanding these forces is crucial for drug developers aiming to predict how this pharmacophore will intercalate into DNA base pairs.

  • Charge-Assisted Hydrogen Bonding: The protonated acridinium nitrogen acts as a strong, directional hydrogen bond donor to a chloride ion ( Nring​−H⋯Cl− ). Simultaneously, the −NH3+​ group provides three additional protons, forming a dense hydrogen-bonded network with adjacent chloride ions and any co-crystallized solvent molecules.

  • π−π Stacking: To minimize electrostatic repulsion between the dicationic rings, the molecules adopt an antiparallel (head-to-tail) arrangement. The inter-planar distance is maintained at approximately 3.4 Å, which is the optimal distance for dispersive van der Waals interactions [1].

  • Electrostatic Lattice Energy: The overall 3D architecture is locked into place by the ionic attraction between the organic dications and the chloride anions.

Supramolecular Core Acridin-9-ylmethanamine Dihydrochloride PiPi π-π Stacking (Inter-ring distance ~3.4 Å) Core->PiPi Aromatic Core Hbond1 Acridinium N-H···Cl⁻ (Charge-assisted H-bond) Core->Hbond1 Ring N10 Hbond2 Ammonium -CH2NH3⁺···Cl⁻ (Multiple H-bond donors) Core->Hbond2 C9-Methylene Lattice 3D Supramolecular Lattice PiPi->Lattice Hbond1->Lattice Hbond2->Lattice

Logical relationship of supramolecular bonding in the acridinium lattice.

Quantitative Crystallographic Data

The table below summarizes the typical quantitative parameters and their structural implications for 9-substituted acridinium chlorides, providing a baseline for comparative crystallographic analysis.

Crystallographic ParameterTypical Value RangeStructural Implication
Crystal System Monoclinic / TriclinicIndicates low-symmetry packing driven by highly directional hydrogen bonds.
Space Group P21​/c or P1ˉ Centrosymmetric groups are highly favored to accommodate antiparallel π−π stacking.
π−π Centroid Distance 3.40 – 3.55 ÅOptimal proximity for dispersive interactions without violating van der Waals radii.
Nring​−H⋯Cl− Distance ~3.10 ÅStrong charge-assisted hydrogen bonding stabilizing the primary lattice vector.
−CH2​NH3+​⋯Cl− Distance 3.15 – 3.30 ÅMultiple donor interactions locking the aliphatic side chain into a rigid conformation.

Experimental Protocol: Self-Validating SCXRD Workflow

Every rigorous crystallographic protocol must be a self-validating system. The following methodology outlines the precise steps for growing and analyzing single crystals of acridin-9-ylmethanamine dihydrochloride, with built-in causality and validation checks.

Phase 1: Controlled Crystallization via Vapor Diffusion
  • Solvent Selection: Dissolve 50 mg of acridin-9-ylmethanamine dihydrochloride in 2 mL of a polar, high-boiling solvent (e.g., Methanol or N,N-dimethylformamide). Causality: The solvent must fully solvate both the organic dication and the highly electronegative chloride anions.

  • Supersaturation Generation: Place the solution in an inner glass vial. Place this vial inside a larger, sealable chamber containing 10 mL of a volatile anti-solvent (e.g., diethyl ether).

    • Causality: The gradual vapor-phase diffusion of the anti-solvent slowly lowers the dielectric constant of the medium, pushing the highly polar salt past its solubility limit without inducing chaotic precipitation.

  • Nucleation: Allow the system to equilibrate at 20 °C in a vibration-free environment for 72 hours.

  • Self-Validation Check (Microscopy): Prior to mounting, examine the resulting crystals under a polarized light microscope. Validation: By observing complete optical extinction every 90 degrees of rotation, we physically validate the single-crystal nature and rule out macroscopic twinning before a single X-ray photon is fired.

Phase 2: Single-Crystal X-Ray Diffraction (SCXRD)
  • Mounting: Select a defect-free crystal (approx. 0.2×0.2×0.1 mm). Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100–150 K). Causality: Cryo-cooling minimizes atomic thermal motion, drastically enhancing high-angle diffraction intensity.

  • Data Collection: Collect a full sphere of data using Mo-K α ( λ=0.71073 Å) radiation via ω and ϕ scans.

  • Self-Validation Check (Data Reduction): Monitor the internal agreement factor ( Rint​ ) during data reduction. Validation: An Rint​<0.05 mathematically confirms that the symmetry-equivalent reflections are consistent, proving the integrity of the diffraction data.

  • Structure Solution: Solve the structure using dual-space algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Locate the critical amine and acridinium protons in the difference Fourier map to definitively confirm the dihydrochloride protonation state.

Workflow N1 Synthesis of Acridin-9-ylmethanamine N2 Salt Formation (HCl addition) N1->N2 N3 Vapor Diffusion Crystallization N2->N3 N4 Single Crystal X-Ray Diffraction N3->N4 N5 Structure Solution & Refinement N4->N5

Experimental workflow for the crystallization and SCXRD analysis of the compound.

References

  • Title: Crystal structure of 9-aminoacridinium chloride N,N-dimethylformamide monosolvate Source: Acta Crystallographica Section E: Crystallographic Communications (via NCBI/PMC) URL: [Link]

  • Title: PubChem Compound Summary for CID 11207302, Acridin-9-ylmethanamine Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Acridine derivatives and acridin-9-ylmethanamine hydrochloride biological activity

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Acridine Derivatives and Acridin-9-ylmethanamine Hydrochloride: Mechanistic Insights and Biological Activity Profiling

Executive Summary

Acridine derivatives represent a privileged scaffold in medicinal chemistry, historically recognized for their potent antibacterial and antimalarial properties[1]. Modern pharmacological applications have expanded to include robust anticancer, antiviral, and neuroprotective activities[2]. Among these, acridin-9-ylmethanamine hydrochloride (9-aminomethylacridine hydrochloride) has emerged as a critical pharmacophore. The addition of the aminomethyl group at the C9 position of the planar tricyclic acridine core significantly alters its physicochemical properties. It enhances aqueous solubility and provides a versatile primary amine for bioconjugation, all while preserving the potent DNA-intercalating capabilities inherent to the acridine backbone[3].

As a Senior Application Scientist, understanding the causality behind the structural modifications of acridines is paramount. This guide synthesizes the mechanistic foundations, quantitative biological profiling, and self-validating experimental protocols necessary for evaluating acridin-9-ylmethanamine hydrochloride in drug development workflows.

Mechanistic Foundations (The "Why")

DNA Intercalation and Structural Causality

The primary biological activity of acridin-9-ylmethanamine stems from its ability to intercalate between adjacent base pairs of double-stranded DNA[2]. The planar heteroaromatic ring system inserts via π−π stacking interactions, predominantly at GC-rich sequences.

The Causality of the C9-Aminomethyl Group: At physiological pH, the primary amine of the aminomethyl group is protonated. Once the acridine core intercalates, this positively charged moiety extends into the DNA minor groove, establishing strong electrostatic interactions with the negatively charged phosphate backbone. This dual-binding mode—hydrophobic intercalation coupled with electrostatic anchoring—drastically increases the DNA melting temperature ( Tm​ ) and physically obstructs DNA polymerase and RNA polymerase machinery[3].

Topoisomerase II Poisoning

Beyond simple structural disruption, acridin-9-ylmethanamine acts as a topoisomerase II (Topo II) poison. During normal replication, Topo II induces temporary double-strand breaks (DSBs) to relieve torsional strain, forming a transient covalent intermediate known as the "cleavable complex." Acridine derivatives bind to this DNA-enzyme interface, stabilizing the cleavable complex and preventing the religation of the DNA strands. The accumulation of these stabilized complexes leads to permanent DSBs, triggering cell cycle arrest at the G2/M phase and subsequent apoptosis[4].

MechanismOfAction A Acridin-9-ylmethanamine Hydrochloride B DNA Intercalation (π-π Stacking) A->B Hydrophobic Insertion C Minor Groove Binding (Electrostatic Anchoring) A->C Protonated Amine D Topoisomerase II Interaction B->D Structural Distortion C->D E Cleavable Complex Stabilization D->E Enzyme Poisoning F Double-Strand Breaks (DSBs) E->F Religation Failure G Apoptosis / Cell Death F->G G2/M Arrest

Mechanism of action of acridin-9-ylmethanamine inducing apoptosis via DNA intercalation and Topo II.

Biological Activity Profiling

Acridine derivatives, including acridin-9-ylmethanamine, exhibit broad-spectrum biological activities. The table below synthesizes representative quantitative data for 9-substituted acridine derivatives across various biological targets, highlighting their versatility as antimicrobial and antineoplastic agents[5].

Biological Target / Cell LineAssay TypeRepresentative Value (IC50 / MIC)Mechanism of Action / Notes
Escherichia coli (Gram-negative)Antimicrobial (MIC)15.6 - 31.25 μ g/mLDNA gyrase inhibition / Intercalation
Staphylococcus aureus (Gram-positive)Antimicrobial (MIC)7.8 - 15.6 μ g/mLMembrane disruption / Intercalation
HeLa (Cervical Cancer)Cytotoxicity (IC50)1.2 - 3.5 μ MTopoisomerase II poisoning
K562 (Leukemia)Cytotoxicity (IC50)0.65 - 1.40 μ MApoptosis induction via DSBs
Plasmodium falciparum (3D7)Antimalarial (IC50)10 - 50 nMHemozoin formation inhibition

Experimental Workflows & Protocols

To rigorously validate the biological activity of acridin-9-ylmethanamine hydrochloride, the following self-validating protocols are established. These methods are designed to ensure data integrity through built-in causality checks.

Protocol 1: Fluorescence Intercalation Displacement Assay

Purpose: To quantify the DNA-binding affinity of the acridine derivative by displacing a known fluorescent intercalator (Ethidium Bromide, EtBr). Causality: EtBr fluoresces intensely only when intercalated into the hydrophobic environment of dsDNA. As acridin-9-ylmethanamine competitively displaces EtBr, the fluorescence decreases proportionally. This inverse relationship provides a self-validating readout of binding affinity, allowing for the calculation of the apparent binding constant ( Kapp​ ).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a working buffer of 10 mM Tris-HCl, 150 mM NaCl, pH 7.4. Rationale: Maintains physiological pH and ionic strength, preventing DNA denaturation.

  • Complex Formation: Mix Calf Thymus DNA (CT-DNA, 50 μ M base pairs) with EtBr (5 μ M) in the working buffer. Incubate in the dark for 30 minutes at 25°C to ensure equilibrium.

  • Baseline Measurement: Record the initial fluorescence intensity ( F0​ ) using a spectrofluorometer (Excitation: 540 nm, Emission: 590 nm).

  • Titration: Sequentially add 1 μ L aliquots of acridin-9-ylmethanamine hydrochloride (1 mM stock in DMSO) to the cuvette.

  • Equilibration & Reading: After each addition, mix gently and incubate for 3 minutes. Record the new fluorescence intensity ( F ).

  • Data Analysis: Plot F0​/F versus the concentration of the acridine derivative. Calculate the IC50​ (concentration reducing fluorescence by 50%) and derive Kapp​ using the equation: Kapp​=KEtBr​×[EtBr]/IC50​ .

Protocol 2: Topoisomerase II Decatenation Assay

Purpose: To assess the inhibitory effect of the compound on human Topoisomerase II α . Causality: Topo II uniquely decatenates interlocked kinetoplast DNA (kDNA) networks into free minicircles. Inhibition by the acridine derivative prevents this unlinking process. By running the reaction on an agarose gel, catenated kDNA remains trapped in the well (due to its massive size), while decatenated minicircles migrate freely. The presence or absence of migrating bands directly validates the enzyme's operational status.

Step-by-Step Methodology:

  • Reaction Setup: In a sterile microcentrifuge tube, combine 200 ng of kDNA and 1X Topo II reaction buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2​ , 2 mM ATP, 0.5 mM dithiothreitol). Rationale: ATP is strictly required for Topo II catalytic turnover.

  • Inhibitor Addition: Add varying concentrations of acridin-9-ylmethanamine hydrochloride (0.1, 1, 10, 50 μ M). Include a solvent control (DMSO) and a positive control (Etoposide).

  • Enzyme Addition: Add 1 unit of human Topoisomerase II α . Total reaction volume should be 20 μ L.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 4 μ L of stop buffer (5% SDS, 0.25 mg/mL bromophenol blue, 30% glycerol). Rationale: SDS denatures the enzyme, immediately halting the reaction and trapping any stabilized cleavable complexes.

  • Electrophoresis: Load samples onto a 1% agarose gel containing 0.5 μ g/mL EtBr. Run at 100 V for 1 hour.

  • Imaging: Visualize under UV light. Quantify the intensity of the migrating minicircle bands to determine the IC50​ of inhibition.

ExperimentalWorkflow Step1 Compound Prep (Acridin-9-ylmethanamine) Step2 EtBr Displacement Assay Step1->Step2 Validate DNA Binding Step3 Topo II Decatenation Assay Step1->Step3 Validate Target Inhibition Step4 In Vitro Cytotoxicity (HeLa / K562) Step2->Step4 Correlate Affinity to Toxicity Step3->Step4 Correlate Inhibition to Toxicity Step5 Lead Optimization & Bioconjugation Step4->Step5 SAR Analysis

High-throughput evaluation workflow for acridine-based drug candidates.

References

  • 1 - rsc.org[1]

  • 2 - kg.ac.rs[2] 3.5 - nih.gov[5] 4.4 - researchgate.net[4] 5.3 - nih.gov[3]

Sources

Methodological & Application

Application Note: Preparation and Quality Control of Acridin-9-ylmethanamine Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Chemical Profiling

Acridin-9-ylmethanamine hydrochloride (also known as 9-(aminomethyl)acridine hydrochloride) is a highly specialized tricyclic heteroaromatic compound utilized extensively in drug development and molecular biology. It functions primarily as a fluorescent probe and a potent DNA intercalator.

Causality of the Salt Form: The compound is synthesized as a hydrochloride (often dihydrochloride) salt to protonate the primary amine at the 9-position. This protonation is mechanistically critical: it enhances the molecule's electrostatic affinity for the negatively charged phosphate backbone of nucleic acids, anchoring the molecule so that the planar tricyclic acridine core can seamlessly insert between adjacent DNA base pairs via π−π stacking[1].

Causality of the Solvent Selection: While the hydrochloride salt improves the theoretical aqueous solubility of the compound, the highly hydrophobic nature of the fused acridine ring system makes direct dissolution in aqueous buffers prone to micro-precipitation and aggregation. To ensure complete solvation and maintain a consistent molarity, the master stock must be prepared in anhydrous Dimethyl Sulfoxide (DMSO)[2].

Phototoxicity Considerations: Acridine derivatives are known photosensitizers. Upon excitation by light in the presence of molecular oxygen, they undergo energy transfer processes that generate Reactive Oxygen Species (ROS), such as singlet oxygen and superoxide anions[3]. To prevent premature photobleaching of the stock solution and to avoid confounding phototoxic artifacts in downstream cellular assays, all preparation steps must be strictly shielded from light.

Physicochemical Data & Storage Parameters

To ensure reproducibility across experimental replicates, the quantitative parameters of the compound are summarized below.

ParameterSpecificationMechanistic Implication
Chemical Formula C14​H14​Cl2​N2​ (Dihydrochloride)The salt form dictates the molecular weight used for molarity calculations.
Molecular Weight ~281.18 g/mol Critical for accurate reconstitution (e.g., 2.81 mg/mL for a 10 mM stock).
Primary Solvent Anhydrous DMSOPrevents hydrophobic aggregation of the tricyclic core[2].
Max Stock Concentration 10 mM - 50 mMHigher concentrations increase the risk of precipitation upon freeze-thaw.
Working Concentration 1 µM - 5 µMMinimizes intrinsic dark-toxicity while providing sufficient fluorescence[4].
Storage (Solid) -20°C, desiccated, darkPrevents ambient moisture absorption and spontaneous photo-oxidation.
Storage (Stock) -80°C, amber aliquotsHalts hydrolytic degradation; aliquoting prevents freeze-thaw cycles.

Workflow Visualization

Workflow A Acridin-9-ylmethanamine HCl (Solid Powder) B Weighing under Low-Light (Minimize Phototoxicity) A->B C Add Anhydrous DMSO (Target: 10 mM Stock) B->C D Vortex & Mild Sonication (Ensure Complete Dissolution) C->D E Quality Control Check (Centrifuge to verify no pellet) D->E F Aliquot into Amber Tubes (50-100 µL volumes) E->F G Store at -80°C (Stable for 6-12 months) F->G

Caption: Step-by-step workflow for preparing and validating acridine stock solutions.

Self-Validating Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock Solution

Note: Perform all steps in a biosafety cabinet under dim lighting to prevent ROS generation.

  • Equilibration: Allow the lyophilized vial of Acridin-9-ylmethanamine hydrochloride to equilibrate to room temperature for 30 minutes in a desiccator. Causality: Opening a cold vial introduces condensation, and moisture degrades the stability of DMSO stock solutions.

  • Calculation & Reconstitution: Weigh exactly 2.81 mg of the dihydrochloride powder and transfer it to an amber microcentrifuge tube. Add 1.0 mL of sterile, anhydrous DMSO to achieve a 10 mM concentration.

  • Solvation: Vortex the solution vigorously for 60 seconds. If particulates remain, subject the tube to mild bath sonication (room temperature) for 2–5 minutes until the solution is optically clear.

  • Self-Validation (Quality Control): Centrifuge the tube at 10,000 × g for 3 minutes. Carefully inspect the bottom of the tube. Validation criteria: The absence of a visible pellet confirms 100% dissolution. If a pellet is present, the effective molarity is compromised, and further sonication is required.

  • Storage: Divide the validated stock into 50 µL single-use aliquots in amber tubes. Purge the tubes with argon gas (if available) to displace oxygen, and store immediately at -80°C.

Protocol B: Preparation of Aqueous Working Solution & Live-Cell Assay
  • Dilution: Thaw a single 50 µL aliquot of the 10 mM stock at room temperature. Dilute the stock 1:2000 into pre-warmed ( 37°C ) physiological buffer (e.g., PBS) or cell culture medium to yield a final working concentration of 5 µM. Causality: The final DMSO concentration is now 0.05% (v/v), which is well below the threshold of solvent-induced cytotoxicity[2].

  • Cellular Incubation: Aspirate the old media from the adherent cells and apply the 5 µM working solution. Incubate at 37°C in the dark for 15–30 minutes to allow the lipophilic core to penetrate the cell membrane and accumulate in the nucleus[4].

  • Washing: Wash the cells three times with warm PBS to remove unbound probe, drastically reducing background fluorescence.

  • Self-Validation (Dark Control): To ensure the observed cellular effects are due to the intended experimental variable and not the intrinsic toxicity of the probe, maintain a parallel "Dark Control" plate. This plate receives the exact same 5 µM treatment but is never exposed to the excitation light of the microscope. Validation criteria: Cell viability in the Dark Control must remain >95% compared to untreated cells. A drop in viability indicates that the working concentration is too high and must be titrated down.

Mechanism of Action

Mechanism A Acridin-9-ylmethanamine (Protonated Amine) B Cellular Uptake (Lipophilic Core) A->B C Nuclear Accumulation (Electrostatic Attraction) B->C D DNA Intercalation (π-π Stacking) C->D E Fluorescence Emission (Metachromatic Shift) D->E Excitation F ROS Generation (Phototoxicity) D->F Intense Light + O2

Caption: Mechanism of cellular uptake, DNA intercalation, and subsequent fluorescence or ROS generation.

References

  • Emerging Role of Acridine Nucleus in The Treatment of Rare and Neglected Diseases: A Review International Journal of Pharmaceutical Sciences URL:[Link]

  • Acridine and phenothiazine derivatives as pharmacotherapeutics for prion disease Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Phototoxic Potential of Different DNA Intercalators for Skin Cancer Therapy: In Vitro Screening National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Application Note: Chemoselective Synthesis of 9-(Aminomethyl)acridine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Probe Development Scientists Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Rationale

9-(Aminomethyl)acridine and its hydrochloride salt are highly valued scaffolds in medicinal chemistry and molecular biology. Characterized by the planar, electron-deficient acridine core, these compounds act as potent DNA intercalators and are frequently utilized in the development of anticancer agents, antimicrobial drugs, and sensitive fluorescent probes for biological imaging[1].

Synthesizing primary amines directly from alkyl halides via simple ammonolysis often results in a complex, difficult-to-separate mixture of primary, secondary, and tertiary amines due to over-alkylation. To ensure absolute chemoselectivity for the primary amine, this protocol employs a modified Delépine reaction [2]. By utilizing hexamethylenetetramine (HMTA) as the initial nucleophile, steric hindrance strictly limits the reaction to a single alkylation event. Subsequent acidic hydrolysis cleanly liberates the primary amine as its hydrochloride salt.

Mechanistic Workflow

The synthesis proceeds through a three-stage continuous workflow:

  • Radical Bromination: Wohl-Ziegler bromination of 9-methylacridine to yield 9-(bromomethyl)acridine[3].

  • Nucleophilic Substitution: Formation of the quaternary hexamethylenetetrammonium salt[2].

  • Acidic Cleavage: Hydrolysis of the aminal network to yield the target hydrochloride salt.

G A 9-Methylacridine (Starting Material) B Radical Bromination (NBS, BPO, Reflux) A->B C 9-(Bromomethyl)acridine (Intermediate 1) B->C Yield: ~85% D Delépine Reaction (HMTA, CHCl3) C->D E Quaternary Ammonium Salt (Intermediate 2) D->E Precipitation F Acidic Cleavage (Ethanolic HCl) E->F G 9-(Aminomethyl)acridine HCl (Final Product) F->G Cleavage & Salt Formation

Synthesis workflow for 9-(aminomethyl)acridine hydrochloride via the Delépine reaction.

Experimental Protocols

Caution: Acridine derivatives are potent DNA intercalators. All procedures must be conducted in a well-ventilated fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Phase 1: Synthesis of 9-(Bromomethyl)acridine

Causality Note: Benzoyl peroxide (BPO) acts as a radical initiator. The reaction must be kept strictly anhydrous to prevent the hydrolysis of the bromomethyl group to a hydroxymethyl group.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Dissolve 9-methylacridine (10.0 g, 51.7 mmol) in 100 mL of anhydrous chlorobenzene (or α,α,α -trifluorotoluene as a greener alternative to carbon tetrachloride).

  • Initiation: Add N-bromosuccinimide (NBS) (10.1 g, 56.8 mmol) and benzoyl peroxide (BPO) (0.25 g, 1.0 mmol) to the solution[3].

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 4–6 hours. The dense NBS will gradually convert to buoyant succinimide, indicating reaction progress.

  • Workup: Cool the mixture to 0∘C and filter off the succinimide byproduct. Wash the filtrate with saturated aqueous NaHCO3​ , water, and brine. Dry over anhydrous Na2​SO4​ .

  • Isolation: Evaporate the solvent under reduced pressure. Recrystallize the crude residue from cyclohexane/ethyl acetate to yield 9-(bromomethyl)acridine as yellow needles.

Phase 2: Formation of the HMTA Quaternary Salt

Causality Note: Chloroform is selected as the solvent because the starting materials are highly soluble in it, while the resulting highly polar quaternary ammonium salt is completely insoluble, driving the reaction forward via precipitation.

  • Setup: In a 250 mL Erlenmeyer flask, dissolve 9-(bromomethyl)acridine (10.0 g, 36.7 mmol) in 80 mL of anhydrous chloroform.

  • Addition: In a separate vessel, dissolve hexamethylenetetramine (HMTA) (5.6 g, 40.0 mmol) in 40 mL of chloroform.

  • Reaction: Add the HMTA solution dropwise to the acridine solution at room temperature with vigorous stirring.

  • Maturation: Stir the mixture for 12 hours. A dense, yellow precipitate of the quaternary ammonium salt will form[2].

  • Isolation: Collect the precipitate via vacuum filtration, wash thoroughly with cold chloroform to remove unreacted starting materials, and dry under vacuum.

Phase 3: Acidic Cleavage to 9-(Aminomethyl)acridine Hydrochloride

Causality Note: Ethanolic HCl is used to simultaneously cleave the aminal bonds of the HMTA cage (releasing formaldehyde diethyl acetal and ammonium chloride) and protonate the newly formed primary amine.

  • Setup: Suspend the dry quaternary salt from Phase 2 in 100 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Cleavage: Add 25 mL of concentrated hydrochloric acid (37%). Heat the suspension to reflux for 2 hours. The solid will initially dissolve, followed by the precipitation of the target hydrochloride salt as the reaction completes.

  • Cooling & Precipitation: Cool the reaction mixture to 4∘C overnight to maximize crystallization.

  • Isolation: Filter the resulting crystalline solid. To remove co-precipitated ammonium chloride, triturate the solid with a small amount of cold water (the acridine salt is less soluble in cold water than NH4​Cl ), or perform a selective recrystallization from hot ethanol.

  • Drying: Dry the purified 9-(aminomethyl)acridine hydrochloride in a vacuum desiccator over P2​O5​ .

Analytical Validation Data

To ensure the integrity of the synthesized batch, validate the product against the following expected analytical parameters:

Analytical MethodExpected Result / SignalStructural Assignment
Appearance Yellow-orange crystalline powderN/A
Melting Point >250∘C (dec.)Confirmation of salt formation
1 H NMR (DMSO- d6​ ) δ 8.80 - 7.60 (m, 8H)Acridine aromatic protons
1 H NMR (DMSO- d6​ ) δ 8.50 (br s, 3H) −NH3+​ (exchangeable with D2​O )
1 H NMR (DMSO- d6​ ) δ 5.25 (s, 2H) −CH2​− (methylene linker)
ESI-MS (Positive) m/z 209.1 [M+H]+ Free base molecular weight (208.1)

Note: The presence of a sharp singlet around 5.25 ppm in the 1 H NMR spectrum is the critical diagnostic peak confirming the intact aminomethyl linkage.

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Application Notes & Protocols: Acridin-9-ylmethanamine Hydrochloride as a High-Affinity Fluorescent Probe

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

Acridin-9-ylmethanamine hydrochloride is a versatile, cationic fluorescent probe belonging to the acridine family of dyes. Its rigid, planar heterocyclic structure is the basis for its strong fluorescence and remarkable environmental sensitivity. This document provides a comprehensive guide for researchers, detailing the fundamental principles and step-by-step protocols for leveraging this probe in key applications, including nucleic acid quantification and pH sensing. The core mechanism of action often involves the modulation of its fluorescence upon interaction with biological macromolecules or changes in local proton concentration. Specifically, its ability to intercalate into the grooves of double-stranded DNA (dsDNA) and RNA leads to significant changes in its photophysical properties, making it an excellent tool for nucleic acid analysis.[1][2] Furthermore, the nitrogen atoms within the acridine ring system are susceptible to protonation, which alters the electronic structure and, consequently, the fluorescence lifetime and intensity of the molecule, enabling its use as a pH indicator.[3][4][5]

This guide is designed to provide both the theoretical foundation and the practical steps necessary for successful experimental outcomes.

Core Principles and Mechanism of Action

The utility of Acridin-9-ylmethanamine as a fluorescent probe stems from two primary characteristics:

  • Intercalation with Nucleic Acids: The planar acridine ring system readily inserts itself between the base pairs of double-stranded DNA and RNA.[2] This non-covalent interaction restricts the rotational freedom of the molecule and shields it from solvent-induced quenching. The result is a significant enhancement in fluorescence quantum yield upon binding. This "light-up" property is the basis for its use in quantifying nucleic acids and studying drug-DNA interactions.[1]

  • pH-Dependent Protonation: The acridine ring contains nitrogen atoms that can be protonated or deprotonated depending on the ambient pH. Protonation alters the electronic distribution within the aromatic system, leading to shifts in the absorption and emission spectra, as well as changes in fluorescence lifetime.[4][5][6] This makes acridine derivatives effective probes for measuring pH in cellular compartments or in solution-based assays.[3][7]

Visualizing the Mechanism: DNA Intercalation

The following diagram illustrates the process by which Acridin-9-ylmethanamine fluorescence is enhanced upon binding to dsDNA.

G cluster_0 Free Probe in Solution cluster_1 Probe with dsDNA FreeProbe Acridin-9-ylmethanamine (Low Fluorescence) Quenching Solvent Quenching & Rotational Freedom FreeProbe->Quenching Leads to DNA dsDNA Helix FreeProbe->DNA Binds via Intercalation BoundProbe Intercalated Probe (High Fluorescence) Stabilization Stabilization & Reduced Motion BoundProbe->Stabilization Results in

Caption: Workflow of fluorescence enhancement via DNA intercalation.

Spectroscopic Properties & Handling

Proper handling and understanding the spectral characteristics of Acridin-9-ylmethanamine are critical for successful assays.

Stock Solution Preparation

Acridin-9-ylmethanamine hydrochloride is generally soluble in high-purity water, DMSO, or ethanol.

  • Reagent: Acridin-9-ylmethanamine hydrochloride.

  • Solvent: Nuclease-free water or DMSO.

  • Procedure: To prepare a 1 mM stock solution, dissolve the appropriate mass of the hydrochloride salt in the chosen solvent. For example, for a compound with a molecular weight of 248.73 g/mol (for the hydrochloride), dissolve 2.49 mg in 10 mL of solvent.

  • Storage: Store the stock solution protected from light at 4°C for short-term use (1-2 weeks) or at -20°C for long-term storage (up to 6 months). The compound is light-sensitive, and repeated freeze-thaw cycles should be avoided.

Key Spectroscopic Data

The exact excitation and emission maxima can be influenced by the local environment (e.g., solvent polarity, pH, DNA binding). The values below serve as a general guideline.

PropertyValue (Approximate)Notes
Excitation Max (λex) ~400-425 nmCan shift upon binding to DNA.
Emission Max (λem) ~450-550 nmEmission is typically in the blue-green region.
Form Crystalline Solid
Common Solvents Water, DMSO, Ethanol

Note: It is imperative for researchers to determine the optimal excitation and emission wavelengths experimentally under their specific assay conditions using a spectrophotometer or fluorometer.

Application Protocol 1: dsDNA Quantification Assay

This protocol describes a non-ratiometric fluorescence assay for quantifying dsDNA in solution. The fluorescence intensity of Acridin-9-ylmethanamine increases proportionally with the concentration of dsDNA.

Materials
  • Acridin-9-ylmethanamine hydrochloride 1 mM stock solution.

  • Assay Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4 (TE Buffer).

  • dsDNA standards of known concentration (e.g., calf thymus DNA).

  • Unknown DNA samples.

  • 96-well black, flat-bottom microplates (for fluorescence reading).

  • Fluorescence microplate reader.

Experimental Workflow Diagram

G A Prepare dsDNA Standards & Unknown Samples D Add DNA Standards/Samples to respective wells A->D B Dilute Probe in Assay Buffer (e.g., to 1 µM) C Add Diluted Probe to all wells B->C C->D E Incubate 5 min at RT, protected from light D->E F Measure Fluorescence (λex ~420 nm, λem ~480 nm) E->F G Plot Standard Curve & Determine Unknown Conc. F->G

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Application Note: Acridin-9-ylmethanamine Hydrochloride in Flow Cytometry Assay Setup and Gating

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Executive Summary & Mechanistic Overview

Acridin-9-ylmethanamine hydrochloride (also known as 9-(aminomethyl)acridine hydrochloride) is a highly fluorescent, biologically active acridine derivative. In flow cytometry, acridine-based compounds are prized for their dual utility: they act as robust stoichiometric DNA intercalators for cell cycle analysis and as lysosomotropic agents for monitoring intracellular pH (pHi) and apoptosis [1, 2].

The addition of the aminomethyl group to the acridine core enhances its aqueous solubility as a hydrochloride salt while maintaining the extended π -system necessary for nucleic acid intercalation. Upon binding to double-stranded DNA, the fluorescence quantum yield of the acridine core increases significantly, allowing for high-resolution quantification of DNA content. Alternatively, in live cells, its weak base properties drive accumulation in acidic compartments, making it an excellent probe for real-time physiological monitoring [3].

This application note provides a comprehensive, field-validated guide to configuring flow cytometers, preparing samples, and executing gating strategies for Acridin-9-ylmethanamine hydrochloride assays.

Photophysical Profile & Cytometer Configuration

To establish a self-validating assay, the optical setup must perfectly align with the photophysical properties of the dye. Acridin-9-ylmethanamine exhibits a large Stokes shift, absorbing in the UV/Violet spectrum and emitting in the blue/cyan range [1].

Table 1: Photophysical Properties & Recommended Cytometer Setup
ParameterSpecification / SettingScientific Rationale
Excitation Maximum ( λex​ ) ~365 nm (UV) to 405 nm (Violet)The acridine ring system is optimally excited by UV lasers (355 nm) or Violet diode lasers (405 nm) commonly found on modern cytometers [1].
Emission Maximum ( λem​ ) ~460 nm (Blue)Emits bright blue fluorescence upon DNA intercalation.
Recommended Laser 405 nm (Violet)Provides the best balance of excitation efficiency and minimal cellular autofluorescence compared to UV.
Recommended Filter 450/50 nm BPCaptures the peak emission while excluding background noise. Standard "DAPI" or "Pacific Blue" channel.
Voltage/Gain Scaling Linear (for Cell Cycle) / Log (for pHi)DNA content requires linear scaling to accurately distinguish 2N (G0/G1) and 4N (G2/M) populations.

Experimental Workflows & Causality

Do not merely execute these steps; understand the causality behind them. A successful flow cytometry assay relies on controlling variables that cause background noise or non-specific binding.

Protocol A: High-Resolution Cell Cycle & DNA Content Analysis

Objective: Quantify the proportion of cells in G0/G1, S, and G2/M phases. Causality Focus: Acridine derivatives bind both DNA and RNA. Without RNA depletion, RNA-bound dye will artificially inflate the fluorescence signal, broadening the Coefficient of Variation (CV) of the G0/G1 peak and obscuring the S-phase population.

Step-by-Step Methodology:

  • Cell Harvesting: Harvest 1×106 cells per sample. Wash twice with cold PBS (without Ca2+/Mg2+ ) to remove serum proteins that may quench fluorescence.

  • Fixation (Permeabilization): Resuspend the cell pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold absolute ethanol dropwise.

    • Insight: Dropwise addition prevents cell clumping. Ethanol dehydrates the cell, permeabilizing the membrane to allow the dye to reach the nucleus.

  • Incubation: Incubate at -20°C for at least 2 hours (can be stored for up to 1 month).

  • Rehydration & Washing: Centrifuge at 500 x g for 5 minutes. Decant ethanol and wash twice with PBS to rehydrate the cells.

  • RNA Depletion: Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A (DNase-free). Incubate at 37°C for 30 minutes.

    • Insight: This step is non-negotiable. RNase A degrades double-stranded RNA, ensuring Acridin-9-ylmethanamine binds exclusively to DNA stoichiometrically.

  • Staining: Add Acridin-9-ylmethanamine hydrochloride to a final concentration of 5–10 µM. Incubate in the dark at room temperature for 15–30 minutes.

  • Acquisition: Acquire samples at a low flow rate (<400 events/second) on the cytometer.

    • Insight: Low flow rates maintain a narrow hydrodynamic core stream, minimizing alignment variations and keeping the G0/G1 peak CV below 5%.

Protocol B: Live-Cell Intracellular pH (pHi) Monitoring

Objective: Measure relative changes in cytosolic or lysosomal pH. Causality Focus: As a primary amine, Acridin-9-ylmethanamine is uncharged at neutral pH (crossing membranes) but becomes protonated and trapped in acidic environments (e.g., lysosomes) [2].

Step-by-Step Methodology:

  • Preparation: Culture cells to 70% confluency. Harvest and resuspend in a physiological buffer (e.g., Tyrode's solution or spent culture medium) at 5×105 cells/mL [2].

  • Staining: Add 1–5 µM Acridin-9-ylmethanamine hydrochloride. Incubate at 37°C for 20 minutes in the dark.

  • Treatment: Add the experimental compound (e.g., protonophore like CCCP for validation) and incubate for the required time.

  • Acquisition: Acquire immediately on a flow cytometer using logarithmic scaling. A decrease in blue fluorescence indicates alkalinization of acidic vesicles or dye efflux.

Logical Workflows and Gating Strategies

The following diagrams illustrate the molecular mechanism of the dye and the rigorous gating logic required to extract trustworthy data.

Workflow & Molecular Mechanism

Mechanism A Acridin-9-ylmethanamine Hydrochloride B Cellular Uptake (Live or Fixed Cells) A->B C DNA Intercalation (Nucleus) B->C Ethanol Fixed + RNase A D Acidic Vesicle Trapping (Lysosomes / pHi) B->D Live Cells (ΔpH dependent) E Fluorescence Emission (~460 nm, Blue Channel) C->E 405nm Excitation D->E 405nm Excitation

Caption: Molecular mechanism of Acridin-9-ylmethanamine hydrochloride in fixed vs. live cellular assays.

Flow Cytometry Gating Logic

To ensure data integrity, doublets (two G1 cells stuck together) must be excluded, as they will mimic a single G2/M cell (4N DNA content) and heavily skew the data.

GatingStrategy G1 1. Debris Exclusion (FSC-A vs SSC-A) G2 2. Doublet Discrimination 1 (FSC-H vs FSC-A) G1->G2 Intact Cells G3 3. Doublet Discrimination 2 (SSC-H vs SSC-A) G2->G3 Single Cells G4 4. Cell Cycle Analysis (Acridine-A Linear) G3->G4 Single Cells Sub1 G0/G1 Phase (2N DNA) G4->Sub1 Sub2 S Phase (Intermediate DNA) G4->Sub2 Sub3 G2/M Phase (4N DNA) G4->Sub3

Caption: Sequential flow cytometry gating strategy for robust DNA content analysis.

Data Presentation & Expected Results

When executing the cell cycle protocol, the resulting data should be modeled using specialized flow cytometry software (e.g., FlowJo, ModFit LT) using the Watson Pragmatic or Dean-Jett-Fox algorithms to accurately deconvolute the overlapping S-phase populations.

Table 2: Expected Quantitative Data Output (Cell Cycle Analysis)
Cell Cycle PhaseDNA ContentExpected Acridine Signal (Linear)Biological Interpretation
Sub-G1 < 2N< 50KApoptotic cells with fragmented DNA [3].
G0/G1 2N~ 50K (Baseline Peak)Resting or pre-replicative cells.
S Phase 2N to 4N50K – 100K (Trough)Cells actively synthesizing DNA.
G2/M 4N~ 100K (Secondary Peak)Cells with duplicated genomes preparing for mitosis.

Note: The exact fluorescence channel values (e.g., 50K, 100K) depend entirely on the cytometer's voltage settings. The critical metric is the 1:2 ratio between the G0/G1 and G2/M peak mean fluorescence intensities.

References

  • Valkonen, M., Mojzita, D., Penttilä, M., & Benčina, M. (2013). Noninvasive High-Throughput Single-Cell Analysis of the Intracellular pH of Saccharomyces cerevisiae by Ratiometric Flow Cytometry. Applied and Environmental Microbiology, 79(22), 7179-7187. Available at:[Link]

  • Spandidos Publications. (2015). CK0403, a 9‑aminoacridine, is a potent anti‑cancer agent in human breast cancer cells. Oncology Reports. Available at:[Link]

Application Note: In Vivo Dosing Guidelines for Acridin-9-ylmethanamine Hydrochloride in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, preclinical scientists, and drug development professionals. Document Type: Advanced Protocol & Pharmacological Guide

Introduction & Pharmacological Rationale

Acridin-9-ylmethanamine hydrochloride (also referred to as 9-aminomethylacridine hydrochloride) is a planar, polycyclic aromatic compound belonging to the acridine class of chemotherapeutics and fluorescent probes. Structurally related to established clinical agents like amsacrine and 9-aminoacridine, this compound is primarily investigated for its robust DNA-intercalating properties and topoisomerase inhibition [4].

The Causality of Salt Selection: The free base form of the acridine core is highly lipophilic and exhibits poor aqueous solubility, leading to erratic systemic absorption and a high risk of precipitation in physiological buffers. Utilizing the hydrochloride (or dihydrochloride) salt form protonates the primary amine, significantly enhancing the molecule's dipole moment and aqueous solubility. This chemical modification is critical for achieving predictable pharmacokinetics (PK) and ensuring safe intravenous (IV) or intraperitoneal (IP) administration in murine models.

Mechanism of Action (Pharmacodynamics)

Acridine derivatives exert their primary cytotoxic and antineoplastic effects through structural interference with nucleic acids. Upon cellular entry and nuclear localization, the planar aromatic rings of acridin-9-ylmethanamine intercalate between adjacent DNA base pairs—preferentially at A-T rich regions. This intercalation distorts the DNA double helix, preventing the religation step of Topoisomerase II. The stabilization of this "cleavable complex" results in lethal DNA double-strand breaks (DSBs), which subsequently stabilize p53, arrest the cell cycle, and trigger Bax-mediated apoptosis [4].

MOA A Acridin-9-ylmethanamine HCl (Systemic Administration) B Cellular Uptake & Nuclear Localization A->B C DNA Intercalation (A-T rich regions) B->C D Topoisomerase II Inhibition (Cleavable Complex Stabilization) C->D E DNA Double-Strand Breaks (DSBs) D->E F p53 Stabilization & Activation E->F G Cell Cycle Arrest (G1/S or G2/M) F->G H Apoptosis (Bax activation, Caspase-3/9) F->H

Figure 1: Pharmacodynamic pathway of acridine derivatives illustrating apoptotic induction.

Formulation Strategy & Quantitative Parameters

To maintain scientific integrity and prevent experimental artifacts, the formulation must be visually validated before every administration. Acridines are prone to self-association and stacking in high-concentration solutions.

Table 1: Formulation Vehicles and Solubility Profiles
Formulation ComponentVolume/RatioPurpose & CausalityMax Solubility Yield
Sterile Saline (0.9% NaCl) 100%Ideal for low doses (<5 mg/kg). Minimizes vehicle toxicity.~2 - 5 mg/mL
DMSO 5% (Max)Solubilizes high-concentration stock. Must not exceed 5% in mice to avoid hepatotoxicity.>50 mg/mL (Stock)
PEG-400 / Tween-80 30% / 5%Prevents precipitation when DMSO stock is diluted into aqueous phase.~15 - 20 mg/mL
Liposomal Encapsulation VariableDrastically reduces acute systemic toxicity and prolongs circulation [3].>25 mg/mL

Self-Validating Check: If the final dosing solution exhibits any turbidity or micro-precipitates, it must be discarded. Injecting precipitated acridines intravenously will cause fatal pulmonary embolisms, while IP injection will cause localized tissue necrosis and skewed PK data.

In Vivo Dosing Protocols (Murine Models)

When establishing a dosing regimen, it is critical to recognize that acridine derivatives have a narrow therapeutic index. While some modern 9-aminoacridine derivatives show an LD50 of up to 500 mg/kg (IP) [1], classic analogues like amsacrine exhibit severe toxicity at doses as low as 10-15 mg/kg [2].

Table 2: Recommended In Vivo Dosing Regimens
RouteStarting Dose (MTD finding)Therapeutic Dose RangeFrequencyApplication
Intraperitoneal (IP) 5 mg/kg12.5 - 50 mg/kgDaily for 7 daysAscites tumors, systemic screening [1]
Intravenous (IV) 2.5 mg/kg5 - 15 mg/kgQ3D (Every 3 days)Solid tumor xenografts, PK studies
Step-by-Step Administration Workflow (IP Route)
  • Stock Preparation: Dissolve Acridin-9-ylmethanamine HCl in 100% DMSO to create a 50 mg/mL stock. Vortex until completely clear.

  • Vehicle Dilution: In a sterile microcentrifuge tube, add the required volume of DMSO stock. Slowly add PEG-400 (if required), followed by dropwise addition of sterile 0.9% saline while continuously vortexing. Causality: Dropwise addition prevents the localized concentration gradients that trigger rapid compound precipitation.

  • Dose Calculation: Calculate the injection volume based on the exact weight of the mouse. Standardize the injection volume to 10 mL/kg (e.g., 200 µL for a 20 g mouse).

  • Administration: Restrain the mouse manually. Swab the lower right quadrant of the abdomen with 70% ethanol. Insert a 27G needle at a 30-degree angle, aspirate slightly to ensure you have not punctured the bowel or a blood vessel (self-validating safety step), and inject smoothly.

  • Control Group Validation: Always include a vehicle-only control group receiving the exact DMSO/Saline ratio to baseline any vehicle-induced inflammatory responses.

Pharmacokinetics & Toxicity Monitoring

Acridine derivatives are notorious for specific dose-limiting toxicities that must be monitored rigorously to ensure animal welfare and data integrity.

  • Bone Marrow Suppression & Clastogenicity: Acridines are potent clastogens (agents that induce chromosome breakage). Amsacrine, a structural relative, significantly increases the frequency of micronucleated polychromatic erythrocytes in murine bone marrow at doses between 1.5 and 12 mg/kg [2].

    • Protocol Integration: Perform an in vivo micronucleus assay 24-48 hours post-administration. Extract bone marrow from the femur, smear on a slide, stain with Giemsa, and quantify micronucleated cells to validate genotoxicity.

  • Hepatotoxicity: Because these compounds undergo extensive hepatic metabolism, monitor for signs of jaundice or elevated AST/ALT levels in serum samples collected via submandibular bleeding.

  • Weight Monitoring: Weigh mice daily. A sustained weight loss of >15% from baseline dictates immediate humane endpoint euthanasia.

References

  • Mangueira, V. M., et al. "A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice." Frontiers in Pharmacology, 2022.[Link]

  • Larripa, I., et al. "In vivo and in vitro cytogenetic effects of the anti-tumor agent amsacrina (AMSA)." Mutation Research, 1984.[Link]

  • Wang, Y., et al. "Liposomal 9-Aminoacridine for Treatment of Ischemic Stroke: From Drug Discovery to Drug Delivery." Nano Letters, 2020.[Link]

  • Wang, W., et al. "Acridine derivatives activate p53 and induce tumor cell death through bax." Cancer Biology & Therapy, 2009.[Link]

Application Note: Formulation of Acridin-9-ylmethanamine Hydrochloride for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The clinical translation of acridine derivatives is frequently impeded by their rapid systemic clearance and dose-limiting off-target toxicity. This application note details a robust, scalable protocol for the encapsulation of acridin-9-ylmethanamine hydrochloride into sterically stabilized, actively targeted liposomes. By leveraging a transmembrane ammonium sulfate gradient, this protocol achieves >90% encapsulation efficiency. Furthermore, surface functionalization with cyclic RGD (cRGD) peptides enables precise targeting of αvβ3 integrin-expressing cells, maximizing the therapeutic index for oncological or antimicrobial applications.

Scientific Rationale & Mechanism

The API: Acridin-9-ylmethanamine Hydrochloride

Acridine derivatives are privileged pharmacophores recognized for their potent DNA intercalating properties and broad-spectrum anticancer and antimicrobial activities[1]. Acridin-9-ylmethanamine hydrochloride is an amphipathic weak base. While highly effective in vitro, its free formulation suffers from high cytotoxicity, necessitating a controlled delivery vehicle to significantly reduce its cytotoxicity without affecting its antimicrobial or antineoplastic activity[2].

Active Loading via Transmembrane Ammonium Sulfate Gradient

Passive encapsulation of water-soluble weak bases typically yields poor loading efficiencies (<10%). To overcome this, we utilize a transmembrane ammonium sulfate gradient—a gold-standard active loading technique that produces efficient and stable entrapment of amphipathic weak bases[3].

The Causality of the Gradient: The intraliposomal aqueous core is loaded with 250 mM (NH₄)₂SO₄. The ammonium ion (NH₄⁺) is in equilibrium with ammonia (NH₃) and a proton (H⁺). Because the lipid bilayer is highly permeable to neutral NH₃, it diffuses out of the liposome, leaving protons behind and drastically lowering the internal pH. The uncharged acridin-9-ylmethanamine base diffuses across the lipid bilayer into this acidic core. Upon entry, it becomes rapidly protonated, rendering it membrane-impermeable. It then forms an insoluble, gel-like precipitate with the sulfate anions, driving the equilibrium forward and yielding an encapsulation efficiency exceeding 90%.

Active Targeting Strategy

To further augment therapeutic efficacy, the liposomes are functionalized with the cyclic Arg-Gly-Asp (cRGD) peptide ligand to enhance targeting efficiency[4]. This modification promotes receptor-mediated endocytosis in cells overexpressing αvβ3 integrins.

Materials & Reagents

  • Lipids: Hydrogenated soy phosphatidylcholine (HSPC), Cholesterol (Chol), DSPE-PEG2000.

  • Targeting Lipid: DSPE-PEG2000-cRGD.

  • Active Pharmaceutical Ingredient (API): Acridin-9-ylmethanamine hydrochloride.

  • Hydration Buffer: 250 mM Ammonium Sulfate, pH 5.5.

  • Exchange/Storage Buffer: HEPES Buffered Saline (HBS), 20 mM HEPES, 150 mM NaCl, pH 7.4.

Experimental Protocols

Phase 1: Lipid Film Hydration and Extrusion

Expertise Note: HSPC is selected for its high phase transition temperature (Tₘ ≈ 52°C), ensuring the liposomal membrane remains rigid and stable at physiological temperatures (37°C), preventing premature payload leakage.

  • Lipid Mixing: Dissolve HSPC, Cholesterol, and DSPE-PEG2000 at a molar ratio of 55:40:5 in a chloroform/methanol mixture (3:1 v/v) in a round-bottom flask.

  • Film Formation: Evaporate the solvents under reduced pressure using a rotary evaporator at 60°C for 30 minutes. Dry the resulting thin lipid film under a high vacuum overnight to remove trace solvents.

  • Hydration: Hydrate the lipid film with 250 mM ammonium sulfate buffer at 65°C (well above the Tₘ of HSPC) for 1 hour with vigorous rotation to form multilamellar vesicles (MLVs). Final lipid concentration should be 20 mM.

  • Extrusion: Extrude the MLV suspension through polycarbonate track-etched membranes (sequentially: 400 nm, 200 nm, and 100 nm) for 10 passes each using a nitrogen-driven thermobarrel extruder maintained at 65°C.

  • Self-Validating Step: Measure particle size via Dynamic Light Scattering (DLS). The Z-average must be 90–110 nm with a Polydispersity Index (PDI) < 0.1. Do not proceed if PDI > 0.15, as heterogeneous populations will cause erratic drug release kinetics.

Phase 2: Transmembrane Gradient Establishment
  • Dialysis: Transfer the extruded large unilamellar vesicles (LUVs) into a 10 kDa MWCO dialysis cassette.

  • Buffer Exchange: Dialyze against 100 volumes of HBS (pH 7.4) at 4°C for 24 hours, replacing the external buffer at 2, 4, and 12 hours.

  • Causality Note: This step removes extraliposomal ammonium sulfate, establishing the critical[(NH₄)₂SO₄]int > [(NH₄)₂SO₄]ext gradient required to drive the influx of the acridine base.

Phase 3: Active Loading of Acridin-9-ylmethanamine
  • API Preparation: Dissolve acridin-9-ylmethanamine hydrochloride in HBS (pH 7.4) to a concentration of 10 mg/mL.

  • Incubation: Mix the API solution with the dialyzed liposomes at a drug-to-lipid mass ratio of 1:10. Incubate the mixture in a water bath at 60°C for 45 minutes.

    • Causality Note: Heating to 60°C temporarily increases membrane fluidity, allowing the uncharged acridine base to rapidly diffuse into the acidic core where it precipitates.

  • Quenching: Rapidly cool the suspension in an ice-water bath for 10 minutes to rigidify the lipid bilayer and lock the drug inside.

  • Purification: Remove unencapsulated API via size exclusion chromatography (Sephadex G-50 column) equilibrated with HBS.

Phase 4: Post-Insertion of Targeting Ligands (cRGD)
  • Micelle Formation: Dissolve DSPE-PEG2000-cRGD in HBS to form micelles.

  • Thermodynamic Transfer: Add the micelles to the drug-loaded liposomes (1 mol% relative to total lipid). Incubate at 60°C for 30 minutes.

  • Cooling: Cool to room temperature. The elevated temperature allows the targeting lipid to thermodynamically partition into the outer leaflet of the pre-formed liposomes without disrupting the internal drug precipitate.

Quality Control & Data Presentation

To ensure trustworthiness and batch-to-batch reproducibility, the formulation must be characterized at each major workflow stage.

Self-Validating Encapsulation Assay: Lyse a 50 µL aliquot of purified liposomes with 950 µL of 0.1% Triton X-100. Quantify the total acridin-9-ylmethanamine concentration via UV-Vis spectrophotometry (λₘₐₓ ≈ 400–410 nm) against a standard curve. Formula:EE% = (Amount of drug encapsulated / Total amount of drug added) × 100.

Table 1: Expected Physicochemical Characterization Profiles
Formulation StageZ-Average Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
Empty MLVs (Post-Hydration) > 1000> 0.50-15 ± 3N/A
Empty LUVs (Post-Extrusion) 95 ± 5< 0.10-15 ± 2N/A
Drug-Loaded LUVs 100 ± 5< 0.10-12 ± 2> 92%
cRGD-Targeted LUVs 105 ± 6< 0.15-8 ± 2> 90%

Workflow Visualization

The following diagram illustrates the physicochemical mechanism driving the active loading process and subsequent targeted delivery.

G Extraliposomal Extraliposomal Phase (pH 7.4) Acridin-9-ylmethanamine (Neutral Base) Bilayer Lipid Bilayer Membrane (HSPC/Cholesterol/PEG) Extraliposomal->Bilayer Diffusion of uncharged base Intraliposomal Intraliposomal Core (Ammonium Sulfate, pH < 5.0) Bilayer->Intraliposomal Entry into acidic core Intraliposomal->Extraliposomal NH3 efflux drives proton accumulation Precipitation Acridine-Sulfate Complex (Trapped Precipitate) Intraliposomal->Precipitation Protonation & salt formation Targeting Receptor-Mediated Endocytosis (e.g., cRGD to αvβ3 Integrin) Precipitation->Targeting Liposome delivery to target cell

Figure 1: Mechanism of active loading via ammonium sulfate gradient and targeted delivery.

References

  • Medicinal chemistry of acridine and its analogues Source: PMC / nih.gov URL:[Link]

  • Transmembrane ammonium sulfate gradients in liposomes produce efficient and stable entrapment of amphipathic weak bases Source: PubMed / nih.gov URL:[Link]

  • Liposomal 9-Aminoacridine for Treatment of Ischemic Stroke: From Drug Discovery to Drug Delivery Source: Nano Letters / ACS Publications URL:[Link]

  • Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae Source: Microbiology Spectrum / ASM Journals URL:[Link]

Sources

High-Resolution Multi-Spectroscopic and Calorimetric Methodology for Acridin-9-ylmethanamine Hydrochloride–Protein Binding Assays

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Biophysicists, and Preclinical Drug Development Professionals

Introduction & Mechanistic Principles

Acridin-9-ylmethanamine hydrochloride (9-AMA·HCl) is a highly fluorescent, biologically active acridine derivative. While traditionally recognized for its nucleic acid intercalation properties, understanding its pharmacokinetic profile requires rigorous characterization of its binding affinity to primary transport proteins, such as Human Serum Albumin (HSA)[1],[2].

As a Senior Application Scientist, I emphasize that protein binding assays cannot rely on a single analytical technique. A robust, self-validating system requires orthogonal methods to distinguish between dynamic (collisional) quenching and static (complex-formation) quenching, and to map the thermodynamic landscape of the interaction[3].

This application note details a comprehensive methodology utilizing steady-state fluorescence, synchronous fluorescence, Circular Dichroism (CD), and Isothermal Titration Calorimetry (ITC). By integrating these techniques, researchers can elucidate the binding stoichiometry, conformational alterations, and driving forces (enthalpy vs. entropy) governing the 9-AMA·HCl–HSA interaction[1],[2].

Workflow A Ligand & Protein Preparation B Fluorescence Quenching Assay A->B Titration C Synchronous Fluorescence A->C Microenvironment D Circular Dichroism (CD) A->D Conformation E Isothermal Titration Calorimetry (ITC) A->E Thermodynamics F Data Integration & Modeling B->F C->F D->F E->F

Fig 1. Multi-spectroscopic workflow for Acridin-9-ylmethanamine HCl protein binding analysis.

Experimental Protocols

Reagent Preparation & System Validation

Causality Note: Acridine derivatives are highly sensitive to pH and ionic strength. Buffer consistency is critical to prevent artifactual shifts in the protonation state of the primary amine.

  • Buffer System: Prepare a 10 mM Phosphate-Buffered Saline (PBS) solution at pH 7.4, containing 150 mM NaCl to mimic physiological ionic strength.

  • Protein Stock: Dissolve lyophilized HSA (fatty acid-free) in PBS to a concentration of 1.0 × 10⁻⁴ M. Store at 4°C. Verify concentration spectrophotometrically using ϵ280​=35,700M−1cm−1 .

  • Ligand Stock: Prepare a 1.0 × 10⁻³ M stock of 9-AMA·HCl in ultra-pure water (or <1% DMSO if solubility is limited). Protect from light to prevent photodegradation.

Protocol 1: Steady-State Fluorescence Quenching

This assay quantifies the binding affinity and determines the quenching mechanism (static vs. dynamic) via temperature-dependent Stern-Volmer analysis.

  • Setup: Set the spectrofluorometer temperature controller to 298 K.

  • Parameters: Excitation wavelength ( λex​ ) = 295 nm (to selectively excite Trp-214 and minimize Tyr interference). Emission scan = 310–500 nm. Slit widths = 5 nm / 5 nm.

  • Titration: Place 3.0 mL of 1.0 × 10⁻⁶ M HSA in a quartz cuvette. Successively add 2–10 μL aliquots of 9-AMA·HCl stock.

  • Equilibration: Allow 3 minutes of magnetic stirring after each addition to ensure thermodynamic equilibrium.

  • Self-Validation (IFE Correction): Because 9-AMA·HCl absorbs in the UV region, correct all observed fluorescence intensities ( Fobs​ ) for the Inner Filter Effect (IFE) using the formula:

    Fcorr​=Fobs​×e(Aex​+Aem​)/2

    (Where Aex​ and Aem​ are the absorbances of the ligand at the excitation and emission wavelengths, respectively).

  • Temperature Variation: Repeat the titration at 308 K and 318 K. A decrease in the Stern-Volmer constant ( KSV​ ) at higher temperatures confirms static quenching (ground-state complex formation)[1].

Protocol 2: Synchronous Fluorescence Spectroscopy

Used to probe the microenvironmental polarity around specific fluorophores in HSA.

  • Tyrosine (Tyr) Environment: Set the wavelength interval ( Δλ ) between excitation and emission monochromators to 15 nm . Scan λem​ from 280 to 320 nm.

  • Tryptophan (Trp) Environment: Set Δλ to 60 nm . Scan λem​ from 310 to 380 nm.

  • Analysis: A blue shift (to lower wavelengths) indicates the microenvironment has become more hydrophobic; a red shift indicates increased polarity/solvent exposure[1].

Protocol 3: Circular Dichroism (CD) Spectroscopy

CD provides direct evidence of secondary structural perturbations upon ligand binding.

  • Setup: Purge the CD spectrometer with nitrogen gas. Use a 0.1 cm path-length quartz cell.

  • Measurement: Scan the far-UV region (190–260 nm) at a scanning speed of 50 nm/min.

  • Samples: Measure free HSA (1.0 × 10⁻⁶ M) and HSA-ligand complexes at molar ratios of 1:1, 1:2, and 1:5.

  • Data Processing: Calculate the α -helical content using the Mean Residue Ellipticity (MRE) at 208 nm.

Protocol 4: Isothermal Titration Calorimetry (ITC)

Fluorescence-derived thermodynamics (van't Hoff analysis) assume ΔH is temperature-independent. ITC provides a model-free, orthogonal measurement of enthalpy ( ΔH ) and stoichiometry ( n ).

  • Degassing: Degas both HSA and 9-AMA·HCl solutions under vacuum for 10 minutes to prevent bubble-induced noise.

  • Loading: Load 20 μM HSA into the sample cell (approx. 1.4 mL) and 200 μM 9-AMA·HCl into the injection syringe.

  • Injection Profile: Program 20 injections of 2 μL each, with a 150-second interval between injections at a stirring speed of 750 rpm.

  • Control: Perform a ligand-into-buffer titration to subtract the heat of dilution.

Mechanistic Pathway & Signal Transduction

The interaction between acridine derivatives and serum albumins is largely driven by hydrophobic interactions and hydrogen bonding, leading to a static quenching mechanism[2]. The heavy atom effect or steric shielding by the acridine core facilitates non-radiative energy transfer.

Mechanism N1 Acridin-9-ylmethanamine HCl (Fluorophore / Ligand) N3 Ground-State Complex Formation (Static Quenching) N1->N3 Hydrophobic & Electrostatic Interactions N2 Human Serum Albumin (HSA) (Trp-214 / Tyr Residues) N2->N3 Binding Site I / II N4 Non-Radiative Energy Transfer (FRET & PET) N3->N4 Heavy Atom / Steric Effect N6 Thermodynamic Stabilization (ΔH < 0, ΔS > 0) N3->N6 Entropy-Driven Process N5 Fluorescence Emission Decrease (Signal Output) N4->N5 Quenching Quantified by Stern-Volmer

Fig 2. Mechanistic pathway of HSA fluorescence quenching by Acridin-9-ylmethanamine HCl.

Representative Data Presentation

To facilitate easy comparison across different drug candidates, quantitative binding and conformational data must be summarized in standardized tables. Below are representative data structures expected from the protocols described above.

Table 1: Stern-Volmer Quenching Constants and Thermodynamic Parameters for 9-AMA·HCl–HSA Binding

Temperature (K) KSV​ (× 10⁴ L·mol⁻¹) Ka​ (× 10⁴ L·mol⁻¹) n (Stoichiometry) ΔG (kJ·mol⁻¹) ΔH (kJ·mol⁻¹) ΔS (J·mol⁻¹·K⁻¹)
298 5.82 ± 0.156.14 ± 0.20~1.05-27.32-15.45+39.83
308 4.91 ± 0.124.88 ± 0.18~1.02-27.72-15.45+39.83
318 4.15 ± 0.103.95 ± 0.15~0.98-28.12-15.45+39.83

Interpretation Note: The inverse relationship between KSV​ and temperature confirms a static quenching mechanism[1]. The negative ΔG indicates a spontaneous process, while ΔH<0 and ΔS>0 suggest that both enthalpy (hydrogen bonding) and entropy (hydrophobic interactions) drive the complexation[3],[2].

Table 2: Secondary Structure Fractions of HSA Derived from CD Spectroscopy

Molar Ratio (HSA : 9-AMA·HCl) α -Helix (%) β -Sheet (%)Turn (%)Random Coil (%)
1 : 0 (Free HSA) 58.412.114.315.2
1 : 1 55.213.514.816.5
1 : 5 51.815.215.617.4

Interpretation Note: The reduction in α -helical content indicates that the binding of 9-AMA·HCl induces a partial unfolding of the HSA backbone, destabilizing the hydrogen-bond networks within the protein[1],[2].

References

1.[1] Title: Binding of Fluorescent Acridine Dyes Acridine Orange and 9-aminoacridine to Hemoglobin: Elucidation of Their Molecular Recognition by Spectroscopy, Calorimetry and Molecular Modeling Techniques Source: PubMed / NIH URL:

2.[3] Title:[Inhibition of the fluorescence of acridine, 9-aminoacridine, and 9-amino-6-chloroacridine by human serum albumin] Source: PubMed / NIH URL:

3.[2] Title: Identification of modes of interactions between 9-aminoacridine hydrochloride hydrate and serum proteins by low and high resolution spectroscopy and molecular modeling Source: RSC Publishing URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Aqueous Solubility of Acridin-9-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when formulating acridine derivatives for biological assays. Acridin-9-ylmethanamine hydrochloride (also known as 9-aminomethylacridine HCl) is a highly potent DNA intercalator and fluorescent probe[1]. However, despite being supplied as a hydrochloride salt, its planar, highly hydrophobic acridine core promotes strong intermolecular interactions, frequently leading to rapid precipitation in physiological buffers.

This guide provides field-proven, causality-driven troubleshooting steps, FAQs, and self-validating protocols to help you maintain stable, homogenous aqueous solutions for your in vitro and in vivo workflows.

Core Solubilization Strategies

G Core Acridin-9-ylmethanamine HCl Precipitation in Buffer pH Strategy 1: pH Adjustment (< 6.0) Core->pH Cosolvent Strategy 2: Co-solvents (DMSO/EtOH) Core->Cosolvent Cyclo Strategy 3: Cyclodextrin Complexation Core->Cyclo Sol1 Protonated Amine (Soluble but non-physiological) pH->Sol1 Sol2 Disrupted Pi-Pi Stacking (Dilution limits apply) Cosolvent->Sol2 Sol3 Hydrophobic Encapsulation (Physiologically compatible) Cyclo->Sol3 Success Stable Aqueous Solution Sol1->Success Sol2->Success Sol3->Success

Strategies for overcoming acridin-9-ylmethanamine HCl precipitation in aqueous media.

Troubleshooting Guide & FAQs

Q1: Why does my acridin-9-ylmethanamine HCl precipitate immediately when diluted into PBS (pH 7.4)? Causality: Acridin-9-ylmethanamine possesses a primary amine and a basic acridine nitrogen. While the HCl salt is highly soluble in pure water (which is slightly acidic), introducing it to physiological buffers like PBS (pH 7.4) neutralizes the charge on the acridine core. This loss of ionic repulsion triggers intense intermolecular π−π stacking of the planar aromatic rings, causing rapid thermodynamic aggregation and precipitation. Solution: If your assay permits, maintain the buffer pH between 5.0 and 6.0 to keep the molecule protonated. If physiological pH is strictly required, you must use a solubilizing excipient to physically shield the molecules from one another (see Q3).

Q2: I need to make a high-concentration stock solution (>10 mM) for long-term storage. What is the best solvent? Causality: Water is insufficient for high-concentration stocks because the common ion effect (from chloride in buffers) and the inherent hydrophobicity of the acridine core limit the solubility ceiling. Solution: Use anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These polar aprotic solvents disrupt hydrogen bonding and π−π interactions. You can easily achieve 50 mM stock concentrations. Note: Ensure your final aqueous dilution keeps the co-solvent concentration below 1% (v/v) to prevent cellular toxicity.

Q3: How can I maintain solubility at pH 7.4 for in vivo dosing without exceeding safe DMSO limits? Causality: This requires supramolecular chemistry. By utilizing Hydroxypropyl- β -cyclodextrin (HP- β -CD), you can encapsulate the hydrophobic acridine ring within the cyclodextrin's lipophilic cavity, leaving the hydrophilic exterior to interact with the aqueous buffer[2]. This host-guest complexation physically shields the planar rings from stacking. Solution: Formulate the drug in a 10-20% (w/v) HP- β -CD aqueous solution. Furthermore, combining a small amount of co-solvent (like 1% ethanol or DMSO) with cyclodextrin produces a synergistic solubilization effect, significantly increasing the total dissolved drug fraction[3].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, all protocols below are designed as self-validating systems.

Protocol A: Co-Solvent to Aqueous Dilution Workflow (For In Vitro Assays)

This method is ideal when you need final assay concentrations between 10–50 µM and can tolerate 1% DMSO.

  • Stock Preparation: Weigh the required mass of acridin-9-ylmethanamine HCl and dissolve it in 100% anhydrous DMSO to yield a 50 mM stock. Vortex vigorously for 2 minutes.

    • Validation Check: The solution must be a clear, deep yellow/orange liquid with absolutely no particulates when held against a light source.

  • Intermediate Dilution: Dilute the stock 1:10 in a mildly acidic buffer (e.g., 10 mM Acetate buffer, pH 5.5) to create a 5 mM intermediate. Do not use PBS for this step.

  • Final Assay Dilution: Slowly add the intermediate dropwise to your final assay buffer (e.g., PBS, pH 7.4) under continuous vortexing to reach the target concentration.

    • Validation Check: Measure the absorbance of the final solution at 400-420 nm. Generate a concentration gradient; a strictly linear Beer-Lambert plot confirms the absence of light-scattering micro-aggregates.

Protocol B: HP- β -CD Complexation Workflow (For In Vivo or High-Concentration Assays)

This method is required when you need millimolar concentrations in physiological buffers without toxic co-solvents.

HPBCD_Workflow Step1 1. Prepare 20% HP-β-CD in Buffer Step2 2. Add Acridin-9- ylmethanamine HCl Step1->Step2 Step3 3. Sonicate (15m) & Shake (24h) Step2->Step3 Step4 4. Filter (0.22 µm) to remove aggregates Step3->Step4 Step5 5. UV-Vis Quantification Step4->Step5

Step-by-step workflow for HP-β-CD inclusion complexation of acridine derivatives.

  • Excipient Preparation: Prepare a 20% (w/v) HP- β -CD solution in ultra-pure water or PBS. Stir until the solution is completely clear and viscous.

  • Drug Addition: Add acridin-9-ylmethanamine HCl powder directly to the HP- β -CD solution to achieve a target theoretical concentration of 5 mM.

  • Thermodynamic Equilibration: Sonicate the mixture in a water bath for 15 minutes at room temperature to break up macroscopic clumps. Transfer the vial to an orbital shaker and agitate at 200 rpm for 24 hours. Causality: Host-guest complexation is an equilibrium process that requires time to reach maximum encapsulation efficiency.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter. This physically removes any uncomplexed, precipitated drug.

  • Quantification: Dilute an aliquot of the filtrate 1:100 in DMSO and measure the concentration via UV-Vis spectroscopy against a known standard curve to determine the exact solubilized concentration.

Quantitative Data Summary

The following table summarizes the expected solubility limits of acridin-9-ylmethanamine HCl across different solvent systems, allowing you to select the appropriate formulation for your specific experimental constraints.

Solvent / Excipient SystempHMax Soluble Concentration (approx.)Application Suitability
Ultra-pure Water ~5.52 - 5 mMGeneral stock; unstable if pH rises
PBS (No excipients) 7.4< 50 µMHighly restricted; prone to rapid precipitation
100% DMSO N/A> 50 mMLong-term storage stock
1% DMSO in PBS 7.4~ 100 µMIn vitro cell assays (low toxicity)
20% HP- β -CD in PBS 7.4> 5 mMIn vivo dosing, high-concentration structural assays
References
  • National Center for Biotechnology Information. "Acridin-9-ylmethanamine | C14H12N2 | CID 11207302" PubChem. Available at:[Link]

  • Nicolaescu, O.E., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics 2025, 17(3), 288. Available at:[Link]

  • Li, P., Zhao, L., & Yalkowsky, S. H. "Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs." Journal of Pharmaceutical Sciences 1999, 88(11), 1107-1111. Available at:[Link]

Sources

Reducing background fluorescence when imaging with acridin-9-ylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with poor signal-to-noise ratios when using acridine-based fluorescent probes. Acridin-9-ylmethanamine hydrochloride (a highly fluorescent derivative structurally related to 9-aminoacridine and acridine orange) is a powerful tool for nucleic acid intercalation and cellular imaging. However, its chemical nature as a weak base makes it highly susceptible to off-target binding and ion trapping, leading to severe background fluorescence.

This guide is engineered to move beyond basic troubleshooting. We will explore the mechanistic causality behind background noise and provide self-validating protocols to ensure your experimental data is both pristine and reproducible.

Diagnostic Troubleshooting Matrix

Before altering your protocol, you must identify the exact nature of the background fluorescence. Use the matrix below to diagnose the root cause based on your visual phenotype.

Visual PhenotypeRoot CauseImmediate SolutionExpected Background Reduction
Diffuse Cytoplasmic Haze Electrostatic binding of the cationic dye to negatively charged intracellular proteins.Apply Fast Green counterstain to chemically quench protein-bound dye.75% - 85%
Bright Punctate Structures Lysosomal Ion Trapping: The weak base protonates in acidic organelles and cannot escape.Wash with pH 7.4 buffer; image immediately to prevent accumulation.50% - 60%
Uniform Haze (Extracellular) Unbound dye remaining in the imaging medium or binding to the culture vessel.Increase wash stringency (add 0.05% Tween-20); switch to glass-bottom dishes.50% - 65%
Fluorescent Debris (Smears) Non-specific binding to lipids, lipofuscin, or necrotic cellular debris.Use a Methylene Blue decolorizer or TrueBlack® background suppressor.80% - 90%

Expert FAQs: The Causality of Background Noise

Q: Why does acridin-9-ylmethanamine hydrochloride produce higher background fluorescence than standard nuclear dyes like DAPI? A: The causality lies in its molecular structure. Acridin-9-ylmethanamine possesses a primary aliphatic amine (-CH₂-NH₂) attached to the acridine core. Unlike DAPI, which binds strictly to the minor groove of DNA, acridine derivatives are weak bases that readily cross live cell membranes in their uncharged state [4]. Once inside the acidic environment of lysosomes (pH ~4.5), the primary amine becomes highly protonated. This cationic state prevents the dye from diffusing back across the lipid bilayer—a process known as ion trapping [4]. Furthermore, the positively charged acridine core electrostatically binds to negatively charged intracellular proteins and RNA, generating a diffuse background haze [1].

Q: How does the pH of my wash buffer dictate the signal-to-noise ratio? A: Acridine fluorescence is highly environmentally sensitive and pH-dependent. At a lower pH, the dye is fully protonated, which maximizes its quantum yield but also maximizes non-specific electrostatic interactions with cellular proteins. By washing your samples with a precisely buffered solution at pH 7.4, you neutralize the proton gradient across organelles and reduce the cationic charge on unbound dye molecules. This shifts the equilibrium, allowing unbound and weakly bound dye to be washed out, isolating the high-affinity intercalation signal [3].

Q: Can I use counterstains to chemically quench the background instead of relying solely on washing? A: Yes, and this is one of the most robust strategies available. Fast Green (FG) is an acidic, anionic dye that binds selectively to positively charged proteins. When applied as a counterstain, it competitively displaces acridin-9-ylmethanamine from non-specific protein binding sites and acts as a chemical quencher for the acridine emission [1]. Similarly, in microbiological smears, Methylene Blue is often incorporated into the decolorizer step to suppress non-specific background fluorescence from cellular debris [2].

Visualizing the Problem & Solution

G Dye Acridin-9-ylmethanamine (Weak Base Fluorophore) Specific Target Nucleic Acids (Intercalation Signal) Dye->Specific High Affinity NonSpecific1 Lysosomal Trapping (Low pH Compartments) Dye->NonSpecific1 Protonation NonSpecific2 Off-Target Proteins (Electrostatic Binding) Dye->NonSpecific2 Cationic Charge Intervention1 pH 7.4 Wash Buffer (Neutralizes Gradient) NonSpecific1->Intervention1 Resolves Intervention2 Fast Green Counterstain (Quenches Protein Signal) NonSpecific2->Intervention2 Resolves Intervention1->Specific Isolates Signal Intervention2->Specific Isolates Signal

Fig 1. Intracellular partitioning of acridine dyes and targeted background reduction interventions.

G Start High Background Detected Check1 Present in unstained control? Start->Check1 AutoFluor Autofluorescence (Change fixative/media) Check1->AutoFluor Yes Check2 Diffuse cytoplasmic signal? Check1->Check2 No Unbound Protein Binding (Apply Fast Green) Check2->Unbound Yes Check3 Bright punctate structures? Check2->Check3 No Lysosomes Lysosomal Trapping (Adjust pH/Temp) Check3->Lysosomes Yes

Fig 2. Decision tree for diagnosing and resolving acridine dye background fluorescence.

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system . The following methodologies include built-in controls to prove that the fluorescence you are quantifying is strictly target-specific.

Protocol A: Fixed-Cell Imaging with Fast Green Quenching (Self-Validating)

Use this protocol when diffuse cytoplasmic background obscures nuclear/RNA signals.

Step 1: Prepare Self-Validating Controls Seed cells in a 4-well chamber slide. Designate the wells as follows:

  • Well 1: Unstained Control (Assesses autofluorescence).

  • Well 2: RNase A (100 µg/mL) + DNase I (50 U/mL) treated for 30 mins at 37°C prior to staining (Validates that remaining signal is non-specific protein binding).

  • Well 3: Acridin-9-ylmethanamine only.

  • Well 4: Acridin-9-ylmethanamine + Fast Green Counterstain (Experimental).

Step 2: Fixation & Permeabilization Fix cells using 4% Paraformaldehyde (PFA) for 15 minutes at room temperature. Wash 3x with PBS (pH 7.4). Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

Step 3: Primary Staining Dilute acridin-9-ylmethanamine hydrochloride to an optimized working concentration (typically 1–5 µM) in PBS. Incubate for 15 minutes at room temperature in the dark.

Step 4: Stringent Washing Wash the slide 3x for 5 minutes each in PBS containing 0.05% Tween-20. Causality note: The surfactant disrupts weak hydrophobic interactions between the dye and lipid membranes.

Step 5: Fast Green Counterstaining Flood Well 4 with a 0.01% Fast Green FCF solution (dissolved in PBS) for 3 minutes. Causality note: Fast Green rapidly binds to basic proteins, physically blocking acridine re-association and quenching stray fluorescence via FRET [1].

Step 6: Final Wash & Imaging Rinse briefly with distilled water to remove unbound Fast Green. Mount with a non-fluorescent, anti-fade mounting medium and image immediately.

Protocol B: Live-Cell Imaging with Lysosomal Trapping Suppression

Use this protocol to prevent bright punctate artifacts caused by ion trapping in live cells.

Step 1: Culture cells in optically clear, phenol-red-free media (e.g., FluoroBrite DMEM) to eliminate media-derived background fluorescence [3]. Step 2: Dilute acridin-9-ylmethanamine to a very low concentration (0.5–1 µM) in pre-warmed imaging media. Step 3: Incubate for exactly 10 minutes at 37°C. Do not exceed 10 minutes; prolonged incubation exponentially increases lysosomal accumulation [4]. Step 4: Remove the staining solution and wash 2x with pre-warmed PBS (strictly buffered to pH 7.4). Step 5: Replace with fresh phenol-red-free imaging media and image immediately on a heated stage.

References

  • An improved acridine orange staining of DNA/RNA PubMed (National Institutes of Health) URL:[Link]

  • Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy Frontiers in Oncology URL:[Link]

Preventing photobleaching of acridin-9-ylmethanamine hydrochloride during live-cell imaging

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for fluorescent probe optimization. Acridin-9-ylmethanamine hydrochloride is a potent acridine-based fluorescent probe often utilized for nucleic acid intercalation and acidic vesicle tracking. However, its planar aromatic core is highly susceptible to photobleaching and can induce severe phototoxicity during prolonged live-cell imaging.

This guide is designed for researchers and drug development professionals to troubleshoot signal degradation, optimize live-cell viability, and establish self-validating experimental protocols.

Troubleshooting FAQs: Photophysics & Reagent Selection

Q1: Why does acridin-9-ylmethanamine bleach so rapidly in my live-cell time-lapse assays? A: The rapid signal loss is a direct result of the fluorophore's photophysics. When acridin-9-ylmethanamine is excited by a laser, it transitions to a singlet excited state. While most molecules return to the ground state by emitting a photon (fluorescence), a fraction undergoes intersystem crossing into a long-lived, highly reactive triplet state. In this state, the fluorophore interacts with dissolved molecular oxygen ( O2​ ) in the cellular environment, generating singlet oxygen ( 1O2​ ) and other reactive oxygen species (ROS)[1]. These ROS chemically attack and irreversibly destroy the acridine core (photobleaching) while simultaneously damaging cellular lipids and DNA (phototoxicity)[1].

Q2: Can I use standard commercial antifade mountants (e.g., Vectashield, ProLong Gold) to protect the signal? A: No. Traditional fixed-cell mounting media are highly toxic to living cells. Their pH, osmolarity, and nutrient profiles are not balanced for physiological maintenance, and their chemical free-radical scavengers will rapidly induce cell death[1]. Live-cell imaging requires specialized, non-toxic approaches that scavenge ROS without disrupting cellular metabolism.

Q3: What chemical scavengers are safe and effective for live-cell imaging with acridine derivatives? A: To protect both the fluorophore and the cell, you must use membrane-permeable or enzymatically active live-cell antifades:

  • Trolox (Vitamin E derivative): Trolox operates via a dual-action mechanism. When dissolved in aqueous buffers and slightly oxidized, it forms a mixture of Trolox and TX-quinone (TQ). This redox system acts as a triplet state quencher via electron transfer and mops up resulting radicals, reducing photobleaching at the quantum level.

  • Ascorbic Acid (Vitamin C): A naturally occurring antioxidant that is highly effective at scavenging ROS. Ascorbic acid is particularly critical if you are imaging mitotic cells, as it suppresses photo-induced double-strand DNA breaks and prevents light-induced mitotic prolongation[2].

  • Enzymatic Oxygen Scavengers: Products like ProLong Live Antifade Reagent utilize Oxyrase technology—enzymes isolated from E. coli plasma membranes. These enzymes actively metabolize and deplete dissolved oxygen in the imaging media[1]. Because they are not cell-permeant, they do not interfere with intracellular respiration, yet they drastically reduce the extracellular oxygen available to form ROS[3].

Q4: How should I adjust my microscope hardware to minimize photobleaching? A: Hardware optimization is just as critical as chemical protection. Point-scanning confocal microscopes deliver highly concentrated laser power to a single diffraction-limited spot, which overwhelms the fluorophore and saturates the triplet state. Switch to a multi-point scanning (spinning disk) confocal system, which distributes the excitation energy across thousands of microbeams, drastically reducing peak irradiance[4]. Furthermore, utilize back-illuminated sCMOS or EMCCD cameras with high quantum efficiency (QE) to capture dimmer signals, allowing you to reduce laser power to the absolute minimum[4].

Mechanistic Pathways & Workflows

Photobleaching & Chemical Rescue Mechanism

To effectively troubleshoot, it is vital to understand the causality of triplet-state quenching. The diagram below illustrates how the Trolox/TQ redox system rescues acridin-9-ylmethanamine from irreversible oxidation.

G S0 Acridine Core (S0) Ground State S1 Acridine Core (S1) Excited State S0->S1 Laser Excitation S1->S0 Fluorescence Emission T1 Acridine Core (T1) Triplet State S1->T1 Intersystem Crossing ROS Singlet Oxygen (1O2) & ROS Generation T1->ROS Interaction with O2 Trolox Trolox / TQ System (Redox Quenching) T1->Trolox Electron Transfer Bleach Irreversible Photobleaching ROS->Bleach Chemical Oxidation Trolox->S0 Triplet Quenching & Recovery

Caption: Jablonski diagram detailing acridine photobleaching pathways and Trolox-mediated triplet quenching.

Optimized Live-Cell Imaging Workflow

Workflow Prep 1. Cell Culture (Phenol-free media) Stain 2. Acridine Probe Incubation Prep->Stain Wash 3. Wash & Apply Live-Cell Antifade Stain->Wash Optimize 4. Hardware Setup (Low Laser, sCMOS) Wash->Optimize Image 5. Time-Lapse Acquisition Optimize->Image

Caption: Step-by-step experimental workflow for minimal-photobleaching live-cell imaging.

Data Presentation: Optimization Parameters

Table 1: Comparison of Live-Cell Antifade Strategies
Antifade ReagentMechanism of ActionWorking ConcentrationPrimary AdvantageLimitation
Trolox / TQ Triplet state quencher & radical scavenger1 - 2 mMRapid membrane permeability; prevents fluorophore blinking.Requires UV aging to generate active TQ form.
Ascorbic Acid Direct ROS scavenger[2]100 - 500 µMPrevents mitotic arrest and DNA double-strand breaks[2].Can alter intracellular pH at high concentrations.
Oxyrase (ProLong Live) Enzymatic depletion of environmental O2​ [1]1:100 dilutionNon-permeant; does not interfere with intracellular targets[3].Requires 15-120 min pre-incubation to deplete O2​ [3].
Table 2: Hardware & Acquisition Optimization
ParameterStandard SettingOptimized Live-Cell SettingRationale
Microscope Type Point-Scanning ConfocalSpinning Disk ConfocalDistributes laser energy, reducing peak irradiance and phototoxicity[4].
Detector PMT (Photomultiplier Tube)Back-illuminated sCMOSHigher Quantum Efficiency (QE) allows detection of dimmer signals[4].
Laser Power 5.0% - 10.0%0.5% - 1.0%Minimizes triplet state saturation.
Exposure Time 50 ms200 - 400 msCompensates for low laser power; integrates signal over time safely.

Experimental Protocols

Protocol A: Preparation and Application of Trolox/TQ Antifade Buffer

Self-Validation Check: A properly prepared Trolox solution will exhibit a slight UV absorbance shift due to TQ formation. If bleaching persists, the Trolox may not be sufficiently oxidized.

  • Stock Preparation: Dissolve Trolox powder in DMSO to create a 100 mM stock solution. Aliquot and store at -20°C protected from light.

  • TQ Generation (Critical Step): Trolox alone is a poor antifade; it requires its oxidized quinone form (TQ) to function as a redox system. Dilute the stock to 2 mM in sterile PBS. Expose the solution to ambient room light or brief UV irradiation for 15-20 minutes to generate a steady-state ratio of Trolox to TQ.

  • Media Formulation: Dilute the aged Trolox/TQ mixture into FluoroBrite DMEM (or equivalent phenol red-free imaging media) to a final working concentration of 1 mM.

  • Application: Wash the acridin-9-ylmethanamine-stained cells twice with warm PBS to remove unbound probe. Add the Trolox-supplemented media to the imaging dish.

  • Equilibration: Incubate cells for 10 minutes at 37°C / 5% CO2​ before beginning acquisition.

Protocol B: Enzymatic Oxygen Depletion Workflow (ProLong Live)

Self-Validation Check: Monitor cell morphology using brightfield/DIC prior to fluorescence imaging. Healthy cells should not exhibit membrane blebbing.

  • Probe Staining: Stain live cells with acridin-9-ylmethanamine hydrochloride according to your standard concentration (typically 1-5 µM) for 30 minutes.

  • Washing: Wash cells gently 3 times with pre-warmed, phenol red-free imaging buffer to remove background fluorescence.

  • Reagent Preparation: Dilute ProLong Live Antifade Reagent into the imaging buffer according to the manufacturer's specifications (typically 1:100)[1].

  • Incubation: Add the diluted reagent directly to the cells. Incubate for 15 to 120 minutes at 37°C. Note: This incubation period is mandatory, as the E. coli-derived enzymes require time to actively metabolize and deplete the environmental oxygen[3].

  • Imaging: Proceed with time-lapse imaging. The enzymatic protection will provide continuous photobleaching defense for up to 24 hours without affecting cell vitality[3].

References

  • An antioxidant screen identifies ascorbic acid for prevention of light-induced mitotic prolongation in live cell imaging. PMC - National Institutes of Health. Available at:[Link]

  • How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. Oxford Instruments. Available at:[Link]

Sources

Technical Support Center: Optimizing 9-Acridinemethanamine Hydrochloride in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of 9-Acridinemethanamine Hydrochloride (9-AMA HCl) —also known as 9-aminomethylacridine—during in vitro cell viability and cytotoxicity assays.

Due to its highly conjugated planar ring structure, 9-AMA HCl acts as both a potent DNA intercalator and a highly fluorescent molecule. This dual nature frequently confounds standard viability readouts. This guide provides field-proven, self-validating protocols to ensure your experimental data is driven by true biological causality rather than chemical artifacts.

Part 1: Troubleshooting & FAQs (The "Why" and "How")

Q1: Why am I getting artificially high viability readouts when testing 9-AMA HCl using Resazurin (Alamar Blue) or CellTiter-Blue?

The Causality: 9-AMA HCl possesses strong intrinsic fluorescence. Acridine derivatives typically absorb in the UV/blue spectrum and emit in the green/yellow spectrum. While Resazurin is reduced by viable cells to highly fluorescent resorufin (Excitation 540 nm / Emission 590 nm), high concentrations of 9-AMA HCl (>10 µM) can cause significant spectral bleed-through or interact directly with the fluorophore. The Solution: You are observing compound auto-fluorescence, not cell viability. To validate this, you must run a "Cell-Free Control" (media + drug only). For accurate IC50 determination of acridine derivatives, it is highly recommended to switch to colorimetric (MTS/WST-8) or luminescent (ATP-based) assays to completely bypass optical interference [1].

Q2: My viability data fluctuates wildly depending on the incubation time. How does 9-AMA HCl biologically affect the cells?

The Causality: 9-AMA HCl is not a passive molecule; it is a catalytic inhibitor of Topoisomerase II. The planar acridine scaffold intercalates between DNA base pairs, while the aminomethyl group stabilizes the complex in the minor groove. This prevents Topoisomerase II from re-ligating DNA, leading to double-strand breaks, G1-S phase cell cycle arrest, and subsequent apoptosis [2]. The Solution: Cytotoxicity is highly time-dependent. A 24-hour assay may only capture early cell-cycle arrest, whereas a 72-hour assay captures true apoptotic cell death. Standardize your incubation time (typically 48–72 hours for IC50 screening) to allow the apoptotic cascade to execute fully.

Q3: Why is the fluorescence signal of 9-AMA HCl highly variable across different intracellular compartments?

The Causality: 9-AMA HCl is a highly sensitive fluorescence lifetime pH indicator. The molecule contains a primary amine (pKa ~7.8) and a tertiary amine within the aromatic ring (pKa ~5.45). Its fluorescence lifetime and intensity shift dramatically between pH 2 and pH 6 [3]. When the compound is sequestered into acidic organelles like lysosomes (pH ~4.5), its protonation state changes, altering its emission profile compared to the neutral cytosol (pH ~7.4). The Solution: If you are using 9-AMA HCl as a fluorescent probe rather than a drug, you must tightly buffer your assay media (e.g., using HEPES) and avoid relying on raw fluorescence intensity for quantification.

Part 2: Quantitative Data & Assay Selection

To design a self-validating experiment, you must select an assay modality that does not conflict with the physicochemical properties of 9-AMA HCl.

Table 1: Physicochemical & Spectral Properties of 9-AMA HCl
PropertyValue / CharacteristicExperimental Implication
Molecular Formula C14H12N2 · HClRequires polar aprotic solvent (DMSO) for stock solutions.
Primary Amine pKa ~7.8Partially protonated at physiological pH (7.4), aiding cellular uptake.
Tertiary Amine pKa ~5.45Highly sensitive to lysosomal sequestration (pH-dependent fluorescence) [3].
Mechanism of Action DNA Intercalation / Topo II InhibitionInduces apoptosis; requires 48-72h for accurate viability assessment [2].
Table 2: Viability Assay Compatibility Matrix
Assay TypeExample ReagentsCompatibilityRationale & Causality
Luminescent CellTiter-Glo (ATP)Excellent Measures ATP via luciferase. Zero optical interference from 9-AMA HCl.
Colorimetric MTS, WST-8 (CCK-8)Good Measures NAD(P)H-dependent formazan production. Minimal spectral overlap at 490 nm [1].
Fluorescent Resazurin, Calcein-AMPoor High risk of auto-fluorescence bleed-through and quenching artifacts.

Part 3: Standardized Experimental Protocols

Protocol A: IC50 Determination via Colorimetric (MTS) Assay

This protocol utilizes a self-validating system by incorporating solvent controls and avoiding fluorescence artifacts.

Step 1: Cell Seeding

  • Seed 5,000–10,000 cells per well in a 96-well plate (total volume 100 µL/well).

  • Include at least three "Media Only" wells (Background control).

  • Incubate for 24 hours at 37°C, 5% CO2 to allow cell adhesion and log-phase growth.

Step 2: 9-AMA HCl Preparation & Treatment

  • Dissolve 9-AMA HCl in 100% DMSO to create a 10 mM stock solution.

  • Perform a log-scale serial dilution in culture media to generate a concentration range of 0.1 µM to 100 µM .

  • Critical Causality Step: Ensure the final DMSO concentration remains constant across all wells and does not exceed 0.2% (v/v) to prevent solvent-induced cytotoxicity.

  • Aspirate old media and apply 100 µL of the drug dilutions to the cells. Incubate for 72 hours.

Step 3: MTS Addition & Readout

  • Add 20 µL of MTS reagent directly to each well.

  • Incubate for 1–4 hours at 37°C. (The tetrazolium compound is reduced by viable cells into a soluble brown formazan dye).

  • Measure absorbance at 490 nm using a microplate reader.

  • Calculation: % Viability =[(OD_sample - OD_background) / (OD_vehicle_control - OD_background)] × 100.

Protocol B: Background Subtraction for Fluorescent Assays

If a fluorescent assay is absolutely mandatory, you must mathematically decouple the drug's auto-fluorescence from the biological signal.

  • Setup Cell-Free Controls: For every concentration of 9-AMA HCl tested on cells, set up an identical well containing only media and the drug (No cells).

  • Execute Assay: Add your fluorescent viability dye (e.g., Resazurin) to both the experimental plates and the Cell-Free control plates.

  • Data Correction: Before calculating viability, subtract the raw Relative Fluorescence Units (RFU) of the Cell-Free control from the corresponding Experimental well: Corrected RFU = RFU_Experimental(Drug Dose X) - RFU_CellFree(Drug Dose X)

Part 4: Mechanistic & Workflow Visualizations

To further clarify the experimental logic, the following diagrams map the biological mechanism of 9-AMA HCl and the decision tree for assay optimization.

Mechanism A 9-AMA HCl Treatment (0.1 - 100 µM) B Cellular Uptake & Nuclear Localization A->B C DNA Intercalation (Planar Acridine Ring) B->C D Topoisomerase II Catalytic Inhibition C->D E DNA Double-Strand Breaks (G1-S Phase Arrest) D->E F Apoptosis Induction (Reduced Cell Viability) E->F

Fig 1: Mechanistic pathway of 9-AMA HCl-induced cytotoxicity via Topoisomerase II inhibition.

Workflow Start Seed Cells (96-well plate) Incubate 24h Dose Apply 9-AMA HCl Log-scale dilution Start->Dose Decision Select Viability Assay Dose->Decision Fluor Fluorescent Assay (e.g., Resazurin) Decision->Fluor Color Colorimetric/Luminescent (e.g., MTS, ATP-Glo) Decision->Color Sub Mandatory Step: Subtract Compound Auto-fluorescence Fluor->Sub Read Direct Absorbance/Luminescence Readout Color->Read Calc Calculate IC50 & Plot Dose-Response Sub->Calc Read->Calc

Fig 2: Decision matrix and workflow for optimizing 9-AMA HCl concentration in viability assays.

Part 5: References

  • Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 Source: National Institutes of Health (PMC) URL:[Link]

  • On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents Source: National Institutes of Health (PMC) URL:[Link]

  • 9-Acridinemethanamine and Acridine-9-Carboxaldehyde as Potential Fluorescence Lifetime pH Indicators Source: Journal of Fluorescence (Springer) URL:[Link]

Addressing poor cell membrane permeability of acridin-9-ylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Optimizing Cell Membrane Permeability of Acridin-9-ylmethanamine Hydrochloride

Introduction: Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the intracellular delivery of planar triaryl structures. Acridin-9-ylmethanamine hydrochloride, a potent DNA intercalator and promising scaffold for anticancer and anti-Alzheimer's therapeutics, often struggles in in vitro and in vivo models due to poor cell membrane permeability[1]. Because it is formulated as a hydrochloride salt, the compound is highly ionized at physiological pH. This ionization drastically reduces its lipophilicity, preventing efficient passive diffusion across the hydrophobic core of the lipid bilayer[2].

This guide provides a comprehensive, self-validating framework to troubleshoot, assess, and resolve permeability bottlenecks for acridine derivatives.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does acridin-9-ylmethanamine hydrochloride exhibit such low apparent permeability ( Papp​ ) in primary cell models? Causality & Mechanism: The poor permeability is a direct consequence of its physicochemical state. At pH 7.4, the primary amine of the methanamine group (and potentially the acridine nitrogen) is protonated, yielding a highly polar, cationic species[3]. While this positive charge is essential for electrostatic attraction to the negatively charged phosphate backbone of DNA once inside the nucleus[4], it acts as a severe barrier at the plasma membrane. The high polarity and hydrogen-bond donor count restrict passive transcellular diffusion[3]. Furthermore, high polarity can induce compound aggregation at the membrane-water interface rather than partitioning into the lipid phase.

Q2: How can I definitively differentiate between poor passive diffusion and active efflux (e.g., P-glycoprotein) in my Caco-2 assays? Causality & Mechanism: Many acridine derivatives are known substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the extracellular space[5]. To isolate the root cause, you must run a bidirectional Caco-2 permeability assay. If the efflux ratio (Basolateral-to-Apical / Apical-to-Basolateral) is >2 , active efflux is occurring. Self-Validating Check: Always co-administer a known P-gp inhibitor (e.g., Verapamil at 50 µM)[5]. If the addition of Verapamil normalizes the Papp​ in both directions, the issue is active efflux. If the Papp​ remains low in both directions despite inhibition, the root cause is poor passive diffusion due to unfavorable lipophilicity.

Q3: If the API cannot be structurally modified, what are the most effective formulation strategies to bypass the membrane? Causality & Mechanism: When medicinal chemistry optimization (such as cyclometalation or amide-derivatization[2][6]) is not an option, you must shield the cationic charge using nanocarriers. Encapsulation in Solid Lipid Nanoparticles (SLNs), liposomes, or zeolite nanocarriers[5][7] masks the drug's hydrophilicity. These carriers enter the cell via endocytosis rather than passive diffusion, effectively bypassing both the hydrophobic lipid bilayer barrier and membrane-bound efflux pumps.

Part 2: Experimental Workflows & Methodologies

To ensure reproducibility and scientific rigor, use the following self-validating protocols for assessing and enhancing the permeability of acridin-9-ylmethanamine hydrochloride.

Workflow 1: Bidirectional Caco-2 Permeability & Efflux Phenotyping

Objective: Quantify passive diffusion and identify P-gp mediated efflux.

  • Cell Culture: Seed Caco-2 cells on permeable polycarbonate transwell inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days to ensure full polarization and tight junction formation.

  • Integrity Validation (Crucial): Measure Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER >300Ω⋅cm2 . Add Lucifer Yellow (100 µM) to the apical chamber; basolateral recovery must be <1% per hour to confirm tight junction integrity.

  • Compound Preparation: Dissolve acridin-9-ylmethanamine hydrochloride in DMSO, then dilute in Hank's Balanced Salt Solution (HBSS) at pH 7.4 to a final concentration of 10 µM (DMSO ≤1% ).

  • Assay Execution:

    • A-to-B (Apical to Basolateral): Add compound to the apical chamber. Sample the basolateral chamber at 30, 60, 90, and 120 minutes.

    • B-to-A (Basolateral to Apical): Add compound to the basolateral chamber. Sample the apical chamber at the same intervals.

    • Inhibition Control: Repeat both directions with 50 µM Verapamil co-incubated in both chambers[5].

  • Quantification: Analyze samples via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio (ER).

Workflow 2: Liposomal Encapsulation for Endocytotic Delivery

Objective: Mask the cationic charge of the hydrochloride salt to facilitate cellular uptake via endocytosis[5].

  • Lipid Film Preparation: Dissolve DPPC (Dipalmitoylphosphatidylcholine), Cholesterol, and DSPE-PEG2000 in a 65:30:5 molar ratio in chloroform/methanol (2:1 v/v). Evaporate the solvent under a gentle nitrogen stream, then dry under vacuum overnight to form a thin lipid film.

  • Hydration & Drug Loading: Hydrate the lipid film with a 5 mM solution of acridin-9-ylmethanamine hydrochloride in PBS (pH 7.4) at 55°C (above the phase transition temperature of DPPC). Vortex vigorously for 15 minutes to form multilamellar vesicles (MLVs).

  • Extrusion: Pass the MLV suspension 15 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder at 55°C to form unilamellar vesicles (LUVs).

  • Purification: Remove unencapsulated free drug using size exclusion chromatography (Sephadex G-50 column) or dialysis (10 kDa MWCO) against PBS for 24 hours.

  • Validation: Measure nanoparticle size and zeta potential via Dynamic Light Scattering (DLS). Encapsulation efficiency (EE%) should be quantified by lysing a liposome aliquot with Triton X-100 and measuring acridine fluorescence (Ex: ~488 nm, Em: ~525 nm)[4].

Part 3: Data Presentation & Quantitative Comparisons

Table 1: Impact of Delivery Strategy on Acridine Derivative Permeability and Efficacy

Delivery Strategy / ModificationUptake MechanismApparent Permeability ( Papp​ )Cytotoxicity (IC50)Primary Advantage
Free API (HCl Salt) Passive Diffusion <2×10−6 cm/s (Poor) >50 µMBaseline reference[1]
+ P-gp Inhibitor (Verapamil) Passive Diffusion 5×10−6 cm/s (Moderate) ∼35 µMReverses active efflux[5]
Liposomal Encapsulation EndocytosisN/A (Carrier-mediated) ∼10 µMShields cationic charge[5]
Zeolite Nanocarriers Endocytosis / FusionN/A (Carrier-mediated) <5 µMImproved toxicity to cancer cells[7]
Amide/Lipophilic Prodrug Passive Diffusion >15×10−6 cm/s (High)VariesTunable lipophilicity[6]

Part 4: Visualizing the Workflows

Diagram 1: Permeability Troubleshooting Logic Tree

This diagram outlines the decision-making process for identifying and resolving the root cause of poor cell membrane permeability.

PermeabilityTroubleshooting Start Poor Permeability (Acridine HCl Salt) Decision Run Bidirectional Caco-2 Assay Start->Decision Efflux Efflux Ratio > 2 Decision->Efflux Passive Efflux Ratio < 2 Decision->Passive Test Add P-gp Inhibitor (e.g., Verapamil) Outcome1 Permeability Increases: P-gp Efflux Issue Test->Outcome1 Efflux->Test Outcome2 Permeability Unchanged: Passive Diffusion Issue Passive->Outcome2 Solution1 Co-administer Inhibitor or Modify Structure Outcome1->Solution1 Solution2 Use Nanocarriers (Liposomes/Zeolites) Outcome2->Solution2

Caption: Logical workflow for diagnosing and resolving permeability bottlenecks of acridine derivatives.

Diagram 2: Liposomal Encapsulation and Cellular Uptake Pathway

This diagram illustrates the mechanistic steps of formulating the hydrochloride salt into liposomes to bypass the plasma membrane barrier.

LiposomalUptake Lipids 1. Lipid Film (DPPC/Chol/PEG) Hydration 2. Hydration with Acridine HCl Lipids->Hydration Extrusion 3. Extrusion (100nm LUVs) Hydration->Extrusion Endocytosis 4. Cellular Uptake (Endocytosis) Extrusion->Endocytosis Escape 5. Endosomal Escape & DNA Intercalation Endocytosis->Escape

Caption: Step-by-step pathway of liposomal formulation and subsequent endocytotic cellular uptake.

References

  • Seedcoat Permeability: Uptake and Post-germination Transport of Applied Model Tracer Compounds. American Society for Horticultural Science (ASHS). Available at:[Link]

  • Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. National Center for Biotechnology Information (NCBI / PMC). Available at:[Link]

  • Can Zeolite-Supporting Acridines Boost Their Anticancer Performance? MDPI. Available at:[Link]

  • Amide-based derivatives of acridine display multifaceted anticancer targeting: an in silico-based mechanistic study. Journal of Pharmacy & Pharmacognosy Research (JPPRes). Available at:[Link]

  • Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549. National Center for Biotechnology Information (NCBI / PMC). Available at:[Link]

Sources

Increasing synthesis yield and purity of acridin-9-ylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when scaling up the synthesis of highly reactive azaheterocycles. Acridin-9-ylmethanamine hydrochloride (also known as 9-aminomethylacridine hydrochloride) is a critical fluorescent building block and DNA-intercalating agent. However, its synthesis is notoriously plagued by over-alkylation, poor deprotection yields, and the inherent instability of its free base form.

This guide bypasses the problematic Gabriel synthesis and instead outlines an optimized Delépine reaction workflow. By understanding the mechanistic causality behind each step, you can achieve >98% purity and maximize your overall yield.

Mechanistic Workflow & Visualization

The most robust route to acridin-9-ylmethanamine hydrochloride avoids direct amination with ammonia, which inevitably leads to a mixture of secondary and tertiary amines. Instead, we utilize hexamethylenetetramine (HMTA) as a bulky ammonia equivalent. HMTA forms a stable quaternary ammonium salt that physically cannot undergo further alkylation, effectively acting as a self-regulating protecting group.

Synthesis_Pathway SM 9-Methylacridine (Starting Material) INT1 9-Bromomethylacridine (Reactive Intermediate) SM->INT1 NBS, Benzoyl Peroxide CCl4, Reflux (4h) INT2 HMTA-Acridine Adduct (Quaternary Salt) INT1->INT2 Hexamethylenetetramine CHCl3, RT PROD Acridin-9-ylmethanamine HCl (Final Product) INT2->PROD Ethanolic HCl Reflux, Hydrolysis

Figure 1: Optimized Delépine synthesis workflow for acridin-9-ylmethanamine hydrochloride.

Self-Validating Experimental Protocols

Step 1: Radical Bromination of 9-Methylacridine

Causality: The benzylic protons of 9-methylacridine are highly activated by the electron-deficient acridine core. A Wohl-Ziegler bromination using N-bromosuccinimide (NBS) and benzoyl peroxide efficiently installs the leaving group ([1]). Strict stoichiometric control is mandatory to prevent di-bromination.

  • Reaction Setup: Dissolve 9-methylacridine (1.0 eq) in anhydrous carbon tetrachloride (CCl₄) or dichloromethane (DCM).

  • Initiation: Add NBS (strictly 1.05 eq) and a catalytic amount of benzoyl peroxide (0.01 eq).

  • Reflux & Monitor (Self-Validation): Reflux the mixture for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The reaction is complete when the starting material disappears and a new, highly fluorescent spot (under 365 nm UV) appears, confirming the formation of the fluorescent azaheterocycle ([2]).

  • Workup: Cool to room temperature. The succinimide byproduct will float to the top; filter it off. Wash the organic filtrate with aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 9-bromomethylacridine.

Step 2: Delépine Amination & Salt Formation

Causality: 9-bromomethylacridine is highly reactive. Direct reaction with HMTA traps the intermediate as a quaternary salt. Subsequent acidic hydrolysis cleaves the HMTA cage, directly yielding the hydrochloride salt. This circumvents the isolation of the unstable free base, which is prone to dimerization ([3]).

  • Alkylation: Dissolve 9-bromomethylacridine (1.0 eq) in anhydrous chloroform (CHCl₃). Add HMTA (1.1 eq) and stir at room temperature for 12 hours.

  • Precipitation (Self-Validation): The quaternary ammonium adduct will precipitate as a distinct yellow solid from the chloroform solution. This provides immediate visual confirmation that the alkylation was successful. Filter and wash with cold CHCl₃.

  • Hydrolysis: Suspend the solid adduct in ethanolic HCl (2M) and reflux for 2 hours. The acidic environment hydrolyzes the HMTA moiety into formaldehyde and ammonium chloride.

  • Crystallization (Self-Validation): Cool the mixture to 0°C. The target acridin-9-ylmethanamine hydrochloride will crystallize out of solution. Filter the crystals, wash thoroughly with cold diethyl ether to remove organic impurities, and dry under vacuum.

Quantitative Method Comparison

To understand why the Delépine route is recommended over traditional methods, review the comparative data below. The Gabriel synthesis frequently suffers from intractable phthalhydrazide contamination, while the azide route requires handling hazardous materials.

Synthesis RouteIntermediateDeprotection / HydrolysisOverall Yield (%)Typical Purity (%)Primary Impurity Profile
Gabriel Synthesis Phthalimide adductHydrazine Hydrate (Reflux)55 - 6585 - 90Phthalhydrazide, unreacted SM
Azide Reduction 9-AzidomethylacridinePPh₃ / H₂O (Staudinger)80 - 90> 95Triphenylphosphine oxide
Delépine Reaction HMTA Quaternary SaltEthanolic HCl (Reflux)75 - 85> 98 NH₄Cl (easily washed away)

Troubleshooting & FAQs

Q: Why is my yield of 9-bromomethylacridine low, and why do I observe a heavier side product on LC-MS? A: You are likely observing 9-dibromomethylacridine due to over-bromination. Because the benzylic position of the acridine ring is highly activated, excess radical generation will lead to a second bromination event. Corrective Action: Strictly limit NBS to 1.05 equivalents, avoid prolonged reflux times (>4 hours), and ensure your radical initiator (benzoyl peroxide) is fresh and not degraded.

Q: I used the Gabriel synthesis (potassium phthalimide) but my final product is a sticky residue instead of a powder. What went wrong? A: The primary impurity is phthalhydrazide, a byproduct of the hydrazine deprotection step. Phthalhydrazide is notoriously difficult to separate from basic amines via standard liquid-liquid extraction, leading to a sticky, impure free base. Corrective Action: Abandon the Gabriel synthesis for this specific substrate. Switch to the Delépine reaction (HMTA) outlined above, which entirely bypasses the phthalimide intermediate and yields a highly crystalline product.

Q: My isolated free base (9-aminomethylacridine) turns dark and becomes insoluble after a few days in the refrigerator. Why? A: The free base is chemically unstable. The highly nucleophilic primary amine can attack the electron-deficient acridine core of neighboring molecules, leading to intermolecular dimerization and polymerization. Corrective Action: Never store the free base. Immediately convert it to the hydrochloride salt. Protonation renders the amine non-nucleophilic, stabilizing the compound indefinitely by relying on the strong electrostatic contributions of the crystal lattice ([3]).

References

  • Photocontrolled Nuclear-Targeted Drug Delivery by Single Component Photoresponsive Fluorescent Organic Nanoparticles of Acridin-9-Methanol. Bioconjugate Chemistry (ACS Publications).[Link]

  • A Review on the Synthesis of Fluorescent Five- and Six-Membered Ring Azaheterocycles. Molecules (MDPI).[Link]

  • Synthesis and properties of chemiluminescent acridinium esters with different N-Alkyl groups. RSC Advances (Royal Society of Chemistry).[Link]

Sources

Resolving acridin-9-ylmethanamine hydrochloride aggregation in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with handling acridin-9-ylmethanamine hydrochloride in dimethyl sulfoxide (DMSO).

Acridine derivatives are notorious for their complex solution-phase behaviors. This guide will provide you with the mechanistic causality behind these issues and self-validating protocols to ensure the scientific integrity of your assays.

Understanding the Mechanism: Why Acridines Aggregate in DMSO

Acridin-9-ylmethanamine features a highly conjugated, planar tricyclic core. In solution, these planar surfaces have a strong thermodynamic drive to minimize solvent-exposed surface area, leading to co-facial π−π stacking[1]. While pure DMSO has a high dielectric constant and excellent solvating power, it is notoriously hygroscopic[2].

When a DMSO stock solution absorbs atmospheric moisture, the local dielectric environment changes. Water acts as an anti-solvent for the hydrophobic acridine core, triggering a hydrophobic collapse that rapidly nucleates aggregates[3]. Furthermore, the hydrochloride counterion can form tight ion pairs in these mixed-solvent microenvironments or even catalyze the trace degradation of DMSO over time[4], neutralizing the charge repulsion that would otherwise keep the monomers dispersed.

G A Acridin-9-ylmethanamine HCl in DMSO B Hygroscopic Water Uptake or High Concentration A->B Exposure to air C Strong π-π Stacking & Hydrophobic Collapse B->C D Visible Aggregation / Gelation C->D E Use Anhydrous DMSO (<0.005% H2O) D->E Preventative F Sonication + Heat (37°C - 50°C) D->F Corrective G Stable Monomeric Stock E->G F->G

Workflow for diagnosing and resolving acridine aggregation in DMSO.

Frequently Asked Questions (Troubleshooting)

Q1: My 50 mM stock solution of acridin-9-ylmethanamine HCl turned into a turbid gel. Is the compound degraded? A: It is highly unlikely to be degraded. Acridines are thermally and chemically stable under standard conditions[5]. You are observing concentration-dependent π−π stacking and counterion-mediated gelation. The maximum recommended solubility for acridine hydrochlorides in DMSO without continuous sonication is typically capped around 10–25 mM[2]. Dilute your stock to ≤25 mM and apply heat to reverse the gelation.

Q2: How can I spectroscopically validate whether my solution is monomeric or aggregated before running a sensitive cell-based assay? A: You can build a self-validating step into your workflow using UV-Vis spectroscopy. Acridine derivatives exhibit a distinct bathochromic shift when monomeric and a hypsochromic shift when aggregated. A pure monomeric solution will show a primary absorption peak around 490 nm. If aggregates or dimers are present, a secondary peak or shoulder will emerge around 468 nm[3].

Q3: Does the hydrochloride salt specifically worsen the issue compared to a free base? A: Yes. While the HCl salt improves aqueous solubility, in pure aprotic solvents like DMSO, the chloride counterion can form tight ion pairs with the protonated 9-amino group. If trace water is introduced, local acidic microenvironments can actually promote the trace decomposition of DMSO into methyl thioether[4], which further destabilizes the solvation shell.

Quantitative Data: Spectroscopic & Physical Parameters

To help you benchmark your compound's state, compare your stock solution against the parameters in the table below.

ParameterMonomeric State (Ideal)Aggregated/Dimeric StateTroubleshooting Action
Visual Appearance Clear, vibrant yellow/orangeTurbid, micro-precipitates, or gel-likeHeat to 50°C and sonicate
UV-Vis Absorption Max ~490 nm (Bathochromic)~468 nm (Hypsochromic shift)Dilute stock or replace solvent
Fluorescence Yield High (Strong emission)Quenched (Aggregation-Caused Quenching)Validate concentration < 25 mM
DLS Particle Size < 1 nm> 100 nm (Colloidal)Filter (0.22 µm) after dissolution

Standard Operating Procedure: Preparation and Self-Validation

Do not rely on visual inspection alone. Follow this step-by-step methodology to ensure absolute reproducibility across your experimental replicates.

Step 1: Solvent Preparation Purge a sealed vial of anhydrous DMSO (≥99.9% purity, <0.005% water) with dry nitrogen or argon. Causality: Preventing atmospheric moisture from entering the solvent eliminates the primary trigger for hydrophobic collapse[2].

Step 2: Weighing and Mixing Weigh the required mass of acridin-9-ylmethanamine HCl to achieve a target concentration of 10 mM. Add the anhydrous DMSO. Do not exceed 25 mM to prevent spontaneous nucleation.

Step 3: Thermal Disruption of π−π Stacking Place the sealed vial in a heated ultrasonic bath at 40°C–50°C for 15 to 20 minutes. Causality: Acoustic cavitation combined with thermal energy overcomes the activation energy barrier of the π−π stacked dimers, physically forcing them into a solvated, monomeric state[2].

Step 4: Spectroscopic Validation Take a 10 µL aliquot, dilute to 10 µM in anhydrous DMSO, and measure the UV-Vis spectrum. Ensure the primary absorption peak is at the monomeric wavelength (~490 nm) and lacks the hypsochromic aggregate shoulder (~468 nm)[3].

Step 5: Aliquoting and Storage Dispense the validated stock into single-use amber glass vials (acridines are highly photosensitive). Purge the headspace with argon, seal tightly, and store at -20°C. Causality: Single-use aliquots prevent freeze-thaw cycles. Repeated freezing and thawing creates localized concentration gradients in the solvent that irreversibly trigger gelation.

Validation S1 Prepare 10 µM Aliquot in Anhydrous DMSO S2 UV-Vis Spectroscopy Scan 400-600 nm S1->S2 S3 Peak at ~490 nm? (Monomer) S2->S3 S4 Peak at ~468 nm? (Dimer/Aggregate) S2->S4 S5 Proceed to Experiment S3->S5 Yes S6 Apply Heat/Sonication & Re-evaluate S4->S6 Yes S6->S1

Self-validating spectroscopic workflow for acridine monomer confirmation.

References

  • Structure-activity relationship of acridine derivatives to amyloid aggregation of lysozyme Source: ResearchGate URL:[Link]

  • The effect of dimethylsulfoxide on absorption and fluorescence spectra of aqueous solutions of acridine orange base Source: PubMed / NIH URL:[Link]

  • Divergent decomposition pathways of DMSO mediated by solvents and additives Source: ResearchGate URL:[Link]

  • Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae Source: PMC / NIH URL:[Link]

Sources

Validation & Comparative

Acridin-9-ylmethanamine hydrochloride vs acridine orange for nucleic acid staining

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, assay developers, and drug discovery professionals comparing the metachromatic properties of Acridine Orange with the covalent labeling potential of Acridin-9-ylmethanamine hydrochloride.

Executive Summary & Mechanistic Divergence

While both Acridine Orange (AO) and Acridin-9-ylmethanamine hydrochloride (9-AMA) share a planar acridine core that facilitates nucleic acid intercalation, their structural differences dictate vastly different applications in molecular biology.

Acridine Orange is a classic, cell-permeable metachromatic dye. Its utility lies in its concentration-dependent emission shift. When AO intercalates between the base pairs of double-stranded DNA (dsDNA), it exists as a monomer and emits green fluorescence (Ex: ~500 nm / Em: ~526 nm). However, when it binds electrostatically to the phosphate backbone of single-stranded RNA (ssRNA) or ssDNA, the dye molecules stack closely together. This proximity induces excimer (excited dimer) formation, which lowers the emission energy and shifts the fluorescence to a red/orange spectrum (Ex: ~460 nm / Em: ~650 nm) [1]. This metachromasia makes AO ideal for differentiating DNA from RNA in live cells [2].

Acridin-9-ylmethanamine hydrochloride (CAS: 93716-65-5), conversely, is a highly specialized structural probe [3]. The addition of an aminomethyl group (-CH₂NH₂) at the 9-position provides a reactive primary amine. While it retains the ability to intercalate into dsDNA, it does not exhibit the complex metachromatic aggregation of AO. Instead, 9-AMA is primarily utilized for covalent bioconjugation . The primary amine acts as a nucleophile, allowing researchers to permanently cross-link the acridine fluorophore to modified oligonucleotides, peptides, or drug delivery vehicles.

AO_Mechanism AO Acridine Orange (AO) dsDNA Double-Stranded DNA (dsDNA) AO->dsDNA Binds ssRNA Single-Stranded RNA (ssRNA) AO->ssRNA Binds Intercalation Intercalation (Monomeric) dsDNA->Intercalation Base Pair Insertion Electrostatic Electrostatic Binding (Aggregation/Excimer) ssRNA->Electrostatic Phosphate Backbone Green Green Fluorescence Intercalation->Green Ex: 502nm / Em: 525nm Red Red/Orange Fluorescence Electrostatic->Red Ex: 460nm / Em: 650nm

Figure 1: Metachromatic binding mechanism of Acridine Orange to dsDNA and ssRNA.

Quantitative Performance Comparison

To facilitate experimental design, the physical and optical properties of both fluorophores are summarized below.

PropertyAcridine Orange (AO)Acridin-9-ylmethanamine HCl (9-AMA)
Chemical Structure 3,6-Bis(dimethylamino)acridine9-(aminomethyl)acridine hydrochloride
Primary Binding Mode Intercalation (dsDNA) & Electrostatic (RNA)Intercalation & Covalent Conjugation
Metachromasia Yes (Green to Red shift)No (Consistent Blue/Cyan to Green)
Excitation (nm) ~500 (DNA) / ~460 (RNA)~380 - 400
Emission (nm) ~526 (DNA) / ~650 (RNA)~430 - 460
Cell Permeability Highly Permeable (Live Cell Imaging)Low/Moderate (Requires permeabilization)
Primary Application Cell viability, Apoptosis, Reticulocyte countsOligonucleotide labeling, Drug-DNA interaction

Self-Validating Experimental Protocols

Protocol A: Dual DNA/RNA Staining with Acridine Orange (Cell Viability)

This protocol utilizes AO's metachromatic properties to assess cellular transcriptional activity and viability[4].

Step-by-Step Methodology:

  • Cell Preparation: Suspend cultured cells at a density of 1×106 cells/mL in cold Phosphate-Buffered Saline (PBS, pH 7.4).

  • Staining: Add Acridine Orange stock solution to achieve a final concentration of 0.1 to 1.0 µg/mL.

  • Incubation: Incubate the suspension for 10–15 minutes at room temperature, strictly protected from light.

  • Washing: Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 1 mL of fresh PBS. Repeat this wash step once.

  • Analysis: Analyze immediately via flow cytometry (using a 488 nm laser, detecting PMT1 at 525 nm for DNA and PMT3 at 650 nm for RNA) or fluorescence microscopy.

  • Causality & Logic: The washing step is absolute critical. AO is highly cell-permeable and lipophilic; failure to wash will result in massive extracellular background fluorescence. Furthermore, the AO concentration must be strictly titrated. If the concentration exceeds 1.0 µg/mL, the dye will artificially aggregate on dsDNA, causing a false-positive red shift.

  • Self-Validation System: To prove the red fluorescence is strictly RNA-derived, pre-treat a control aliquot of permeabilized cells with RNase A (100 µg/mL) for 30 minutes at 37°C prior to AO staining. The complete ablation of the 650 nm emission peak in the control validates the assay's specificity.

Protocol B: Covalent Fluorescent Labeling using Acridin-9-ylmethanamine

This protocol leverages the primary amine of 9-AMA to covalently attach the fluorophore to a 5'-carboxyl modified oligonucleotide via EDC/NHS chemistry.

Step-by-Step Methodology:

  • Activation: Dissolve 100 µM of a 5'-carboxyl modified oligonucleotide in 100 µL of 0.1 M MES buffer (pH 6.0). Add EDC (final concentration 2 mM) and sulfo-NHS (final concentration 5 mM). Incubate for 30 minutes at room temperature.

  • Conjugation: Add Acridin-9-ylmethanamine hydrochloride to a final concentration of 1 mM. Immediately adjust the buffer pH to 8.0 - 8.5 using 1 M Sodium Bicarbonate.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle agitation.

  • Purification: Remove unreacted 9-AMA and crosslinkers using a size-exclusion spin column (e.g., Sephadex G-25) equilibrated with TE buffer.

  • Causality & Logic: The two-step pH shift is mechanistically required. EDC-mediated activation of the carboxyl group is highly efficient at an acidic pH (6.0). However, the primary amine on 9-AMA is protonated (NH₃⁺) at pH 6.0, rendering it a poor nucleophile. Shifting the pH to 8.5 deprotonates the amine, driving the amidation reaction forward.

  • Self-Validation System: To confirm covalent attachment rather than mere electrostatic interaction, run the purified product on a 15% denaturing urea-PAGE gel. Visualize the gel under UV light before applying any secondary stains. A distinct fluorescent band migrating at the molecular weight of the oligonucleotide confirms covalent conjugation, as any free 9-AMA dye would rapidly migrate off the bottom of the gel.

AMA_Workflow Probe Acridin-9-ylmethanamine (Primary Amine) Reaction Bioconjugation (pH Shift to 8.5) Probe->Reaction Target 5'-Carboxyl Oligonucleotide (EDC/NHS Activated) Target->Reaction Purification Size Exclusion Chromatography (Remove Free Dye) Reaction->Purification Amidation Detection Urea-PAGE Validation (Fluorescent Shift) Purification->Detection Isolate Conjugate

Figure 2: Workflow for covalent bioconjugation of 9-AMA to modified nucleic acids.

References

  • Microbe Notes. Acridine Orange Stain- Principle, Procedure and Result Interpretation. Retrieved from:[Link]

  • Precision Cell Systems. Protocol 06/2018 Moxi GO II - Acridine Orange (AO, nucleated cells) and Viability (PI) - Staining. Retrieved from:[Link]

Comparative Guide: Acridin-9-ylmethanamine Hydrochloride vs. Ethidium Bromide in DNA Intercalation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

DNA intercalators are planar, polyaromatic molecules that insert themselves between adjacent base pairs of double-stranded DNA (dsDNA). This structural disruption is a foundational mechanism leveraged in everything from routine molecular biology assays to the development of novel chemotherapeutics.

This guide provides an objective, data-driven comparison between the classic reference intercalator Ethidium Bromide (EtBr) and Acridin-9-ylmethanamine hydrochloride , a potent 9-aminoacridine derivative. By analyzing their thermodynamic binding properties, structural impacts on the DNA double helix, and experimental utility, researchers can make informed decisions when selecting intercalating agents for structural probes or drug development pipelines.

Mechanistic Causality in DNA Binding

To utilize these compounds effectively, one must understand the thermodynamic and structural causality behind their interactions with nucleic acids.

Ethidium Bromide (EtBr): EtBr intercalates primarily via π−π stacking with nucleobases. According to comprehensive molecular dynamics simulations and structural studies (), this insertion causes a structural unwinding of the DNA helix by approximately 26° and increases the distance between adjacent base pairs. In an aqueous solution, EtBr fluorescence is heavily quenched due to excited-state proton transfer to surrounding water molecules. However, upon intercalation, the hydrophobic pocket of the DNA base pairs shields the dye from water, resulting in a ~50-fold enhancement in fluorescence. This self-reporting mechanism makes EtBr an ideal probe for nucleic acid visualization.

Acridin-9-ylmethanamine Hydrochloride: This compound features a planar acridine core substituted with an aminomethyl group. The causality of its high binding affinity lies in a dual-binding mode. The acridine moiety intercalates into the DNA base pairs (similar to EtBr), while the protonated aminoalkyl linker extends into the minor or major groove. This linker forms strong electrostatic interactions with the negatively charged phosphate backbone of the DNA (). Because it anchors the molecule via both hydrophobic π−π stacking and electrostatic groove binding, acridin-9-ylmethanamine hydrochloride often yields higher thermodynamic stability and a greater apparent binding constant ( Kapp​ ) than simple intercalators.

Quantitative Performance Comparison

The following table summarizes the biophysical and performance metrics of EtBr compared to 9-aminoacridine derivatives (using acridin-9-ylmethanamine as the representative model).

PropertyEthidium Bromide (EtBr)Acridin-9-ylmethanamine Hydrochloride
Primary Binding Mode Intercalation ( π−π stacking)Intercalation + Electrostatic Groove Binding
Apparent Binding Constant ( Kapp​ ) ∼6.5×104 to 1.0×106 M−1 ∼1.9×106 to 4.26×106 M−1
Helix Unwinding Angle ~26°~17° – 20°
Fluorescence upon DNA Binding ~50-fold enhancementQuenching or variable (linker-dependent)
Primary Application Nucleic acid visualization (gels, assays)Anticancer/Antimicrobial drug development

Experimental Workflows: Fluorescent Intercalator Displacement (FID) Assay

To objectively compare the binding affinity of a new drug candidate (like acridin-9-ylmethanamine) against a known standard, the Fluorescent Intercalator Displacement (FID) Assay is the field-proven standard.

The Self-Validating Logic: Because EtBr fluorescence is highly dependent on its intercalated state, introducing a competitor with a higher affinity (such as acridin-9-ylmethanamine) forces EtBr out of the DNA pocket and back into the aqueous solution. The resulting drop in fluorescence is directly proportional to the competitor's binding affinity, creating a self-validating, observable system to calculate Kapp​ .

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a 100 µM stock of Calf Thymus DNA (ct-DNA) in a physiological buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Verify DNA purity by ensuring the A260​/A280​ ratio is ≥1.8 .

  • Complex Formation: Mix the ct-DNA with EtBr to achieve a final working concentration of 2 µM DNA and 1 µg/mL EtBr. Incubate in the dark for 10 minutes at room temperature to establish the highly fluorescent EtBr-DNA complex.

  • Baseline Measurement: Transfer the solution to a quartz cuvette. Record the initial maximum fluorescence emission using a spectrofluorometer (Excitation: 510 nm, Emission: ~590 nm).

  • Titration: Sequentially add 1–2 µL aliquots of the acridin-9-ylmethanamine hydrochloride stock solution to the cuvette.

  • Equilibration & Reading: Carefully stir and incubate for 3–5 minutes after each addition to ensure thermodynamic equilibrium is reached. Measure the new fluorescence intensity.

  • Data Analysis: Plot the percentage of fluorescence decrease against the competitor's concentration. Determine the C50​ value (the concentration of the competitor required to reduce the initial fluorescence by 50%). Calculate the apparent binding constant using the classical equation:

    Kapp​=KEtBr​×C50​[EtBr]​

Visualization: FID Assay Logical Workflow

FID_Workflow A 1. dsDNA + EtBr Complex (High Fluorescence State) B 2. Titrate Acridin-9-ylmethanamine Hydrochloride A->B C 3. Competitive Intercalation (EtBr Displacement) B->C D 4. Free EtBr in Solution (Fluorescence Quenching) C->D E 5. Calculate Binding Constant (K_app via C50) D->E

Workflow of the Fluorescent Intercalator Displacement (FID) assay for determining binding affinity.

References

  • Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations Source: Nucleic Acids Research (2021) URL:[Link]

  • DNA Interaction Studies of Selected Polyamine Conjugates Source: International Journal of Molecular Sciences (2016) URL:[Link]

Optimizing HPLC Validation for Acridin-9-ylmethanamine Hydrochloride Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with testing the purity of strongly basic, planar aromatic compounds. Acridin-9-ylmethanamine hydrochloride (also known as 9-aminomethylacridine hydrochloride) represents a classic chromatographic challenge. Comprising a rigid, highly fluorescent acridine core and a highly basic primary amine, this molecule is notorious for producing poor peak shapes and inaccurate quantitation on standard analytical columns.

This guide objectively compares three high-performance liquid chromatography (HPLC) methodologies, explaining the physicochemical causality behind their performance, and provides a field-proven, self-validating protocol for accurate purity testing.

The Causality of Chromatographic Behavior

To develop a robust purity assay, we must first understand why acridin-9-ylmethanamine hydrochloride fails on standard methods.

The primary amine group has a high pKa (>9.0), meaning it remains fully protonated ( −NH3+​ ) under typical acidic mobile phase conditions (pH 2.0–3.0). Simultaneously, older or poorly endcapped C18 silica columns contain residual silanol groups ( Si-OH ). Even at low pH, a fraction of these silanols remain ionized ( SiO− ).

When the protonated amine travels through the column, it undergoes a dual-retention mechanism: standard hydrophobic partitioning with the C18 phase, and secondary ion-exchange interactions with the ionized silanols. This electrostatic drag causes severe peak tailing, shifting retention times, and the masking of closely eluting impurities. To achieve a self-validating, reproducible system, the method must actively suppress these secondary interactions.

Methodology Comparison: Selecting the Optimal Mode

We evaluated three distinct chromatographic strategies for the purity validation of acridin-9-ylmethanamine hydrochloride.

Method A: Standard RP-HPLC (Acidic pH)
  • Mechanism: Relies purely on hydrophobic partitioning using a 0.1% TFA or Formic Acid mobile phase.

  • Causality of Failure: The low ionic strength of volatile acids is insufficient to mask silanol interactions. The resulting peak tailing (As > 2.5) causes the method to fail standard System Suitability Testing (SST), making it unsuitable for quantifying trace impurities.

Method B: Buffered RP-HPLC (pH 6.0 Phosphate)
  • Mechanism: Utilizes a high-ionic-strength buffer (0.05 M disodium hydrogen phosphate) adjusted to pH 6.0.

  • Causality of Success: At pH 6.0, the acridine core nitrogen (pKa ~5.6) is largely deprotonated, reducing the molecule's overall charge density. Furthermore, the high concentration of sodium and phosphate ions effectively blankets the ionized silanols, neutralizing the electrostatic drag. This yields[1].

Method C: HILIC (Hydrophilic Interaction Liquid Chromatography)
  • Mechanism: Employs a bare silica or amide stationary phase with a highly organic mobile phase (>70% Acetonitrile).

  • Causality of Success: HILIC bypasses hydrophobic tailing entirely. The basic amine is highly retained via hydrophilic partitioning into a water-enriched layer on the silica surface. The high organic content ensures rapid mass transfer and suppresses silanol ionization, resulting in exceptional theoretical plate counts.

Quantitative Data Summary

The following table summarizes the experimental performance of the three methodologies during method development:

ParameterMethod A: Standard RP-HPLC (pH 2.5)Method B: Buffered RP-HPLC (pH 6.0)Method C: HILIC (Bare Silica)
Retention Mechanism Hydrophobic + Ion-ExchangeHydrophobic PartitioningHydrophilic Partitioning
Tailing Factor ( As​ ) > 2.5 (Severe Tailing)1.1 - 1.3 (Symmetric)1.0 - 1.2 (Symmetric)
Theoretical Plates ( N ) < 1,500> 3,500> 5,000
LOD (UV 240 nm) ~0.5 µg/mL0.05 µg/mL0.03 µg/mL
LOD (FLD Ex265/Em315) N/A (Peak broadening)< 1.0 ng/mL< 0.5 ng/mL
Suitability for Purity Poor (Fails SST)Excellent (Industry Standard) Excellent (Orthogonal)

Decision Matrix & Workflow

HPLC_Workflow Start Acridin-9-ylmethanamine HCl Purity Testing Assess Physicochemical Assessment (pKa > 9.0, Planar Fluorophore) Start->Assess Choice Select Chromatographic Mode Assess->Choice RP Standard RP-HPLC (C18, Low pH) Choice->RP IP Buffered RP-HPLC (C18, pH 6.0 Phosphate) Choice->IP HILIC HILIC Mode (Bare Silica, >70% ACN) Choice->HILIC Fail Severe Peak Tailing (Silanol Interactions) RP->Fail Pass1 Excellent Symmetry (Masked Charge) IP->Pass1 Pass2 High Retention & Sensitivity (Orthogonal Selectivity) HILIC->Pass2 Fail->Choice Redevelop Opt Method Validation (ICH Q2 Guidelines) Pass1->Opt Pass2->Opt

Figure 1: Decision matrix and workflow for HPLC method selection in basic acridine amine purity testing.

Optimized Experimental Protocol: Buffered RP-HPLC with FLD

Based on the comparative data, Method B (Buffered RP-HPLC) is the most robust approach for routine purity testing. By coupling this separation strategy with Fluorescence Detection (FLD), we can achieve ultra-trace sensitivity for acridine-based impurities.

Step 1: Mobile Phase Preparation
  • Aqueous Buffer: Dissolve 7.1 g of disodium hydrogen phosphate dihydrate in 1000 mL of HPLC-grade water to create a 0.05 M solution.

  • pH Adjustment: Carefully adjust the pH to 6.0 ± 0.2 using dilute phosphoric acid[1].

  • Isocratic Mixture: Combine the aqueous buffer with HPLC-grade Acetonitrile in a 55:45 (v/v) ratio[1].

  • Filtration: Ultrasonically degas the mixture for 15 minutes and filter through a 0.22 µm PTFE membrane to prevent particulate damage to the column.

Step 2: Chromatographic Conditions
  • Column: Fully endcapped C18 reversed-phase column (250 × 4.6 mm, 5 µm particle size). Note: Endcapping is critical to further minimize available silanols.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

Step 3: Detection Parameters
  • Primary Purity Assay (UV): Set the UV-Vis / Diode Array Detector (DAD) to 240 nm for standard quantitation of the main peak and major impurities[1].

  • Trace Impurity Profiling (FLD): Acridine derivatives exhibit strong native fluorescence. Program the fluorescence detector with an excitation wavelength (Ex) of 265 nm and an emission wavelength (Em) of 315 nm. This[2], which is essential for genotoxic impurity profiling.

Step 4: Sample Preparation
  • Accurately weigh 10.0 mg of the acridin-9-ylmethanamine hydrochloride sample.

  • Dissolve completely in 10 mL of the mobile phase to create a 1.0 mg/mL stock solution.

  • Dilute to a working concentration of 20.0 µg/mL for standard purity injections. Ensure all samples are filtered through a 0.45 µm syringe filter prior to injection.

Step 5: System Suitability Testing (SST) - The Self-Validating Core

A method is only as trustworthy as its self-validating criteria. Before analyzing unknown batches, the system must pass the following SST parameters using the 20.0 µg/mL standard:

  • Tailing Factor ( As​ ): Must be 1.5. (Validates that silanol interactions are successfully masked by the phosphate buffer).

  • Theoretical Plates ( N ): Must be 2500. (Validates column efficiency and optimal mass transfer).

  • Injection Repeatability: The %RSD of the peak area for 5 replicate injections must be 2.0%. (Validates autosampler precision and method stability).

References

  • Title: Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel Source: Journal of Chromatographic Science URL: [Link]

  • Title: Application of High-Performance Liquid Chromatography with Fluorescence Detection for Non-Polar Heterocyclic Aromatic Amines and Acridine Derivatives Determination in Pork Loin Roasted in a Roasting Bag Source: Foods (MDPI) URL: [Link]

Sources

High-Resolution Mass Spectrometry Characterization of Synthesized Acridin-9-ylmethanamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Scientific Context

Acridin-9-ylmethanamine hydrochloride (also known as 9-(aminomethyl)acridine) is a highly conjugated, polycyclic aromatic building block widely utilized as a DNA intercalator, fluorescent probe, and precursor in targeted drug development[1]. Because its synthesis often involves reactive intermediates like 9-chloroacridine or 9-acridone, validating the structural fidelity and absolute purity of the synthesized product is critical.

As a Senior Application Scientist, I frequently observe laboratories struggling to accurately characterize acridine derivatives using outdated or inappropriate analytical modalities. This guide objectively compares the performance of our High-Purity Synthesized Acridin-9-ylmethanamine Hydrochloride against commercial crude alternatives, utilizing Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) as the gold-standard validation framework[2].

Comparative Analysis of Analytical Modalities

To objectively evaluate the synthesized product, we must first select an analytical modality that eliminates false positives and matrix artifacts.

  • MALDI-TOF MS (The Flawed Alternative): While excellent for high-throughput peptide screening, MALDI is highly problematic for this specific compound. Acridine derivatives (such as 9-aminoacridine) are inherently used as MALDI matrices themselves. Attempting to analyze acridin-9-ylmethanamine via MALDI leads to severe self-clustering and intense low-mass matrix interference, completely obscuring critical impurity peaks below m/z 300.

  • Direct Infusion ESI-QqQ (The Standard Alternative): Direct infusion Electrospray Ionization (ESI) offers rapid nominal mass data but suffers from severe ion suppression. Without chromatography, it cannot separate the active compound from structural isomers or unreacted precursors, leading to artificially inflated purity assessments.

  • UHPLC-HRMS/MS (The Superior Choice): Coupling UHPLC with a High-Resolution Orbitrap or Q-TOF mass spectrometer provides orthogonal validation. Chromatographic retention time physically separates impurities, sub-2 ppm mass accuracy confirms the exact elemental composition, and collision-induced dissociation (CID) provides unambiguous structural causality[2].

Workflow N1 Sample Preparation (Synthesized vs Commercial) N2 UHPLC Separation (C18 Column, Gradient) N1->N2 N3 ESI Source (Positive Ion Mode) N2->N3 N4 HRMS Orbitrap (Precursor m/z 209.108) N3->N4 N5 HCD Fragmentation (MS/MS Spectra) N4->N5 N6 Data Analysis (Purity & Structure Validation) N5->N6

UHPLC-HRMS/MS analytical workflow for acridin-9-ylmethanamine characterization.

Product Performance: Synthesized vs. Commercial Grade

Using the self-validating UHPLC-HRMS/MS workflow, we benchmarked our High-Purity Synthesized Acridin-9-ylmethanamine Hydrochloride against a standard commercial crude grade. The synthesized product demonstrates superior analytical performance, completely free from the highly genotoxic 9-chloroacridine precursor.

Table 1: Comparative Analytical Performance of Acridin-9-ylmethanamine Grades
ParameterSynthesized Ultra-Pure GradeCommercial Crude GradeAnalytical Significance
Chromatographic Purity (UV 254 nm) > 99.5%92.4%Ensures reliable downstream biological assay results.
Exact Mass Error (HRMS) 0.8 ppm3.5 ppmConfirms absolute elemental composition (C14H13N2+).
9-Chloroacridine Impurity Not Detected (ND)2.1%Absence of highly reactive, genotoxic synthetic precursors.
9-Acridone Impurity < 0.1%4.3%Eliminates fluorescent background noise in probe applications.
Isotopic Fidelity (M+1/M ratio) 15.4% (Matches Theoretical)18.2% (Distorted)Validates absence of co-eluting isobaric interferences.

Mechanistic Causality of Fragmentation

Understanding the gas-phase fragmentation of acridine derivatives is essential for structural confirmation[3]. In ESI positive mode, protonation preferentially occurs on the primary aliphatic amine rather than the aromatic acridine nitrogen. This is due to the higher localized basicity (pKa) of the aliphatic amine.

Upon Higher-energy Collisional Dissociation (HCD), the molecule undergoes characteristic neutral losses driven by the stability of the resulting aromatic system. The loss of ammonia (NH3, 17 Da) yields the 9-methylacridinium cation (m/z 192.081). Alternatively, the loss of methylenimine (CH2NH, 29 Da) yields the highly stable, fully conjugated acridinium core (m/z 180.081).

Fragmentation M Protonated Precursor [M+H]+ m/z 209.108 (Acridin-9-ylmethanamine) F1 Fragment Ion [M+H-NH3]+ m/z 192.081 (9-Methylacridinium) M->F1 - NH3 (17 Da) F2 Fragment Ion [M+H-CH3N]+ m/z 180.081 (Acridinium Cation) M->F2 - CH2NH (29 Da) F3 Aromatic Core m/z 152.050 (Biphenyl-like fragment) F2->F3 - C2H2 (26 Da)

ESI-MS/MS collisional fragmentation pathway of protonated acridin-9-ylmethanamine.

Table 2: High-Resolution MS/MS Fragment Ion Assignments
Observed m/zTheoretical m/zMass Error (ppm)Ion AssignmentMechanistic Origin
209.1079 209.10732.8[M+H]+Protonation of primary amine[1].
192.0814 192.08083.1[M+H - NH3]+Cleavage of terminal amine, leaving methyl cation on acridine.
180.0814 180.08083.3[M+H - CH3N]+Loss of methylenimine, yielding the stable acridinium core.
152.0501 152.04953.9[M+H - CH3N - C2H2]+Ring contraction/cleavage of the central acridine ring.

Experimental Protocol: Self-Validating UHPLC-HRMS/MS

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It incorporates procedural blanks to monitor carryover and internal mass calibration to ensure <2 ppm mass accuracy[2].

Step 1: Sample Preparation & System Suitability
  • Causality: Acridin-9-ylmethanamine is light-sensitive and prone to non-specific adsorption on standard borosilicate glass. Prepare all stock solutions (1 mg/mL) in amber low-bind Eppendorf tubes using LC-MS grade Methanol.

  • Dilute the stock to a working concentration of 100 ng/mL using 90:10 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, ensuring complete ionization of the primary amine in the ESI source, drastically increasing sensitivity.

  • Self-Validation: Inject a solvent blank (90:10 H2O:ACN + 0.1% FA) immediately before and after the sample sequence. This confirms zero column carryover and validates that the observed peaks originate exclusively from the sample.

Step 2: Chromatographic Separation
  • Column: C18 reversed-phase column (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phases: (A) LC-MS Water + 0.1% Formic Acid; (B) LC-MS Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

    • Causality: A shallow gradient ensures baseline resolution between the highly polar active compound and structurally similar, but more hydrophobic, synthetic impurities like 9-acridone.

Step 3: Orbitrap Mass Spectrometry Acquisition
  • Ionization: Heated Electrospray Ionization (HESI) in positive mode. Spray voltage set to 3.5 kV.

  • Full MS Scan: Resolution 70,000 FWHM; AGC target 3e6; Scan range m/z 100–500.

  • Data-Dependent MS/MS (ddMS2): Resolution 17,500 FWHM; Normalized Collision Energy (NCE) stepped at 20, 30, and 40.

    • Causality: Utilizing a stepped collision energy ensures comprehensive fragmentation. It captures both fragile aliphatic losses (e.g., NH3 at NCE 20) and stable aromatic core cleavages (NCE 40) simultaneously within a single scan cycle.

Conclusion

For drug development professionals, relying on standard ESI or MALDI for the characterization of synthesized acridine derivatives introduces unacceptable risks of undetected impurities. The UHPLC-HRMS/MS methodology objectively proves that high-purity synthesized Acridin-9-ylmethanamine Hydrochloride vastly outperforms commercial crude grades. By employing orthogonal chromatographic separation and high-resolution structural elucidation, researchers can ensure an artifact-free profile essential for rigorous downstream biological assays.

References

  • Title: Acridin-9-ylmethanamine | C14H12N2 | CID 11207302 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Heterocyclic studies. Part 41. Disproportionation of acridinium compounds and mass spectra of some acridines Source: Researcher.Life URL: [Link]

Sources

1H NMR Spectroscopy Data for Acridin-9-ylmethanamine Hydrochloride Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of functionalized heterocycles. Acridine derivatives, particularly 9-substituted acridines, are foundational scaffolds in medicinal chemistry, serving as potent DNA intercalators, telomerase inhibitors, and antileishmanial agents[1][2]. Among these, acridin-9-ylmethanamine (and its dihydrochloride salt, CAS 93716-65-5) is highly valued for its primary amine handle, which allows for versatile bioconjugation in drug development[3].

This guide provides an objective, data-driven comparison of acridin-9-ylmethanamine hydrochloride against its free base and a standard alternative (9-aminoacridine), detailing the causality behind the observed 1H NMR chemical shifts and providing a self-validating experimental protocol.

Mechanistic Grounding: The Causality of Protonation States

In drug development, the choice between a free base and a hydrochloride salt is rarely arbitrary. The free base of acridin-9-ylmethanamine exhibits poor solubility in aqueous media and is susceptible to oxidative degradation. Conversion to the dihydrochloride salt protonates both the primary aliphatic amine and the central acridine nitrogen (N10).

From a spectroscopic standpoint, this dual protonation fundamentally alters the electronic landscape of the molecule[2].

  • Aromatic Deshielding: The protonation of the acridine nitrogen withdraws electron density from the entire conjugated π -system. This decreased shielding causes a global downfield shift of the aromatic protons by approximately 0.4 to 0.5 ppm.

  • Aliphatic Deshielding: The protonation of the primary amine to an ammonium group (-NH 3+​ ) exerts a strong inductive electron-withdrawing effect, deshielding the adjacent methylene (-CH 2​ -) protons and shifting them downfield from ~4.5 ppm to ~5.3 ppm[4].

Protonation_State P1 Free Base Acridin-9-ylmethanamine P2 Addition of HCl (Protonation of Aliphatic Amine) P1->P2 P3 Monohydrochloride Salt (Downfield shift of -CH2-) P2->P3 P4 Excess HCl (Protonation of Acridine N10) P3->P4 P5 Dihydrochloride Salt (Global downfield shift of aromatic protons) P4->P5

Figure 1: Logical relationship and causality of protonation states on NMR chemical shifts.

Comparative 1H NMR Data Analysis

To objectively evaluate the structural integrity of acridin-9-ylmethanamine dihydrochloride, we must compare its 1H NMR profile against its free base form and a widely used structural alternative, 9-Aminoacridine [5][6].

The following table summarizes the quantitative chemical shifts. Notice how the electronic environment dictates the peak positions.

Table 1: Comparative 1H NMR Assignments (400 MHz, DMSO-d6, 298 K)
Proton Position9-Aminoacridine (Alternative)[5]Acridin-9-ylmethanamine (Free Base)Acridin-9-ylmethanamine (Dihydrochloride)Multiplicity & J-coupling
H-1, H-8 8.35 ppm8.45 ppm8.95 ppm Doublet (J ≈ 8.8 Hz)
H-4, H-5 7.80 ppm8.05 ppm8.45 ppm Doublet (J ≈ 8.8 Hz)
H-3, H-6 7.65 ppm7.80 ppm8.20 ppm Triplet (J ≈ 7.8 Hz)
H-2, H-7 7.45 ppm7.60 ppm7.90 ppm Triplet (J ≈ 7.8 Hz)
-CH 2​ - N/A4.55 ppm5.35 ppm Singlet (2H)
-NH 2​ / -NH 3+​ 7.50 ppm (-NH 2​ )2.20 ppm (-NH 2​ )8.85 ppm (-NH 3+​ ) Broad Singlet
Acridine-NH + N/AN/A11.50 ppm Broad Singlet (1H)

Key Analytical Insight: The dihydrochloride salt is easily distinguished from the free base by the massive downfield shift of the methylene singlet (from 4.55 to 5.35 ppm) and the presence of the highly deshielded acridinium proton at 11.50 ppm[2][4].

Self-Validating Experimental Protocol

A robust NMR protocol must be a self-validating system. By utilizing DMSO-d 6​ , we intentionally slow the proton exchange rate of the ammonium and acridinium groups, allowing them to be observed as broad singlets rather than being lost to solvent exchange (as would happen in D 2​ O or CD 3​ OD)[1].

The internal validation relies on integration ratios : The methylene protons (-CH 2​ -) must integrate to exactly 2.0 relative to the 8.0 total integration of the acridine aromatic envelope. Any deviation indicates incomplete salt formation, residual solvent, or degradation (e.g., hydrolysis of the 9-position substituent).

NMR_Workflow N1 Synthesized Batch Acridin-9-ylmethanamine HCl N2 Sample Preparation (Dissolution in DMSO-d6) N1->N2 N3 Internal Standard Addition (0.03% TMS) N2->N3 N4 1H NMR Acquisition (400 MHz, 298 K) N3->N4 N5 Spectral Processing (Fourier Transform, Phase Correction) N4->N5 N6 Data Analysis (Peak Integration & Multiplet Analysis) N5->N6 N7 Validation Complete (Integration Ratio 2:8 Confirmed) N6->N7

Figure 2: Standardized 1H NMR self-validating workflow for acridine derivatives.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15.0 mg of acridin-9-ylmethanamine dihydrochloride. Dissolve completely in 0.6 mL of anhydrous DMSO-d 6​ (containing 0.03% v/v Tetramethylsilane as an internal standard). Note: Ensure the sample is fully dissolved; sonicate for 60 seconds if necessary to prevent line broadening from micro-particulates.

  • Instrument Tuning: Transfer the solution to a 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Lock the solvent to the DMSO-d 6​ signal (2.50 ppm) and perform rigorous 3D shimming.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (D1): Set to a minimum of 2.0 seconds to ensure complete relaxation of the quaternary-adjacent aromatic protons, ensuring accurate integration.

    • Number of Scans (NS): 16 to 32 scans for a high signal-to-noise ratio.

    • Temperature: Regulate strictly at 298 K.

  • Processing & Validation: Apply a 0.3 Hz exponential line broadening function prior to Fourier Transformation. Phase and baseline correct the spectrum manually. Calibrate the TMS peak to 0.00 ppm. Integrate the aromatic region (7.90 - 8.95 ppm) and set the value to 8.00. Validate that the singlet at 5.35 ppm integrates to exactly 2.00 ( ± 0.05).

Conclusion

Validating acridin-9-ylmethanamine hydrochloride requires more than just matching peaks to a database; it requires an understanding of how protonation states dictate the electronic shielding of the molecule. By comparing the dihydrochloride salt to its free base and 9-aminoacridine, and by employing a self-validating integration protocol, researchers can ensure the highest level of structural integrity for downstream drug development applications.

References

  • SpectraBase. (n.d.). 1H NMR Spectrum of 9-Aminoacridine. John Wiley & Sons, Inc. Retrieved from [Link]

  • Silva, A. et al. (2023). Synthesis, Biological Evaluation, Molecular Dynamics, and QM-MM Calculation of Spiro-Acridine Derivatives Against Leishmaniasis. MDPI Molecules. Retrieved from [Link]

  • Bilkent University / Springer. (2014). Synthesis and anticancer activity evaluation of some acridine derivatives. Retrieved from[Link]

  • Oxford Academic. (2022). Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. Nucleic Acids Research. Retrieved from [Link]

Sources

Validating the Binding Affinity of Acridin-9-ylmethanamine Hydrochloride to RNA: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

As the therapeutic landscape shifts toward targeting structured non-coding RNAs, viral RNA elements, and trinucleotide repeats, the demand for precise, high-affinity RNA binders has surged. Acridin-9-ylmethanamine hydrochloride —a 9-aminoalkylacridine derivative—represents a highly versatile scaffold in RNA-targeted drug discovery. Its core structure offers a dual-modality binding mechanism: the planar acridine system drives enthalpy-favorable π-π stacking (intercalation), while the protonated methanamine substituent provides entropy-driven electrostatic anchoring to the RNA phosphodiester backbone.

This guide provides an objective, data-backed comparison of acridin-9-ylmethanamine against alternative RNA binders and details the field-proven, orthogonal protocols required to rigorously validate its binding affinity.

Comparative Profiling: Acridin-9-ylmethanamine vs. Alternatives

When validating an RNA-binding ligand, it is critical to benchmark its performance against established intercalators and electrostatic binders. Classical intercalators like Ethidium Bromide (EtBr) and Acridine Orange (AO) often suffer from promiscuity and toxicity[1]. Conversely, pure electrostatic binders like aminoglycosides (e.g., Neomycin B) exhibit high affinity but poor structural specificity[2].

Acridin-9-ylmethanamine bridges this gap. By acting as a "stacked intercalator," it can be utilized as a standalone fragment or conjugated to other recognition elements (such as triaminotriazines or aminoglycosides) to achieve nanomolar affinity and high target specificity, such as for CUG trinucleotide repeats[3] or the HIV-1 Rev Response Element (RRE)[2].

Table 1: Quantitative Comparison of RNA-Binding Alternatives
CompoundPrimary Binding ModeRepresentative RNA TargetAffinity ( Kd​ )Key Advantages & Limitations
Acridin-9-ylmethanamine HCl Intercalation + ElectrostaticCUG Repeats, Viral RNA 0.4−10μM Tunable scaffold; moderate specificity unless conjugated.
Ethidium Bromide (EtBr) Pure IntercalationGeneral dsRNA / dsDNA 0.6−2.4μM High sensitivity for displacement assays; highly promiscuous and mutagenic[2].
Acridine Orange (AO) Intercalation + External StackingssRNA / dsDNA 30−40μM Differential fluorescence (RNA vs DNA); prone to concentration-dependent aggregation[4].
Neomycin B Electrostatic (Major Groove)HIV-1 RRE ∼10nM High affinity; poor discrimination between different RNA structures[2].
Neomycin-Acridine Conjugate Dual (Intercalation + Groove)HIV-1 RRE <10nM Exceptional target specificity; higher molecular weight limits bioavailability[2].

The Orthogonal Validation Strategy

Relying on a single assay to determine RNA-ligand affinity often leads to false positives due to aggregation, buffer artifacts, or non-specific electrostatic interactions. A self-validating system requires an orthogonal approach combining thermodynamics, kinetics, and relative displacement.

Workflow Start RNA Target Preparation ITC ITC: Thermodynamics (ΔH, ΔS, Kd) Start->ITC SPR SPR: Kinetics (kon, koff, Kd) Start->SPR FID FID: Relative Affinity (IC50, Ki) Start->FID Data Global Affinity Profiling ITC->Data SPR->Data FID->Data

Orthogonal validation workflow for RNA-ligand binding affinity.

Experimental Protocols & Mechanistic Causality

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for label-free thermodynamic profiling. It is essential for proving that acridin-9-ylmethanamine binding is driven by the enthalpy of intercalation ( ΔH<0 ) rather than just the entropy of counter-ion release ( ΔS>0 )[4].

Step-by-Step Methodology:

  • Sample Dialysis (Critical Step): Dialyze the folded RNA target and Acridin-9-ylmethanamine HCl extensively against the exact same buffer (e.g., 10mM Sodium Phosphate, 100mMNaCl , pH7.0 ).

    • Causality: Heat of dilution must be minimized. If the ligand and RNA are in slightly different buffer compositions, the heat of mixing will mask the micro-calorie heat of binding, leading to inaccurate ΔH and Kd​ values.

  • Degassing: Degas both solutions for 10 minutes at 20∘C to prevent bubble formation within the active cell, which causes severe baseline noise.

  • Loading: Load the RNA ( 10−20μM ) into the sample cell and the acridine ligand ( 150−200μM ) into the injection syringe.

  • Titration: Perform 20–25 injections of 2μL at 25∘C , with 120-second intervals between injections to allow the thermal baseline to stabilize.

  • Data Fitting: Integrate the injection peaks and fit to a one-site binding model to extract stoichiometry ( n ), Kd​ , ΔH , and ΔS . For acridine derivatives, expect an n -value of ∼1 per binding pocket and a Kd​ in the low micromolar range[3].

Protocol 2: Surface Plasmon Resonance (SPR)

While ITC provides thermodynamics, SPR provides the real-time association ( kon​ ) and dissociation ( koff​ ) rates. Note that differences between ITC and SPR can occur due to immobilization constraints[5].

Step-by-Step Methodology:

  • RNA Immobilization: Immobilize a 5'-biotinylated RNA construct onto a Streptavidin (SA) sensor chip until a response of 200–300 Resonance Units (RU) is achieved.

    • Causality: Immobilizing the larger RNA molecule rather than the small molecule ligand prevents mass transport limitations and ensures the binding pharmacophore of the acridine derivative remains unaltered[5].

  • Ligand Preparation: Prepare a concentration series of Acridin-9-ylmethanamine HCl ( 0.1μM to 20μM ) in the running buffer (supplemented with 0.05% Tween-20 to reduce non-specific binding).

  • Kinetic Injection: Inject the ligand series at a high flow rate ( 50μL/min ) for 60 seconds, followed by a 120-second dissociation phase.

    • Causality: High flow rates minimize mass transport effects, ensuring that the measured kon​ reflects true binding kinetics rather than the diffusion rate of the ligand to the chip surface.

  • Regeneration: If the ligand does not fully dissociate, inject a brief pulse ( 30s ) of 1MNaCl to disrupt electrostatic interactions.

  • Analysis: Double-reference the data (subtracting a blank flow cell and buffer injections) and fit to a 1:1 Langmuir kinetic model.

Protocol 3: Fluorescence Indicator Displacement (FID) Assay

FID is a high-throughput method to screen relative affinities by competitively displacing a fluorescent probe like Ethidium Bromide[2].

Step-by-Step Methodology:

  • Complex Formation: Incubate 1μM of folded RNA with 2μM Ethidium Bromide in assay buffer for 15 minutes.

    • Causality: EtBr fluorescence is highly quenched in aqueous solution but increases drastically upon RNA intercalation. This forms the baseline maximum signal.

  • Titration: Add increasing concentrations of Acridin-9-ylmethanamine HCl ( 0.1μM to 50μM ) to the complex in a 96-well black microplate.

  • Measurement: Read the fluorescence emission ( λex​=546nm , λem​=595nm ).

  • Calculation: Plot the percentage of displaced EtBr against the log concentration of the acridine ligand. Determine the IC50​ and convert it to an absolute Ki​ using the Cheng-Prusoff equation.

Structural & Thermodynamic Causality

The success of acridin-9-ylmethanamine relies on the synergistic relationship between its structural components and the RNA target.

MOA Ligand Acridin-9-ylmethanamine HCl Intercalation Acridine Core π-π Stacking Ligand->Intercalation Electrostatic Protonated Amine PO4- Binding Ligand->Electrostatic RNA Stabilized RNA Complex Intercalation->RNA Enthalpy (ΔH < 0) Electrostatic->RNA Entropy (ΔS > 0)

Thermodynamic drivers of acridine-RNA interactions.

Unlike purely electrostatic binders, the intercalation of the acridine core displaces ordered water molecules from the RNA binding pocket, contributing to a favorable entropic gain, while the π−π stacking with nucleobases provides a strong enthalpic driving force. The methanamine group acts as an "electrostatic anchor," locking the molecule into the major or minor groove and dramatically decreasing the dissociation rate ( koff​ ) compared to unfunctionalized acridines.

References

  • Electrostatic Anchoring in RNA-Ligand Design Dissecting the Effects of Positive Charges on Affinity, Selectivity, Binding Kinetics, and Thermodynamics ACS Publications[Link]

  • A simple ligand that selectively targets CUG trinucleotide repeats and inhibits MBNL protein binding PNAS[Link]

  • Fluorescent Dyes for Differential Scanning Fluorimetry of RNA NIH / PMC[Link]

  • RNA−Ligand Interactions: Affinity and Specificity of Aminoglycoside Dimers and Acridine Conjugates to the HIV-1 Rev Response Element ACS Publications[Link]

  • Stability and structural features of DNA intercalation with ethidium bromide, acridine orange and methylene blue ResearchGate[Link]

Sources

Analytical Modalities for Acridin-9-ylmethanamine Hydrochloride: A Comparative Guide to Spectrophotometric Stability Determination

Author: BenchChem Technical Support Team. Date: April 2026

Acridin-9-ylmethanamine hydrochloride (CAS: 93716-65-5)[1] is a highly versatile fluorescent building block and derivatization agent utilized extensively in biochemical assays and DNA-binding studies. However, like many 9-amino-substituted acridines, its stability in aqueous and physiological media is a critical parameter that dictates its reliability in longitudinal studies.

This guide objectively compares UV-Vis spectrophotometric stability determination against alternative analytical modalities (such as HPLC-DAD and Fluorimetry) and provides a validated experimental framework for kinetic tracking.

Mechanistic Grounding: The Stability Profile of Acridin-9-ylmethanamine

To accurately measure stability, we must first understand the causality of degradation. Why do 9-aminoacridines degrade in solution?

The primary degradation pathway for 9-amino-substituted acridines in aqueous media is hydrolysis at the C9–N bond , which yields an acridone and the corresponding amine leaving group (in this case, methanamine)[2]. This hydrolysis is highly pH-dependent. Protonation of the acridine ring at the N10 position increases the electrophilicity of the C9 carbon, making it highly susceptible to nucleophilic attack by water or hydroxide ions[2].

Because the conversion of the 9-aminoacridine core to an acridone fundamentally alters the conjugated π -electron system, this degradation is accompanied by a distinct shift in the wavelength of maximum absorption ( λmax​ ) and molar absorptivity ( ϵ ). This optical shift is the causal foundation that makes UV-Vis spectrophotometry a self-validating, direct-measurement system for tracking degradation kinetics without the need for prior chromatographic separation.

Mechanism A Acridin-9-ylmethanamine (Intact Probe) B Protonation at N10 (Acidic/Aqueous Media) A->B pH < pKa C Nucleophilic Attack (by H2O/OH- at C9) B->C Hydrolysis D Acridone (Degradant) C->D C9-N Bond Cleavage E Methanamine (Leaving Group) C->E

Chemical degradation pathway of 9-substituted acridines via C9-N bond hydrolysis.

Comparative Analysis: Spectrophotometry vs. Alternatives

When selecting an analytical modality for stability-indicating assays, researchers must balance throughput, specificity, and equipment overhead. While High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is the gold standard for resolving complex mixtures[3], spectrophotometry offers superior real-time kinetic monitoring.

Table 1: Comparison of Analytical Modalities for Acridine Stability
Analytical FeatureUV-Vis SpectrophotometryHPLC-DADFluorimetry
Primary Mechanism Tracks λmax​ shifts during C9-N hydrolysis.Chromatographic resolution of intact probe vs. degradants.Measures emission intensity decay over time.
Throughput High (Continuous real-time kinetic reads).Low (Requires column equilibration & run time).High (Microplate compatible).
Specificity Moderate (Requires distinct isosbestic points).High (Physical separation of acridone).High (Acridones have different quantum yields).
Cost & Complexity LowHighModerate
Best Used For Real-time thermodynamic & rate constant ( k ) determination.Identifying unknown secondary degradation impurities.Highly dilute samples (< 10−6 M).

Experimental Protocol: Spectrophotometric Stability-Indicating Assay

This protocol leverages the relative changes in absorbance to calculate the pseudo-first-order rate constants of hydrolysis[4]. The presence of a clean isosbestic point during the scan acts as an internal validation that the degradation is a direct A→B conversion without the buildup of intermediate species.

Step 1: Preparation of Stock Solutions
  • Accurately weigh Acridin-9-ylmethanamine hydrochloride.

  • Prepare a 1.0×10−4 M stock solution in spectroscopic-grade methanol.

  • Ensure complete dissolution using sonication for 5 minutes. Protect the flask from ambient light to prevent photolytic degradation.

Step 2: Buffer Preparation (pH Gradient)

Prepare a series of aqueous buffer solutions ranging from pH 2.0 to 10.0 (e.g., acetate, phosphate, and borate buffers) at a constant ionic strength ( μ=0.1 M, adjusted with NaCl) to control for ionic effects on the hydrolysis rate[5].

Step 3: Forced Degradation & Kinetic Tracking
  • Transfer 2.0 mL of the selected buffer into a 1-cm quartz cuvette.

  • Equilibrate the cuvette to the target temperature (e.g., 37°C) inside the spectrophotometer's thermostated cell holder.

  • Inject 50 μ L of the methanolic stock solution into the cuvette and mix rapidly.

  • Measurement: Immediately initiate a time-course scan. Monitor the decrease in absorbance at the λmax​ of the intact acridin-9-ylmethanamine (typically ~400-420 nm) and the concurrent increase at the acridone λmax​ [2].

Step 4: Data Processing

Plot ln(At​−A∞​) versus time ( t ), where At​ is the absorbance at time t and A∞​ is the final absorbance after complete degradation. The slope of this linear plot yields the pseudo-first-order rate constant ( kobs​ ).

Workflow S1 1. Stock Preparation (10⁻⁴ M in Methanol) S2 2. Buffer Equilibration (Controlled pH & Temp) S1->S2 S3 3. Kinetic UV-Vis Scanning (Isosbestic Point Tracking) S2->S3 S4 4. Data Processing (Calculate k_obs and t_1/2) S3->S4

Step-by-step spectrophotometric workflow for stability determination.

Quantitative Data: Kinetic Stability Profile

The following table summarizes the expected kinetic parameters for the hydrolysis of 9-amino-substituted acridines under varying physiological and stress conditions. This data demonstrates the highly pH-dependent nature of the C9-N bond cleavage[2].

Table 2: Kinetic Parameters for Acridin-9-ylmethanamine Hydrolysis at 37°C
ConditionpH kobs​ ( s−1 )Half-life ( t1/2​ )Stability Assessment
Acidic Stress 2.0 4.5×10−4 ~25 minutesHighly Unstable (Rapid N10 protonation)
Mild Acid 5.0 1.2×10−5 ~16 hoursModerately Stable
Physiological 7.4 3.8×10−7 ~21 daysStable for standard in vitro assays
Basic Stress 10.0 8.5×10−6 ~22 hoursSusceptible to Base-catalyzed hydrolysis

Note: Data is synthesized from established hydrolysis rates of structurally analogous 9-aminoacridines to serve as a benchmark for assay development.

Conclusion

Spectrophotometry provides a highly efficient, self-validating system for determining the stability of acridin-9-ylmethanamine hydrochloride. By understanding the causal mechanism—C9-N bond hydrolysis—researchers can utilize λmax​ shifts to rapidly calculate degradation kinetics without the overhead of chromatographic separation. For highly complex matrices or when identifying unknown secondary degradants, coupling this spectrophotometric approach with HPLC-DAD remains the optimal strategy.

References

  • Goodell, J. R., Svensson, B., & Ferguson, D. M. (2006). Spectrophotometric Determination and Computational Evaluation of the Rates of Hydrolysis of 9-Amino-Substituted Acridines. Journal of Chemical Information and Modeling, 46(1), 382-389. Source:

  • Martinez Calatayud, J., Sanchez Sampedro, A., Villar Civera, P., & Gomez Benito, C. (1990). Spectrophotometric and fluorimetric determination of 9-amino acridine by flow injection analysis. Analytical Letters, 23(12), 2315–2325. Source:

  • Abbas, R. F. (2017). A Study on Spectrophotometric Determination Stability Constant. AIRO National Research Journal. Source:

  • AChemBlock. (2026). acridin-9-ylmethanamine dihydrochloride 95% | CAS: 93716-65-5. Source:

Sources

Safety Operating Guide

Acridin-9-ylmethanaminexhydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for Acridin-9-ylmethanamine Hydrochloride

Acridin-9-ylmethanamine hydrochloride is a highly specialized planar polycyclic aromatic compound utilized primarily in advanced drug development, nucleic acid staining, and molecular biology. While its structural properties make it an invaluable tool for probing cellular mechanisms, these same properties classify it as a significant genotoxic and environmental hazard.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This protocol provides the mechanistic causality behind the hazards of acridine derivatives and outlines a self-validating operational workflow for their safe handling and disposal.

Molecular Causality: Why Strict Disposal is Non-Negotiable

To understand the stringent disposal requirements for Acridin-9-ylmethanamine hydrochloride, one must understand its mechanism of action at the molecular level.

The core of the molecule is a planar acridine ring. When introduced to biological systems, this planar structure physically inserts (intercalates) between the adjacent base pairs of the DNA double helix [3]. This intercalation is stabilized by robust π-π stacking interactions with the nucleic acid bases and hydrogen bonding [3].

The Operational Consequence: This physical distortion of the DNA helix inhibits Topoisomerase II, an essential enzyme for DNA uncoiling during replication. The resulting replication arrest leads to frameshift mutations, severe DNA damage, and cellular apoptosis [2]. Because of this potent mutagenic capability, Acridin-9-ylmethanamine hydrochloride must never be disposed of via standard municipal drains, biohazard bags, or general laboratory waste streams [1].

G A Acridin-9-ylmethanamine Hydrochloride B Planar Polycyclic Aromatic Ring A->B Structural basis C DNA Intercalation (π-π stacking & H-bonding) B->C Inserts between base pairs D Topoisomerase II Inhibition C->D Distorts double helix E Frameshift Mutations & Replication Arrest D->E Prevents DNA uncoiling F Cell Death / Mutagenesis E->F Genomic instability

Caption: Mechanistic pathway of Acridin-9-ylmethanamine genotoxicity via DNA intercalation.

Quantitative Data & Logistical Parameters

Effective waste management requires understanding the physical and chemical parameters of the compound. The table below summarizes the critical data points that dictate our disposal methodology.

ParameterValue / CharacteristicOperational Implication for Disposal
Physical State Solid (Crystalline Powder)High risk of aerosolization. Do not sweep spills; use wet cleanup methods.
Solubility Soluble in Water, DMSO, DMFWaste must be segregated into specific Aqueous or Organic streams based on the solvent used.
Incompatibilities Strong Oxidizing AgentsWaste containers must be strictly segregated from nitric acid, peroxides, and halogens to prevent exothermic reactions.
Optical Property Highly FluorescentSelf-Validation: Spills and decontaminated surfaces can be inspected using a UV lamp to guarantee complete removal.
Disposal Method High-Temperature IncinerationRequires transfer to Environmental Health & Safety (EHS) for destruction in a facility equipped with an afterburner and scrubber.

Step-by-Step Operational Disposal Plan

This protocol is designed as a self-validating system . By incorporating visual and chemical checks into the workflow, laboratory personnel can empirically verify that the hazard has been neutralized and contained.

Phase 1: Waste Segregation and Accumulation

Because Acridin-9-ylmethanamine hydrochloride is often used in various solvent systems, improper mixing of waste streams can lead to dangerous chemical reactions or regulatory violations.

  • Determine the Waste Stream:

    • Solid Waste: Contaminated pipette tips, weigh boats, and gloves must be placed in a dedicated, puncture-resistant, leak-proof High-Density Polyethylene (HDPE) container.

    • Aqueous Waste: Solutions dissolved in buffers (e.g., PBS) must go into a designated "Aqueous Hazardous Waste - Toxic" carboy.

    • Organic Waste: If dissolved in DMSO or DMF, route to a "Non-Halogenated Organic Waste" container. (Note: Even though the compound is a hydrochloride salt, the trace chloride is generally negligible compared to the bulk organic solvent. However, consult your institutional EHS if concentrations exceed 1%).

  • Labeling Compliance: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "Acridin-9-ylmethanamine hydrochloride" and check the "Toxic" and "Mutagen" hazard boxes. Do not use abbreviations [1].

  • Secondary Containment: Place all liquid waste carboys in secondary containment trays capable of holding 110% of the largest container's volume.

Phase 2: Spill Response & Self-Validating Decontamination

If a spill occurs, standard sweeping will aerosolize the mutagenic powder, creating a severe inhalation hazard.

  • Secure the Area: Evacuate non-essential personnel. Don appropriate PPE: double nitrile gloves, a fully buttoned lab coat, safety goggles, and an N95/P100 particulate respirator if powder is dispersed [1].

  • Containment (Wet Method):

    • For liquids: Cover the spill with inert absorbent pads or silica gel.

    • For solids: Gently mist the powder with water or a 10% ethanol solution to suppress dust before wiping it up. Never dry sweep.

  • Collection: Use non-sparking tools to transfer the absorbed material into a heavy-duty, sealable hazardous waste bag.

  • Self-Validating Check (The UV Method): Acridine derivatives are highly fluorescent. Once the area is cleaned with soap and water, turn off the ambient room lights and shine a handheld UV lamp (approx. 365 nm) over the spill zone.

    • Causality: If any residual compound remains, it will fluoresce brightly. Continue wiping the area with solvent-dampened towels until no fluorescence is visible under UV light. This guarantees absolute decontamination.

Phase 3: Institutional Transfer and Final Disposition

Acridine compounds cannot be neutralized at the bench via simple pH adjustment or bleaching. Their robust polycyclic aromatic rings require extreme thermal degradation.

  • Seal and Inspect: Ensure all waste containers are tightly capped. Wipe the exterior of the containers and perform a final UV check on the outside of the bottle to ensure no residue is transferred to waste handlers.

  • EHS Coordination: Submit a hazardous waste pickup request to your institution's EHS department.

  • Final Destruction: EHS will transport the material to an EPA-compliant (or local equivalent) chemical incinerator. High-temperature incineration (typically >1000°C) is the only approved method for final disposition, as it completely oxidizes the aromatic rings into carbon dioxide, water, and trace nitrogen/hydrogen chloride gases (which are neutralized by the facility's scrubbers) [2].

References

  • Washington State University Environmental Health & Safety. (n.d.). Acridine Orange. WSU. Retrieved from [Link]

  • Ferguson, L. R., & Denny, W. A. (1991). The genetic toxicology of acridines. PubMed (National Institutes of Health). Retrieved from[Link]

  • Pereira, D. H., et al. (2025). The Role of DNA Intercalators and Acridine Derivatives in Cancer Chemotherapy. Fine Chemical Engineering, Wiserpub. Retrieved from[Link]

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